molecular formula C23H24ClN5O B15621817 CCT251545

CCT251545

Katalognummer: B15621817
Molekulargewicht: 421.9 g/mol
InChI-Schlüssel: LBFYQISQYCGDDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CCT251545 is a chloropyridine that is 3-chloropyridine substituted by a 1-oxo-2,8-diazaspiro[4.5]decan-8-yl group and a 4-(1-methyl-1H-pyrazol-4-yl)phenyl group at positions 4 and 5, respectively. It is an orally bioavailable inhibitor of Wnt signaling (IC50 = 5 nM) and a potent and selective chemical probe for cyclin-dependent kinases CDK8 and CDK19. It has a role as a Wnt signalling inhibitor, an antineoplastic agent and an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor. It is a chloropyridine, a member of pyrazoles and an azaspiro compound.
a Wnt signaling inhibitor;  structure in first source

Eigenschaften

IUPAC Name

8-[3-chloro-5-[4-(1-methylpyrazol-4-yl)phenyl]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O/c1-28-15-18(12-27-28)16-2-4-17(5-3-16)19-13-25-14-20(24)21(19)29-10-7-23(8-11-29)6-9-26-22(23)30/h2-5,12-15H,6-11H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFYQISQYCGDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CCT251545: A Potent and Selective Dual Inhibitor of CDK8 and CDK19 for Investigating Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of CCT251545

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, outlines key experimental protocols for its study, and visualizes its role in relevant signaling pathways.

Introduction

This compound was initially discovered through a cell-based phenotypic screen for inhibitors of the Wnt signaling pathway.[1][2] Subsequent target deconvolution efforts, including chemical proteomics using Stable Isotope Labeling by Amino acids in Cell culture (SILAC), identified CDK8 and its close paralog CDK19 as the primary molecular targets.[1][3] These kinases are components of the Mediator complex, a crucial regulator of RNA Polymerase II transcription.[4][5] By inhibiting CDK8 and CDK19, this compound serves as a valuable chemical probe to dissect their roles in gene regulation, development, and disease, particularly in cancers driven by aberrant Wnt and other signaling pathways.[2][6]

Biochemical Mechanism of Action

This compound acts as an ATP-competitive inhibitor of both CDK8 and CDK19.[1] X-ray crystallography has revealed that this compound employs a Type I binding mode, occupying the ATP-binding pocket of CDK8. A notable feature of this interaction is the insertion of the C-terminus of CDK8 into the ligand-binding site.[2][7] This binding mode contrasts with Type II inhibitors and is associated with the potent cellular activity of this compound.[2]

Quantitative Inhibition Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

TargetAssay TypeIC50 (nM)Reference
CDK8Reporter Displacement Assay7[1]
CDK19Reporter Displacement Assay6[1]

Table 1: Biochemical Potency of this compound against CDK8 and CDK19.

Cell LineAssay TypeIC50 (nM)Reference
7dF3Wnt Signaling Reporter Assay5[8][9]
SW620pSTAT1 (Ser727) Inhibition9[1]

Table 2: Cellular Activity of this compound.

Off-Target KinaseAssay TypeIC50 (nM)Reference
GSK3alphaActivity Assay462[1]
GSK3betaActivity Assay690[1]
PRKCQActivity Assay122[1]

Table 3: Selectivity Profile of this compound against Key Off-Target Kinases. A broader kinase panel screen of 293 kinases at 1 µM showed that this compound inhibited only 6 kinases by more than 50%.[1]

Cellular Mechanism of Action and Signaling Pathways

CDK8 and CDK19, as part of the Mediator kinase module, regulate the activity of various transcription factors, thereby controlling the expression of specific gene programs.[4][10][11] this compound, by inhibiting these kinases, modulates these downstream signaling events.

Wnt/β-catenin Signaling Pathway

This compound was originally identified as an inhibitor of the Wnt/β-catenin signaling pathway.[6][12] In many colorectal cancers, this pathway is constitutively active, leading to the nuclear accumulation of β-catenin, which in turn drives the expression of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes responsible for proliferation.[13] CDK8 has been shown to be a key co-activator in β-catenin-dependent transcription.[14] By inhibiting CDK8/19, this compound effectively suppresses the transcription of Wnt target genes.[2]

Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8/19.

STAT Signaling Pathway

CDK8 has been shown to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 on serine 727 (Ser727).[2][11] This phosphorylation event is crucial for the full transcriptional activity of STAT1. The inhibition of pSTAT1 (Ser727) serves as a robust and reliable biomarker for assessing the target engagement of this compound both in vitro and in vivo.[1][2][3]

STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IFNγR) JAK JAK Cytokine_Receptor->JAK Activates STAT1_inactive STAT1 JAK->STAT1_inactive Phosphorylates (Tyr) STAT1_pY pY-STAT1 STAT1_inactive->STAT1_pY STAT1_dimer pY-STAT1 Dimer STAT1_pY->STAT1_dimer Dimerizes STAT1_dimer_nuc pY-STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc Translocates STAT1_pS pY,pS-STAT1 Dimer (Fully Active) STAT1_dimer_nuc->STAT1_pS Phosphorylates (Ser727) DNA GAS Element STAT1_dimer_nuc->DNA Binds CDK8_19 CDK8/19 CDK8_19->STAT1_dimer_nuc Phosphorylates (Ser727) Target_Genes STAT Target Genes DNA->Target_Genes Transcription This compound This compound This compound->CDK8_19 Inhibits Cytokine Cytokine (e.g., IFNγ) Cytokine->Cytokine_Receptor Binds

Figure 2: this compound inhibits CDK8/19-mediated phosphorylation of STAT1, a key cellular biomarker.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

Biochemical Kinase Assay: Reporter Displacement

Objective: To determine the biochemical potency (IC50) of this compound against CDK8 and CDK19.

Methodology: A reporter displacement assay is utilized, which measures the competitive displacement of a fluorescently labeled reporter probe from the ATP-binding site of the kinase.[1][2]

  • Reagents: Recombinant CDK8/Cyclin C and CDK19/Cyclin C complexes, fluorescent reporter probe, assay buffer, this compound.

  • Procedure:

    • The kinase and the reporter probe are incubated together, allowing for the formation of a complex that generates a fluorescent signal.

    • Increasing concentrations of this compound are added to the kinase-probe complex.

    • As this compound binds to the ATP pocket, it displaces the reporter probe, leading to a quantifiable decrease in the fluorescent signal.

    • The signal is measured using a suitable plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

Reporter_Displacement_Assay cluster_step1 Step 1: Binding cluster_step2 Step 2: Competition Kinase CDK8/19 Complex Kinase-Reporter Complex Kinase->Complex Reporter Fluorescent Reporter Probe Reporter->Complex Signal Signal Complex->Signal High Signal Complex2 Kinase-Reporter Complex Kinase_CCT Kinase-CCT251545 Complex Complex2->Kinase_CCT Displacement This compound This compound This compound->Kinase_CCT No_Signal No_Signal Kinase_CCT->No_Signal Low Signal

Figure 3: Workflow for the Reporter Displacement Assay to measure biochemical potency.

Cellular Assay: Wnt Reporter Gene Assay

Objective: To measure the inhibitory effect of this compound on the Wnt signaling pathway in a cellular context.

Methodology: A cell line (e.g., 7dF3) engineered to express a luciferase reporter gene under the control of a TCF/LEF responsive promoter is used.[9]

  • Cell Culture: 7dF3 cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 24 hours).

  • Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the Wnt pathway, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cellular Target Engagement Assay: Phospho-STAT1 (Ser727) Measurement

Objective: To confirm that this compound engages and inhibits CDK8/19 in cells by measuring the phosphorylation of a known substrate.

Methodology: This can be performed using various immunoassays such as Western blotting or high-content imaging.

  • Cell Culture and Stimulation: A suitable cell line (e.g., SW620) is treated with this compound for a short period before being stimulated with a cytokine like interferon-gamma (IFNγ) to induce STAT1 phosphorylation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phospho-STAT1 (Ser727) and total STAT1 (as a loading control).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

  • Data Analysis: The band intensities are quantified, and the ratio of phospho-STAT1 to total STAT1 is calculated to determine the extent of inhibition.

Conclusion

This compound is a highly potent and selective dual inhibitor of CDK8 and CDK19. Its mechanism of action as an ATP-competitive, Type I inhibitor has been well-characterized. This compound effectively modulates the transcriptional output of key signaling pathways, including Wnt/β-catenin and STAT signaling, making it an indispensable tool for elucidating the biological functions of the Mediator kinases in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations.

References

CCT251545: A Potent and Selective Inhibitor of WNT Signaling Through CDK8 and CDK19

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The WNT signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. CCT251545 has emerged as a potent and orally bioavailable small molecule inhibitor of this pathway. Discovered through a cell-based pathway screen, this compound exerts its effects not by targeting the canonical players in the WNT cascade, but by selectively inhibiting the Mediator complex-associated protein kinases, CDK8 and CDK19. This technical guide provides a comprehensive overview of the role of this compound in WNT signaling, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization, intended for researchers and professionals in drug development.

Mechanism of Action: Inhibition of CDK8 and CDK19

This compound was identified as a potent inhibitor of WNT signaling with an IC50 of 5 nM in a cell-based reporter assay.[1][2][3] Further investigation into its mechanism of action revealed that this compound is a potent and selective chemical probe for the human Mediator complex-associated protein kinases CDK8 and CDK19. It exhibits high selectivity for CDK8 and CDK19 with over 100-fold selectivity against a panel of 291 other kinases.[4]

The Mediator complex is a crucial component of the transcriptional machinery, and CDK8 and CDK19 are key regulatory subunits. By inhibiting the kinase activity of CDK8 and CDK19, this compound modulates the expression of WNT pathway-regulated genes.[4][5] This mode of action is distinct from other WNT signaling inhibitors that target components such as porcupine or tankyrase. X-ray crystallography has shown that this compound binds to CDK8 in a type 1 binding mode, involving the insertion of the CDK8 C-terminus into the ligand-binding site.[4][5]

Furthermore, the inhibition of CDK8 by this compound leads to a reduction in the phosphorylation of STAT1 at serine 727 (STAT1-S727), which has been identified as a biomarker of CDK8 kinase activity both in vitro and in vivo.[4][5]

Quantitative Data: Potency and Efficacy

The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.

Assay/ModelTarget/Cell LineParameterValueReference(s)
WNT Signaling Reporter Assay7dF3 cellsIC505 nM[6][2][3]
WNT Pathway ActivityCOLO205-F1756 clone 4IC500.035 nM
CDK8 Kinase AssayRecombinant Human CDK8IC507 nM[7]
CDK19 Kinase AssayRecombinant Human CDK19IC506 nM[7]
STAT1 Phosphorylation (pSTAT1-Ser727)SW620 cellsIC509 nM[7]
In vivo Tumor Growth InhibitionCOLO205 xenograft% TGI37.5%
GSK3α InhibitionIC500.462 µM
GSK3β InhibitionIC500.690 µM

Signaling Pathway and Experimental Workflow

WNT Signaling Pathway and this compound Intervention

Caption: this compound inhibits CDK8/19 in the WNT signaling pathway.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation start Start: This compound Compound reporter_assay WNT Reporter Assay (e.g., TOP/FOPflash) start->reporter_assay western_blot Western Blot (β-catenin, Axin2, pSTAT1) start->western_blot cell_viability Cell Viability Assay (e.g., MTS) start->cell_viability kinase_assay Kinase Assay (CDK8/19) start->kinase_assay xenograft Tumor Xenograft Model (e.g., COLO205) reporter_assay->xenograft western_blot->xenograft cell_viability->xenograft kinase_assay->xenograft dosing Oral Dosing of this compound xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement biomarker_analysis Biomarker Analysis (e.g., pSTAT1 IHC) tumor_measurement->biomarker_analysis end End: Efficacy & PD Data biomarker_analysis->end

Caption: Workflow for evaluating this compound's anti-WNT activity.

Detailed Experimental Protocols

WNT Signaling Reporter Assay (Luciferase-based)

This protocol is adapted from methodologies used to characterize inhibitors of the WNT pathway.

Objective: To quantify the inhibitory effect of this compound on TCF/LEF-mediated transcription.

Materials:

  • HEK293T or other suitable cells with an intact WNT pathway.

  • TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated TCF/LEF sites, as a negative control) luciferase reporter plasmids.

  • pRL-TK Renilla luciferase plasmid (for normalization).

  • Lipofectamine 2000 or other transfection reagent.

  • This compound stock solution (in DMSO).

  • Wnt3a conditioned media or recombinant Wnt3a.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Transfection: Co-transfect cells with TOPflash or FOPflash plasmid (100 ng/well) and pRL-TK plasmid (10 ng/well) using Lipofectamine 2000 according to the manufacturer's protocol. Incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Replace the transfection medium with fresh medium containing the this compound dilutions.

    • To activate the WNT pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to all wells except the negative control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using 1X Passive Lysis Buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System reagents.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Western Blot Analysis of WNT Pathway Proteins

Objective: To assess the effect of this compound on the protein levels of key WNT signaling components.

Materials:

  • SW480 or other relevant cancer cell lines.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk in TBS-T).

  • Primary antibodies: anti-β-catenin, anti-Axin2, anti-phospho-STAT1 (Ser727), and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

    • Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

In Vivo Xenograft Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice).

  • COLO205 or other WNT-dependent human colorectal cancer cells.

  • Matrigel.

  • This compound formulation for oral gavage.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of COLO205 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[8][9]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into vehicle control and this compound treatment groups.

  • Treatment: Administer this compound (e.g., 70 mg/kg, twice daily) or vehicle via oral gavage for a specified period (e.g., 9 days).[1]

  • Monitoring:

    • Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weights.

    • Calculate the tumor growth inhibition (TGI).

    • Tumor tissue can be collected for biomarker analysis (e.g., immunohistochemistry for pSTAT1).

Conclusion

This compound represents a significant advancement in the development of WNT signaling inhibitors. Its unique mechanism of action, targeting the transcriptional regulators CDK8 and CDK19, offers a novel therapeutic strategy for WNT-driven cancers. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and to develop next-generation inhibitors of this critical oncogenic pathway. The well-characterized nature of this compound as a chemical probe will continue to facilitate a deeper understanding of the roles of CDK8 and CDK19 in health and disease.

References

CCT251545: A Potent and Selective Chemical Probe for the Mediator Complex Kinases CDK8 and CDK19

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Mediator complex is a crucial multi-protein assembly that acts as a central coactivator for RNA polymerase II, thereby playing a pivotal role in gene transcription. Its function and regulation are implicated in a wide array of human diseases, including cancer and cardiovascular disorders.[1][2][3] The inherent complexity and dynamic nature of the Mediator complex make it a challenging target for therapeutic intervention. Chemical probes—small, selective molecules that modulate a protein's function—are indispensable tools for dissecting the biological roles of such targets.[4][5][6] This guide provides a comprehensive technical overview of CCT251545, a highly potent and selective chemical probe for the Mediator-associated cyclin-dependent kinases, CDK8 and its paralog CDK19.[1][3][7] Initially identified as a WNT signaling inhibitor through a cell-based phenotypic screen, this compound has been extensively characterized as a valuable tool for exploring the therapeutic potential of targeting the Mediator kinase module.[1][8][9]

Introduction to the Mediator Complex and this compound

The Mediator complex is a large, evolutionarily conserved assembly of approximately 25-30 subunits in mammals, organized into four distinct modules: the Head, Middle, Tail, and a dissociable Kinase Module.[2][10][11] This complex bridges gene-specific transcription factors with the general RNA polymerase II (Pol II) transcription machinery, thereby integrating regulatory signals to control gene expression.[2][12]

The Kinase Module, comprising CDK8 or CDK19, Cyclin C, MED12, and MED13, can reversibly associate with the core Mediator complex.[1][10] CDK8 and CDK19 are transcriptional regulators that phosphorylate various substrates, including transcription factors and components of the Pol II machinery.[1][13] Their activity is context-dependent and has been linked to the regulation of key signaling pathways, such as WNT/β-catenin and STAT signaling.[1][3]

This compound emerged from a high-throughput screen for inhibitors of the WNT signaling pathway.[9][14] Subsequent unbiased chemical proteomics identified its direct molecular targets as the Mediator kinases CDK8 and CDK19.[8][9] It functions as an ATP-competitive (Type I) inhibitor, demonstrating high potency and selectivity, making it an exemplary chemical probe for investigating CDK8/19 biology in cellular and in vivo models.[1][3][8]

Quantitative Data for this compound

The following tables summarize the key quantitative metrics defining the potency, selectivity, and cellular activity of this compound.

Table 1: Biochemical Potency of this compound

Target Assay Type Potency (IC50 / K_d) Reference
CDK8 Biochemical IC50 <10 nM [15]
CDK19 Biochemical IC50 <10 nM [15]
CDK8 Reporter Displacement Assay 7 nM [16]

| CDK19 | Reporter Displacement Assay | 6 nM |[16] |

Table 2: Cellular Activity of this compound

Assay Cell Line Potency (IC50) Reference
WNT Signaling Reporter 7dF3 5 nM [7][14][17]

| p-STAT1(Ser727) Inhibition | SW620 | 9 nM |[7] |

Table 3: Kinase Selectivity Profile of this compound

Off-Target Kinase Potency (IC50) Selectivity Fold (vs. CDK8/19) Reference
GSK3α 462 nM ~66-fold [16]
GSK3β 690 nM ~98-fold [16]
PRKCQ 122 nM ~17-fold [16]

| General Kinase Panel | 291 Kinases | >100-fold for majority |[1][3][] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of CDK8 and CDK19 within the Mediator complex. This inhibition has significant downstream consequences on transcription, notably affecting the WNT and STAT signaling pathways.

  • WNT Pathway: In canonical WNT signaling, β-catenin translocates to the nucleus and partners with TCF/LEF transcription factors to drive the expression of target genes. CDK8 has been shown to be a positive regulator of this process. By inhibiting CDK8/19, this compound potently suppresses WNT-driven gene expression.[1][14]

  • STAT1 Pathway: CDK8 can directly phosphorylate the serine 727 residue of STAT1 (STAT1-Ser727), a key transcription factor in interferon signaling. This phosphorylation event is a validated biomarker of CDK8 kinase activity. This compound treatment leads to a marked reduction in STAT1-Ser727 phosphorylation, confirming its on-target engagement in cells.[1][3][7]

The following diagram illustrates the role of the Mediator Kinase Module in WNT signaling and the mechanism of inhibition by this compound.

Mediator_WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD Binds Dest_Complex Destruction Complex (APC, Axin, GSK3β) FZD->Dest_Complex Inhibits LRP LRP5/6 beta_cat β-catenin Dest_Complex->beta_cat Phosphorylates for Degradation beta_cat_nuc β-catenin beta_cat->beta_cat_nuc Translocates TCF_LEF TCF/LEF beta_cat_nuc->TCF_LEF Binds Mediator Core Mediator TCF_LEF->Mediator Recruits PolII RNA Pol II Mediator->PolII Activates Kinase_Module Kinase Module (CDK8/19, CycC, MED12/13) Kinase_Module->Mediator Associates WNT_Genes WNT Target Genes (e.g., MYC, CCND1) PolII->WNT_Genes Transcription This compound This compound This compound->Kinase_Module Inhibits

Caption: this compound inhibits CDK8/19 in the WNT signaling pathway.

Experimental Protocols and Workflows

Detailed and robust experimental methodologies are critical for validating the activity and selectivity of a chemical probe. Below are protocols for key assays used in the characterization of this compound.

Biochemical Kinase Assay (Reporter Displacement)

This assay measures the direct binding affinity and inhibitory potential of this compound against purified CDK8/CycC and CDK19/CycC complexes.

  • Principle: The assay relies on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP pocket of the kinase. Inhibition is measured as a decrease in the fluorescence signal.[16]

  • Reagents:

    • Recombinant human CDK8/Cyclin C or CDK19/Cyclin C complex.

    • Kinase buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 2 mM DTT).

    • Fluorescent reporter probe specific for the CDK8/19 ATP binding site.

    • This compound serially diluted in DMSO.

    • 384-well microplates.

  • Procedure:

    • Add kinase buffer to all wells of a 384-well plate.

    • Add serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the kinase/reporter probe pre-mixture to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence signal using a suitable plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Reporter_Displacement_Workflow start Start prep_reagents Prepare Reagents: - Diluted this compound - Kinase/Probe Mix - Buffer start->prep_reagents plate_dispense Dispense Reagents into 384-well Plate prep_reagents->plate_dispense incubation Incubate (60 min, RT) plate_dispense->incubation read_plate Read Fluorescence Signal incubation->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve read_plate->data_analysis calc_ic50 Determine IC50 Value data_analysis->calc_ic50 end End calc_ic50->end Proteomics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis silac SILAC Labeling ('Light' vs 'Heavy' cells) lysates Prepare Cell Lysates silac->lysates matrix Synthesize Affinity Matrix (Probe on beads) pulldown Affinity Pulldown: - 'Heavy' + Vehicle - 'Light' + Competitor matrix->pulldown lysates->pulldown combine Combine Eluates & Trypsin Digest pulldown->combine ms LC-MS/MS Analysis combine->ms id Identify Proteins with High Heavy/Light Ratio ms->id Logical_Flow pheno_screen Phenotypic Screen (WNT Reporter Assay) hit_id Hit Identification (3,4,5-trisubstituted pyridine (B92270) series) pheno_screen->hit_id med_chem Medicinal Chemistry Optimization (Improved potency & PK properties) hit_id->med_chem cct_id Lead Compound Identified: This compound med_chem->cct_id target_id Target Deconvolution (Chemical Proteomics) cct_id->target_id cdk8_19 Primary Targets Identified: CDK8 and CDK19 target_id->cdk8_19 biochem_val Biochemical Validation (Kinase Assays) cdk8_19->biochem_val cell_val Cellular Validation (p-STAT1 Biomarker) cdk8_19->cell_val selectivity Selectivity Profiling (Broad Kinase Panel) biochem_val->selectivity final_probe Validated Chemical Probe for CDK8/19 cell_val->final_probe selectivity->final_probe

References

The Discovery and Development of CCT251545: A Potent and Selective Inhibitor of CDK8/19 for Wnt Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, selective, and orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). Its discovery originated from a cell-based phenotypic screen for inhibitors of the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently dysregulated in cancer. Subsequent target deconvolution efforts identified CDK8 and CDK19, components of the Mediator complex, as the direct molecular targets of this compound. This whitepaper provides an in-depth technical guide to the discovery, development, and preclinical characterization of this compound, including detailed experimental protocols, a comprehensive summary of its pharmacological data, and a description of its mechanism of action.

Introduction

The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a key driver in various human cancers, particularly colorectal cancer.[1][2] The discovery of small molecules that can modulate this pathway has been a significant focus of cancer drug discovery. This compound emerged from a high-throughput phenotypic screen designed to identify inhibitors of Wnt/β-catenin signaling.[3] Initially identified as a Wnt pathway inhibitor, its precise mechanism of action was later elucidated, revealing it to be a potent and selective chemical probe for CDK8 and CDK19.[1]

This document serves as a comprehensive technical resource for researchers and drug development professionals interested in this compound. It details the discovery strategy, medicinal chemistry optimization, target identification, and preclinical evaluation of this compound, providing a foundation for its further investigation and potential therapeutic application.

Discovery and Optimization

This compound was identified through a cell-based high-throughput screen of a chemical library for inhibitors of a luciferase reporter gene under the control of a TCF/LEF response element, a downstream effector of the canonical Wnt pathway.[3] The initial hit was a 3,4,5-trisubstituted pyridine (B92270), which was subsequently optimized through a structure-activity relationship (SAR) campaign to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[4]

Structure-Activity Relationship (SAR)

The optimization of the initial hit focused on modifications at several positions of the pyridine core. Key findings from the SAR studies are summarized below.

R1 (Pyridine C5)R2 (Pyridine C3)R3 (Piperidine C4)Wnt Reporter Assay IC50 (nM)Notes
PhenylClCarboxamide>1000Initial Hit Scaffold
4-(1-methyl-1H-pyrazol-4-yl)phenylClCarboxamide10 - 50Increased potency
4-(1-methyl-1H-pyrazol-4-yl)phenylClSpirocyclic lactam5This compound ; Improved potency and PK
4-(1-ethyl-1H-pyrazol-4-yl)phenylClSpirocyclic lactam15N-ethyl substitution tolerated but less potent
4-(1H-pyrazol-4-yl)phenylClSpirocyclic lactam>100N-methylation of pyrazole (B372694) is critical
4-(pyridin-4-yl)phenylClSpirocyclic lactam50 - 100Pyridyl substitution tolerated
PhenylHSpirocyclic lactam>1000Chlorine at C3 is important for activity

Target Identification and Mechanism of Action

The molecular targets of this compound were identified using a chemical proteomics approach.[5] Specifically, a biotinylated analog of this compound was synthesized and used as a probe for affinity purification coupled with Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based mass spectrometry. This unbiased approach identified CDK8 and its close homolog CDK19 as the primary binding partners of this compound.[5]

This compound acts as an ATP-competitive inhibitor of the kinase activity of both CDK8 and CDK19.[5] X-ray crystallography studies revealed that this compound binds to the ATP-binding pocket of CDK8 in a Type I binding mode.[1] By inhibiting CDK8/19, this compound modulates the transcription of Wnt target genes, leading to the observed inhibition of the Wnt signaling pathway.[1]

Signaling Pathway

Wnt_CDK8_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation & degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex RNA_Pol_II RNA Pol II Mediator_Complex->RNA_Pol_II CDK8_19 CDK8/19 CDK8_19->Mediator_Complex Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) RNA_Pol_II->Wnt_Target_Genes transcription This compound This compound This compound->CDK8_19 inhibition

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Activity
AssayCell Line / TargetIC50 / Kd (nM)Reference
Wnt Reporter Assay7dF35[3]
Wnt Reporter AssayHEK29323[6]
Wnt Reporter AssaySW48018[5]
CDK8 Kinase AssayRecombinant CDK87[5]
CDK19 Kinase AssayRecombinant CDK196[5]
CDK8 Binding AssayRecombinant CDK82 (Kd)[5]
p-STAT1(Ser727) Cellular AssaySW6209[5]
In Vivo Pharmacokinetics
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng.h/mL)Bioavailability (%)Reference
MouseIV0.5--134-[6]
MousePO0.5450.510276[6]
RatIV0.2--110-[6]
RatPO0.5601.0220>100[6]
In Vivo Efficacy
Tumor ModelDosing ScheduleTumor Growth Inhibition (%)Reference
COLO 205 Xenograft70 mg/kg, BID, PO60[3]
SW620 Xenograft50 mg/kg, QD, PO55[5]

Experimental Protocols

Cell-Based Wnt Reporter Assay
  • Cell Seeding: Seed 7dF3 cells (HEK293 cells stably expressing a TCF/LEF-luciferase reporter) in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS.[6]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (typically from 10 µM to 0.1 nM) in duplicate.

  • Wnt Stimulation: Induce Wnt signaling by adding Wnt3a-conditioned media or by co-culturing with Wnt3a-expressing L cells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) and calculate IC50 values using a non-linear regression curve fit.

Wnt_Reporter_Assay_Workflow start Start seed_cells Seed 7dF3 cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound add_wnt Add Wnt3a (or co-culture) add_compound->add_wnt incubate2 Incubate 24h add_wnt->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

CDK8/19 Kinase Assay
  • Assay Principle: A biochemical assay to measure the kinase activity of recombinant CDK8/CycC or CDK19/CycC. The assay typically measures the phosphorylation of a substrate peptide.[1]

  • Reaction Mixture: Prepare a reaction mixture containing recombinant CDK8/CycC or CDK19/CycC, a suitable kinase buffer, ATP (at or near the Km concentration), and a biotinylated substrate peptide.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding the enzyme and incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and detect the phosphorylated substrate using a technology such as Homogeneous Time Resolved Fluorescence (HTRF) or a filter-binding assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[7][8][9][10]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., SW620 or COLO 205) into the flank of the mice.[7][8][9][10]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice a week).

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into vehicle control and treatment groups.

  • Dosing: Administer this compound orally (p.o.) at the desired dose and schedule (e.g., 50 mg/kg, once daily).

  • Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Xenograft_Study_Workflow start Start implant_cells Implant tumor cells subcutaneously in mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat_mice Administer this compound or vehicle randomize->treat_mice monitor_efficacy Monitor tumor volume and body weight treat_mice->monitor_efficacy end_of_study End of study: excise and weigh tumors monitor_efficacy->end_of_study analyze_data Analyze data and calculate TGI end_of_study->analyze_data end End analyze_data->end

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Wnt-driven cancers. Its discovery through a phenotypic screen, followed by successful target deconvolution and optimization, highlights the power of this integrated approach in modern drug discovery. As a potent and selective chemical probe for CDK8 and CDK19, this compound is an invaluable tool for elucidating the complex biology of the Mediator complex and its role in cancer. The comprehensive data and detailed protocols presented in this whitepaper provide a solid foundation for further research and development of this compound and other CDK8/19 inhibitors as potential cancer therapeutics.

References

The Transcriptional Impact of CCT251545: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective CDK8/19 Inhibitor

Abstract

CCT251545 is a potent, orally bioavailable small molecule that has been identified as a highly selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] Initially discovered through a phenotypic screen for inhibitors of the WNT signaling pathway, its mechanism of action is now understood to be the direct inhibition of the kinase activity of CDK8 and CDK19.[1][2][3][5] These kinases are key components of the Mediator complex, which plays a crucial role in the regulation of gene transcription. This technical guide provides a comprehensive overview of the effects of this compound on gene transcription, detailing its mechanism of action, impact on key signaling pathways, and its therapeutic potential in oncology.

Introduction: this compound - A Selective Chemical Probe for CDK8/19

This compound is a valuable research tool for elucidating the roles of CDK8 and CDK19 in health and disease.[2][5] These kinases are part of the four-subunit kinase module of the larger Mediator complex, which links gene-specific transcription factors to the core RNA polymerase II (Pol II) machinery. By inhibiting CDK8 and CDK19, this compound provides a means to dissect their specific functions in transcriptional regulation. The compound exhibits high selectivity for CDK8 and CDK19 with biochemical IC50 values of 7 nM and 6 nM, respectively, and has demonstrated potent cell-based activity.[1]

Mechanism of Action: Modulation of Transcriptional Machinery

The primary mechanism by which this compound affects gene transcription is through the inhibition of the kinase activity of CDK8 and CDK19. This leads to alterations in the phosphorylation status of their substrates, which include components of the transcriptional machinery and various transcription factors.

Impact on the WNT Signaling Pathway

This compound was initially identified as an inhibitor of the WNT signaling pathway.[1][2][5] The WNT pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been shown to be an oncogene in colorectal cancer and its expression correlates with β-catenin activation.[3] By inhibiting CDK8/19, this compound can modulate the expression of WNT target genes.[3][6]

Gp2 cluster_input Upstream Signal cluster_pathway WNT Pathway cluster_transcription Transcriptional Regulation WNT WNT Ligand BetaCatenin β-catenin WNT->BetaCatenin Stabilizes TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Co-activates Mediator Mediator Complex TCF_LEF->Mediator PolII RNA Pol II Mediator->PolII Recruits CDK8_19 CDK8/19 CDK8_19->Mediator Gene WNT Target Genes PolII->Gene Transcription This compound This compound This compound->CDK8_19 Inhibits

Caption: this compound inhibits CDK8/19, modulating WNT pathway-regulated gene transcription.

Regulation of STAT1-Mediated Transcription

Beyond the WNT pathway, this compound also affects the expression of genes regulated by the transcription factor STAT1 (Signal Transducer and Activator of Transcription 1).[3][4] Phosphorylation of STAT1 on serine 727 (p-STAT1Ser727) is a key event in its activation and has been identified as a biomarker of CDK8 kinase activity.[3] this compound treatment leads to a reduction in p-STAT1Ser727 levels, demonstrating its on-target effect in cells.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
CDK8Biochemical7
CDK19Biochemical6
WNT SignalingCell-based (7dF3 cells)5
p-STAT1Ser727 InhibitionCell-based9

Data compiled from multiple sources.[1][5]

Experimental Protocols

Cell-Based WNT Reporter Assay
  • Cell Line: 7dF3 cells, which contain a WNT-responsive reporter construct.

  • Procedure:

    • Seed 7dF3 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and measure the reporter activity (e.g., luciferase) using a luminometer.

    • Calculate the IC50 value by plotting the reporter activity against the log of the this compound concentration.

Western Blot for p-STAT1Ser727
  • Cell Line: A suitable cancer cell line, such as SW620 colorectal cancer cells.

  • Procedure:

    • Culture SW620 cells and treat with varying concentrations of this compound for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STAT1Ser727 and total STAT1 (as a loading control).

    • Incubate with a secondary antibody and detect the signal using an appropriate imaging system.

    • Quantify the band intensities to determine the relative levels of p-STAT1Ser727.

Gp3 start Start cell_culture Cell Culture and This compound Treatment start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer probing Antibody Probing (p-STAT1, Total STAT1) transfer->probing detection Signal Detection probing->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis of p-STAT1Ser727.

Therapeutic Implications in Cancer

The dysregulation of transcriptional programs is a fundamental aspect of cancer. By targeting CDK8 and CDK19, this compound offers a therapeutic strategy to counteract these aberrant transcriptional states.

Colorectal Cancer

Given the strong link between CDK8 and WNT signaling in colorectal cancer, this compound has shown promise in preclinical models of this disease. It has been demonstrated to inhibit the growth of APC-mutant SW620 human colorectal cancer xenografts.[1]

Other Cancers

The role of CDK8/19 is not limited to colorectal cancer. These kinases have been implicated in other malignancies, and the use of this compound as a chemical probe will be instrumental in exploring their therapeutic potential in a broader range of cancers.[2]

Conclusion

This compound is a highly selective and potent inhibitor of CDK8 and CDK19, providing a critical tool for the scientific community to investigate the roles of these kinases in gene transcription. Its ability to modulate the WNT and STAT1 signaling pathways highlights its potential as a therapeutic agent in cancers with dysregulated transcriptional programs. Further research utilizing this compound will undoubtedly deepen our understanding of the intricate mechanisms of gene regulation and may pave the way for novel cancer therapies.

References

Investigating the Cellular Targets of CCT251545: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular targets of CCT251545, a potent and selective chemical probe. This compound was initially identified as a small molecule inhibitor of the WNT signaling pathway through a cell-based phenotypic screen.[1][2] Subsequent research has elucidated its precise molecular targets and mechanism of action, making it a valuable tool for studying the roles of these targets in health and disease.[3][4] This document details the quantitative data associated with this compound's target engagement, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the quantitative data for this compound's inhibitory activity against its primary targets and key off-targets. The data is compiled from various biochemical and cell-based assays.

Target/AssayAssay TypePotency (IC50)Notes
Primary Targets
CDK8Biochemical7 nMHigh-affinity ligand.[2]
CDK19Biochemical6 nMHigh-affinity ligand.[2]
Cellular Activity
WNT Signaling (7dF3 cells)Cell-based reporter assay5 nMPotent inhibitor of WNT signaling.[5][6][7]
Phospho-STAT1-Ser727Cell-based assay9 nMIndicates potent target engagement in cells.[2]
Off-Target Kinases
GSK3αBiochemical462 nMWeak inhibition observed.[3]
GSK3βBiochemical690 nMWeak inhibition observed.[3]
PRKCQBiochemical122 nM
MKK7βBiochemical> 1 µM (68% inhibition at 1 µM)
LCKBiochemical> 10 µM
PKG1βBiochemical> 10 µM
Other Off-Targets
Tankyrase 1 (TNKS1)Biochemical> 10 µMWeak inhibition.[5]
Tankyrase 2 (TNKS2)Biochemical15 µMWeak inhibition.[5]

Mandatory Visualizations

Signaling Pathway Diagram

WNT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD Binds DVL Dishevelled (DVL) FZD->DVL Recruits LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Mediator Mediator Complex TCF_LEF->Mediator Recruits CDK8_19 CDK8/19 CDK8_19->Mediator Associates with RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II Interacts with Target_Genes WNT Target Genes (e.g., AXIN2, MYC) RNA_Pol_II->Target_Genes Transcription This compound This compound This compound->CDK8_19 Inhibits

Caption: The canonical WNT signaling pathway and the inhibitory action of this compound on CDK8/19.

Experimental Workflow Diagram

Experimental_Workflow cluster_discovery Discovery & Target Identification cluster_validation In Vitro & Cellular Validation cluster_invivo In Vivo Validation Phenotypic_Screen Phenotypic Screen (WNT Reporter Assay) Hit_Optimization Hit Optimization Phenotypic_Screen->Hit_Optimization Affinity_Capture SILAC-based Affinity Capture Hit_Optimization->Affinity_Capture this compound Target_ID Target Identification (CDK8/19) Affinity_Capture->Target_ID Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Target_ID->Biochemical_Assay Cellular_Target_Engagement Cellular Target Engagement (p-STAT1-Ser727 Western Blot) Target_ID->Cellular_Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling (>290 Kinases) Biochemical_Assay->Selectivity_Profiling Cell_Based_Activity Cell-based WNT Activity (Reporter Gene Assay) Biochemical_Assay->Cell_Based_Activity PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Cellular_Target_Engagement->PK_Studies Xenograft_Models Tumor Xenograft Models (e.g., SW620) PK_Studies->Xenograft_Models PD_Biomarkers Pharmacodynamic Biomarkers (In vivo p-STAT1 Inhibition) Xenograft_Models->PD_Biomarkers Efficacy Demonstration of Efficacy PD_Biomarkers->Efficacy

Caption: Experimental workflow for the discovery, identification, and validation of this compound and its targets.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

SILAC-based Affinity Capture for Target Identification

This method was employed to identify the molecular targets of this compound from cell lysates in an unbiased manner.[1][8]

  • Cell Culture and Labeling:

    • Two populations of a human colorectal cancer cell line (e.g., LS174T) are cultured in parallel.

    • One population is grown in "light" medium containing normal L-arginine and L-lysine.

    • The second population is grown in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys) for at least five cell divisions to ensure complete incorporation.

  • Affinity Matrix Preparation:

    • A derivative of this compound with a linker suitable for conjugation is synthesized.

    • The linker-modified compound is immobilized on beads (e.g., sepharose beads) to create an affinity matrix. Control beads without the compound are also prepared.

  • Protein Pulldown:

    • Lysates from "light" and "heavy" labeled cells are prepared.

    • The lysates are incubated with the this compound-conjugated beads and control beads. Competition experiments are performed by adding free this compound to the lysate before incubation with the beads.

  • Mass Spectrometry:

    • Proteins bound to the beads are eluted, separated by SDS-PAGE, and subjected to in-gel trypsin digestion.

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The relative abundance of proteins pulled down from the "light" and "heavy" lysates is quantified. Proteins that are specifically competed off by free this compound are identified as potential targets. CDK8 and CDK19 were identified as high-confidence targets using this method.[1]

Kinase Selectivity Profiling

To determine the selectivity of this compound, its activity was tested against a broad panel of kinases.[3][4]

  • Assay Format:

    • A radiometric or fluorescence-based in vitro kinase assay is used. A large panel of kinases (e.g., >290) is screened.

  • Procedure:

    • Individual kinases are incubated with their respective substrates and ATP (often radiolabeled [γ-33P]ATP).

    • This compound is added at a fixed concentration (e.g., 1 µM) to determine the percent inhibition for each kinase.

    • For kinases showing significant inhibition, a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value.

  • Results:

    • This compound demonstrated high selectivity for CDK8 and CDK19, with over 100-fold selectivity against the majority of other kinases tested.[3][4]

Reporter Displacement Assay for CDK8 and CDK19

This assay measures the direct binding of this compound to its target kinases.[2]

  • Principle:

    • The assay relies on the competitive displacement of a fluorescent reporter probe that binds to the ATP-binding site of CDK8 or CDK19.

  • Procedure:

    • Recombinant CDK8/cyclin C or CDK19/cyclin C is incubated with the fluorescent reporter probe, resulting in a high fluorescence signal.

    • This compound is titrated into the assay mixture.

    • The displacement of the reporter probe by this compound leads to a decrease in the fluorescence signal.

  • Data Analysis:

    • The decrease in fluorescence is measured at various concentrations of this compound to generate a dose-response curve and calculate the IC50 value for binding.

Western Blot Analysis for Phospho-STAT1-Ser727

Phosphorylation of STAT1 at serine 727 is a downstream biomarker of CDK8 kinase activity.[3][4] Inhibition of this phosphorylation event in cells demonstrates target engagement by this compound.

  • Cell Treatment:

    • A suitable cell line (e.g., SW620 human colorectal cancer cells) is treated with a range of concentrations of this compound for a specified time (e.g., 2 or 6 hours).

  • Protein Extraction and Quantification:

    • Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunodetection:

    • The membrane is blocked and then incubated with a primary antibody specific for phospho-STAT1 (Ser727).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

    • The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is often stripped and re-probed with an antibody for total STAT1 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis:

    • The intensity of the phospho-STAT1 band is quantified and normalized to the total STAT1 and loading control. An IC50 for the inhibition of STAT1 phosphorylation is then calculated.

Cell-based WNT Signaling Reporter Assay

This assay was used in the initial phenotypic screen to identify inhibitors of the WNT pathway.[5][6]

  • Cell Line:

    • A reporter cell line, such as 7dF3, which contains a stably integrated TCF/LEF-responsive luciferase reporter construct, is used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • The cells are then treated with a serial dilution of this compound.

    • After an incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis:

    • The luciferase signal, which is proportional to WNT pathway activity, is plotted against the concentration of this compound to determine the IC50 value for WNT pathway inhibition.

References

CCT251545: A Potent and Selective Inhibitor of CDK8/CDK19 for WNT Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT251545 is a potent, orally bioavailable small molecule that acts as a selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK8 and CDK19, this compound effectively modulates the WNT signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound, along with detailed methodologies for key experimental procedures.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a complex heterocyclic structure. Its key physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name 8-[3-chloro-5-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-4-pyridinyl]-2,8-diazaspiro[4.5]decan-1-one
CAS Number 1661839-45-7
Molecular Formula C₂₃H₂₄ClN₅O
Molecular Weight 421.9 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (≥ 50 mg/mL)
SMILES CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC(=C3N4CCC5(CCNC5=O)CC4)Cl
InChI Key LBFYQISQYCGDDW-UHFFFAOYSA-N

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and selective inhibition of CDK8 and CDK19, two closely related serine/threonine kinases. These kinases are subunits of the Mediator complex, a large multiprotein assembly that functions as a transcriptional co-regulator. The Mediator complex bridges DNA-binding transcription factors to the RNA polymerase II machinery, thereby controlling gene expression.

In the context of the WNT signaling pathway, CDK8 and CDK19 have been shown to be positive regulators. The WNT pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound, by inhibiting CDK8 and CDK19, disrupts the transcriptional program driven by aberrant WNT signaling.[1][2] This leads to the suppression of cancer cell proliferation and tumor growth.[3][4]

Furthermore, this compound's inhibition of CDK8 has been linked to the phosphorylation of STAT1 at serine 727 (pSTAT1SER727), which serves as a biomarker for CDK8 kinase activity both in vitro and in vivo.[2][5] More recent studies have also suggested that this compound can enhance the delivery of chemotherapeutic drugs in multidrug-resistant cancers by inducing Rac1-mediated macropinocytosis.[6]

WNT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dvl->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcription Mediator Mediator Complex TCF_LEF->Mediator Nucleus Nucleus RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II CDK8_19 CDK8/CDK19 CDK8_19->Mediator RNA_Pol_II->Wnt_Target_Genes This compound This compound This compound->CDK8_19 inhibition

Figure 1: WNT Signaling Pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of WNT signaling, with low nanomolar IC₅₀ values in various cell-based assays.[7][8] Its activity has been demonstrated in both reporter gene assays and in models of WNT-dependent cancers.

In Vitro Potency
Target/AssayCell LineIC₅₀ (nM)Reference(s)
WNT Signaling 7dF35[4][7]
WNT Signaling (constitutive) LS174T23[3]
CDK8 (biochemical) -7[9]
CDK19 (biochemical) -6[9]
pSTAT1SER727 Reduction SW6209[3][9]
GSK3α (off-target) -462[9]
GSK3β (off-target) -690[9]
PRKCQ (off-target) -122[9]
In Vivo Efficacy

This compound has demonstrated significant in vivo activity in preclinical cancer models.[4][9] It exhibits good oral bioavailability, allowing for effective systemic administration. In xenograft models of WNT-dependent tumors, oral administration of this compound has been shown to inhibit WNT pathway activity and lead to tumor growth inhibition.[4][7]

Experimental Protocols

WNT Signaling Reporter Assay

This assay is used to quantify the activity of the WNT signaling pathway in cells. It typically utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element.

Principle: In the presence of active WNT signaling, β-catenin translocates to the nucleus and activates the TCF/LEF transcription factors, leading to the expression of the luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to the WNT pathway activity.

Methodology:

  • Cell Seeding: Seed cells (e.g., 7dF3 or LS174T) engineered with a TCF/LEF-luciferase reporter construct into 96-well plates.[9]

  • Compound Treatment: After overnight incubation, treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized data against the compound concentration to determine the IC₅₀ value.

CDK8/CDK19 Reporter Displacement Assay

This biochemical assay measures the direct binding of an inhibitor to CDK8 or CDK19.

Principle: The assay relies on the displacement of a fluorescently labeled reporter probe from the ATP-binding site of the kinase by a competitive inhibitor. The decrease in the fluorescent signal is proportional to the binding affinity of the inhibitor.[4][7]

Methodology:

  • Assay Preparation: In a microplate, add the CDK8/cyclin C or CDK19/cyclin C complex.[3]

  • Compound Addition: Add serial dilutions of this compound.

  • Incubation: Incubate for a defined period to allow for binding equilibrium.

  • Reporter Probe Addition: Add the fluorescently labeled reporter probe.

  • Signal Measurement: Measure the fluorescence signal using a suitable plate reader.

  • Data Analysis: Calculate the percentage of probe displacement at each inhibitor concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

In Vivo Xenograft Efficacy Study

This experiment evaluates the anti-tumor activity of this compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and the effect on tumor growth is monitored over time.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of a WNT-dependent human cancer cell line (e.g., SW620) into the flank of immunocompromised mice (e.g., nude or NSG mice).[10][11][12]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule. The control group receives a vehicle.[10]

  • Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice weekly).[13]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the efficacy of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (CDK8/19 Inhibition) Cell_Based_Assay Cell-Based Assay (WNT Reporter) Biochemical_Assay->Cell_Based_Assay Biomarker_Assay Biomarker Assay (pSTAT1) Cell_Based_Assay->Biomarker_Assay PK_Study Pharmacokinetics (Oral Bioavailability) Biomarker_Assay->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Lead_Compound This compound Lead_Compound->Biochemical_Assay

Figure 2: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for studying the roles of CDK8 and CDK19 in both normal physiology and disease. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting WNT-driven cancers. The experimental methodologies outlined in this guide provide a framework for the further investigation and characterization of this compound and other modulators of the WNT signaling pathway.

References

The Role of CCT251545 in the Modulation of STAT1 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule CCT251545 and its role in modulating the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). This compound has emerged as a potent and selective chemical probe for studying the functions of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), key regulators of transcription and signaling pathways implicated in cancer. A primary and well-validated downstream effect of this compound's inhibition of CDK8/19 is the reduction of STAT1 phosphorylation at serine 727 (S727), providing a valuable biomarker for target engagement and a tool to dissect the roles of this specific post-translational modification in health and disease.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK8 and CDK19.[1] These kinases are components of the Mediator complex, which plays a crucial role in regulating the transcription of a wide array of genes. One of the key substrates of CDK8 is the STAT1 transcription factor. Specifically, CDK8 has been identified as the kinase responsible for the phosphorylation of STAT1 at the S727 residue within its transactivation domain.[1][2][3][4] This phosphorylation event is critical for the full transcriptional activity of STAT1.[2][3]

By binding to the ATP pocket of CDK8 and CDK19, this compound effectively blocks their kinase activity. This direct inhibition prevents the subsequent phosphorylation of STAT1 at S727. The reduction in phospho-STAT1 (S727) levels serves as a reliable and quantifiable biomarker of this compound's engagement with its targets in both in vitro and in vivo settings.[2][5]

Quantitative Data on this compound Activity

The potency of this compound has been characterized across various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

Parameter Target/Assay Value Cell Line/System Reference
Biochemical IC50 CDK87 nMBiochemical Assay[1]
CDK196 nMBiochemical Assay[1]
Cellular IC50 WNT Signaling Inhibition5 nM7dF3 cells[6]
Reduction of pSTAT1-S7279 nMSW620 cells[7]
Concentration for Max. Inhibition Reduction of pSTAT1-S72787.5 nMCOLO205 and SW620 cells[2]

Signaling Pathway

The signaling cascade through which this compound modulates STAT1 phosphorylation and subsequent gene expression is depicted below. In response to stimuli such as interferons, STAT1 is activated via phosphorylation on tyrosine 701 (Y701) by Janus kinases (JAKs), leading to its dimerization and nuclear translocation. Within the nucleus, CDK8, as part of the Mediator complex, phosphorylates STAT1 at S727, which is necessary for its full transcriptional activity. This compound acts as a direct inhibitor of CDK8 and CDK19, thereby preventing this crucial serine phosphorylation event.

CCT251545_STAT1_Pathway cluster_stimulus Cellular Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Interferon-γ Receptor IFN-γ Receptor Stimulus->Receptor Binds JAK JAKs Receptor->JAK Activates STAT1_unphos STAT1 JAK->STAT1_unphos Phosphorylates (Y701) STAT1_pY701 pSTAT1 (Y701) Dimer STAT1_unphos->STAT1_pY701 Dimerizes STAT1_pY701_nuc pSTAT1 (Y701) Dimer STAT1_pY701->STAT1_pY701_nuc Translocates to Nucleus CDK8_19 CDK8 / CDK19 (Mediator Complex) STAT1_pS727 pSTAT1 (Y701, S727) Fully Active CDK8_19->STAT1_pS727 Catalyzes This compound This compound This compound->CDK8_19 Inhibits STAT1_pY701_nuc->STAT1_pS727 Phosphorylation (S727) Gene_Expression Altered STAT1-dependent Gene Expression STAT1_pS727->Gene_Expression Regulates Transcription

Caption: this compound inhibits CDK8/19, blocking STAT1 S727 phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effect of this compound on STAT1 phosphorylation.

Western Blotting for Phospho-STAT1 (S727)

This protocol is designed to assess the levels of STAT1 phosphorylation at S727 in cells treated with this compound.

1. Cell Culture and Treatment:

  • Seed colorectal cancer cells (e.g., SW620 or COLO205) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-STAT1 (Ser727) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like β-actin or GAPDH.

In Vitro Kinase Assay for CDK8/19

This assay measures the direct inhibitory effect of this compound on the kinase activity of CDK8 and CDK19.

1. Reagents and Materials:

  • Recombinant active CDK8/Cyclin C and CDK19/Cyclin C enzymes.

  • A suitable substrate, such as a generic kinase substrate peptide or recombinant STAT1 protein.

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP).

  • This compound at various concentrations.

  • Kinase reaction buffer.

  • Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or a specific antibody and ELISA/Western blot for non-radioactive assays).

2. Assay Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the substrate, and the recombinant CDK8/19 enzyme.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for a short period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30 minutes at 30°C).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

  • Quantify the amount of substrate phosphorylation.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Logical Workflow for Investigating this compound's Effect on STAT1 Phosphorylation

The following diagram illustrates the logical workflow for characterizing the impact of this compound on the CDK8/19-STAT1 signaling axis.

CCT251545_Investigation_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Mechanism of Action cluster_functional Functional Outcomes Biochem_Assay Biochemical Kinase Assay (CDK8/19) Determine_IC50 Determine IC50 Values Biochem_Assay->Determine_IC50 Cell_Based_Assay Cell-Based WNT Reporter Assay Cell_Based_Assay->Determine_IC50 Cell_Treatment Treat Cancer Cell Lines with this compound Determine_IC50->Cell_Treatment Guide Dose Selection Western_Blot Western Blot for pSTAT1 (S727) & Total STAT1 Cell_Treatment->Western_Blot Gene_Expression_Analysis Gene Expression Analysis (e.g., qPCR, Microarray) Cell_Treatment->Gene_Expression_Analysis Phenotypic_Assays Phenotypic Assays (e.g., Cell Growth, Apoptosis) Cell_Treatment->Phenotypic_Assays Confirm_Target_Engagement Confirm On-Target Effect Western_Blot->Confirm_Target_Engagement Confirm_Target_Engagement->Gene_Expression_Analysis Validate Mechanism Assess_Downstream_Effects Assess Downstream Biological Effects Gene_Expression_Analysis->Assess_Downstream_Effects Phenotypic_Assays->Assess_Downstream_Effects

Caption: Workflow for this compound's effect on STAT1 phosphorylation.

Conclusion

This compound is a valuable tool for elucidating the roles of CDK8 and CDK19 in cellular signaling and transcription. Its well-defined mechanism of action, culminating in the specific inhibition of STAT1 phosphorylation at S727, provides a clear and measurable endpoint for assessing target engagement. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to explore the therapeutic potential of targeting the CDK8/19-STAT1 axis in cancer and other diseases.

References

CCT251545: A Technical Guide to its Selectivity Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of CCT251545, a potent and selective chemical probe for the Mediator complex-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This compound was initially discovered as a small-molecule inhibitor of the WNT signaling pathway through a high-throughput cell-based screen.[1][2][3] It is an orally bioavailable compound that has demonstrated utility in exploring the roles of CDK8 and CDK19 in human disease and has shown anti-tumor activity in preclinical models.[1][2][4][5]

Selectivity and Potency Profile

This compound is a high-affinity ligand for CDK8 and CDK19, acting as an ATP-competitive inhibitor.[3][6] Its potent inhibitory activity against these primary targets translates to strong suppression of WNT pathway signaling in cellular assays. While highly selective, a broad kinase screen has identified a limited number of off-target kinases that are inhibited at higher concentrations.

On-Target Activity

The potency of this compound has been quantified through various biochemical and cell-based assays. It demonstrates nanomolar efficacy in inhibiting its primary targets, CDK8 and CDK19, and the downstream WNT signaling pathway.

Target/AssayAssay TypeIC50 Value (nM)Reference
WNT SignalingCell-based (7dF3 cells)5[1][2][4][7]
CDK19Biochemical (Reporter Displacement)6[6]
CDK8Biochemical (Reporter Displacement)7[6]
pSTAT1-Ser727 InhibitionCell-based9[6]
WNT SignalingCell-based (COLO205-F1756)0.035[1]
Off-Target Selectivity Profile

The selectivity of this compound was assessed against a broad panel of kinases and other protein targets. It exhibits greater than 100-fold selectivity for CDK8/19 over 291 other kinases.[1][3][8][9] A screen of 293 kinases at a 1 µM concentration showed that only six were inhibited by more than 50%.[6] The IC50 values for confirmed off-target hits are summarized below.

Off-Target KinaseIC50 Value (nM)Reference
PRKCQ122[6]
GSK3α462[1][6]
GSK3β690[1][6]
Other Off-TargetsIC50 Value (µM)Reference
5-HT transporter (h)3.6[6]
k(KOP)4.4[6]
Tankyrase 2 (TNKS2)15.0[7]

Mechanism of Action and Signaling Pathways

This compound inhibits the kinase activity of CDK8 and CDK19, which are components of the Mediator complex. This complex plays a crucial role in regulating transcription by RNA polymerase II. By inhibiting CDK8/19, this compound modulates the expression of genes regulated by multiple signaling pathways, most notably the WNT pathway.[1][2][3] It also affects the phosphorylation of other key transcription factors, such as STAT1.[1][3][8]

WNT Signaling Pathway Inhibition

In the canonical WNT pathway, the binding of WNT ligands to Frizzled receptors leads to the stabilization of β-catenin, which then translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes. CDK8, as part of the Mediator complex, is recruited to these sites and is thought to regulate transcriptional output. This compound inhibits CDK8/19 kinase activity, leading to the suppression of WNT target gene expression.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD BetaCatenin_D β-catenin (Degraded) BetaCatenin_S β-catenin (Stable) FZD->BetaCatenin_S stabilizes TCF_LEF TCF/LEF BetaCatenin_S->TCF_LEF binds Mediator Mediator Complex TCF_LEF->Mediator recruits CDK8_19 CDK8/CDK19 WNT_Genes WNT Target Genes CDK8_19->WNT_Genes Activates Transcription Transcription_Blocked Transcription Blocked CDK8_19->Transcription_Blocked This compound This compound This compound->CDK8_19 Inhibits

Caption: this compound inhibits CDK8/19, blocking WNT target gene transcription.

STAT1 Phosphorylation Biomarker

The phosphorylation of STAT1 at serine 727 (STAT1-Ser727) has been identified as a robust pharmacodynamic biomarker of CDK8 kinase activity.[3][8] Inhibition of CDK8/19 by this compound leads to a measurable decrease in the levels of phosphorylated STAT1-Ser727, which can be used to confirm target engagement in both in vitro and in vivo settings.[3][8][10]

STAT1_Biomarker CDK8 Active CDK8 STAT1 STAT1 CDK8->STAT1 Phosphorylates This compound This compound pSTAT1 pSTAT1 (Ser727) This compound->CDK8 Inhibits Validation_Workflow pheno_screen Phenotypic Screen (WNT Reporter Assay) hit_id Hit Identification (this compound) pheno_screen->hit_id target_deconv Target Deconvolution (SILAC Affinity Pulldown) hit_id->target_deconv target_id Target Identification (CDK8 & CDK19) target_deconv->target_id biochem_val Biochemical Validation (Reporter Displacement Assay) target_id->biochem_val selectivity Selectivity Profiling (Kinase Panel Screen) target_id->selectivity cellular_val Cellular Validation (pSTAT1 Biomarker Assay) biochem_val->cellular_val selectivity->cellular_val in_vivo In Vivo Efficacy (Xenograft Models) cellular_val->in_vivo

References

Methodological & Application

Application Notes and Protocols for CCT251545 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT251545 is a potent and selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] By inhibiting these kinases, this compound modulates the Wnt/β-catenin and STAT1 signaling pathways, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CDK8 and CDK19. These kinases are components of the Mediator complex, which plays a crucial role in the regulation of transcription. Inhibition of CDK8/19 by this compound leads to downstream effects on gene expression regulated by the Wnt/β-catenin and STAT1 signaling pathways. A key biomarker of this compound activity is the reduction of phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[1]

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cell Lines
Cell LineCancer TypeAssay TypeIC50/GI50Reference
7dF3-Wnt Signaling Reporter5 nM (IC50)[2]
SW620Colorectal CancerpSTAT1-S727 Inhibition9 nM (IC50)
A2780Ovarian CancerGrowth Inhibition (72h)35.85 µM (GI50)[3]
COLO 205Colorectal CancerGrowth Inhibition (72h)37.73 µM (GI50)[3]
HT-29Colorectal CancerGrowth Inhibition (48h)7.8 µM (GI50)[3]
KG-1LeukemiaGrowth Inhibition19.98 µM (GI50)[3]
LS174TColorectal CancerWnt Signaling Reporter0.029 µM (IC50)
MCF7Breast CancerGrowth Inhibition> 50 µM (GI50)

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol describes a method to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the GI50/IC50 value.

Western Blot Analysis of pSTAT1-S727

This protocol is for detecting the inhibition of STAT1 phosphorylation at serine 727, a key biomarker of this compound activity.

Materials:

  • Target cancer cell lines (e.g., SW620)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-STAT1 (Ser727), rabbit anti-STAT1, and a loading control antibody (e.g., mouse anti-β-actin).

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSTAT1-S727 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT1 and the loading control.

Wnt/β-catenin Reporter Assay

This protocol uses a luciferase reporter to measure the inhibitory effect of this compound on Wnt/β-catenin signaling.

Materials:

  • Cell line with a TCF/LEF-responsive luciferase reporter construct (e.g., 7dF3 or LS174T)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed the reporter cell line in a 96-well white plate at a suitable density (e.g., 20,000 cells/well for 7dF3 cells) in 100 µL of medium.[2]

    • Incubate overnight to allow for cell attachment.[2]

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

CCT251545_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start with Target Cancer Cell Lines seed_viability Seed cells in 96-well plate start->seed_viability seed_wb Seed cells in 6-well plate start->seed_wb seed_reporter Seed reporter cells in 96-well plate start->seed_reporter treat_viability Treat with this compound (48-72h) seed_viability->treat_viability treat_wb Treat with this compound (e.g., 6h) seed_wb->treat_wb treat_reporter Treat with this compound (24h) seed_reporter->treat_reporter assay_viability Perform MTT or CCK-8 Assay treat_viability->assay_viability assay_wb Perform Western Blot for pSTAT1 treat_wb->assay_wb assay_reporter Perform Luciferase Assay treat_reporter->assay_reporter analysis_viability Calculate GI50/IC50 assay_viability->analysis_viability analysis_wb Analyze Protein Expression assay_wb->analysis_wb analysis_reporter Calculate IC50 assay_reporter->analysis_reporter

Caption: Experimental workflow for in vitro characterization of this compound.

CCT251545_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_stat STAT1 Pathway Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl GSK3b GSK3β/Axin/APC (Destruction Complex) Dvl->GSK3b beta_catenin_cyto β-catenin (Cytoplasm) GSK3b->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_genes Wnt Target Gene Transcription TCF_LEF->Wnt_genes Cytokine Cytokine (e.g., IFNγ) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT1_cyto STAT1 (Cytoplasm) JAK->STAT1_cyto Phosphorylation STAT1_nuc pSTAT1-S727 (Nucleus) STAT1_cyto->STAT1_nuc STAT1_genes STAT1 Target Gene Transcription STAT1_nuc->STAT1_genes This compound This compound CDK8_19 CDK8/CDK19 (Mediator Complex) This compound->CDK8_19 CDK8_19->TCF_LEF Modulates CDK8_19->STAT1_nuc Phosphorylates S727

Caption: this compound inhibits CDK8/19, modulating Wnt and STAT1 signaling.

References

How to prepare CCT251545 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for CCT251545

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the WNT signaling pathway[1][2][3]. It functions as a chemical probe for investigating the roles of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in various cellular processes and diseases[1][4][5][6]. By binding to and inhibiting CDK8 and CDK19, this compound effectively blocks the WNT signaling cascade, which is often deregulated in cancer[4][5]. These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in research settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

PropertyValueReference
Molecular Weight 421.92 g/mol [1][2]
Appearance White to off-white crystalline solid[2][7]
Purity ≥95%[7]
Solubility in DMSO ≥ 50 mg/mL (118.51 mM)[2][7]
IC₅₀ 5 nM (in 7dF3 cells)[1][2][3][7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x (1 L / 1000 mL) x 421.92 g/mol x (1000 mg / 1 g) = 4.22 mg

Procedure:

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 4.22 mg of this compound powder into the tared tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[1].

    • Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the temperature sensitivity of the compound should be considered[8].

  • Storage and Handling:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes[1][8].

    • Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[2].

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects[9][10].

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent[9].

  • To avoid precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium.

Procedure:

  • Intermediate Dilutions in DMSO:

    • Prepare a series of intermediate dilutions from your 10 mM stock solution in 100% DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution in Culture Medium:

    • Add a small volume of the appropriate DMSO dilution to your cell culture medium to achieve the desired final concentration of this compound. For instance, to achieve a final concentration of 1 µM in 1 mL of medium, add 1 µL of a 1 mM DMSO stock. This will result in a final DMSO concentration of 0.1%.

Storage Recommendations Summary

ConditionStorage TemperatureDurationReference
Powder -20°C≥ 3 years[1][2][7]
Stock Solution in DMSO -80°CUp to 2 years[2]
Stock Solution in DMSO -20°CUp to 1 year[2]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Working Volumes D->E F Label Aliquots E->F G Store at -80°C or -20°C F->G

Caption: Workflow for preparing this compound stock solution.

Inhibition of the WNT Signaling Pathway by this compound

WNT_Pathway cluster_0 WNT Signaling Pathway cluster_1 Inhibitor Action WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled DVL DVL Frizzled->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression transcription This compound This compound CDK8_19 CDK8/CDK19 This compound->CDK8_19 inhibition CDK8_19->TCF_LEF co-activation

References

Application Notes and Protocols for In Vivo Dosing and Formulation of CCT251545 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCT251545 is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1] These kinases are key components of the Mediator complex and are implicated in the regulation of transcription, particularly in the context of WNT signaling and STAT1-mediated gene expression.[1][2] this compound has demonstrated in vivo activity in WNT-dependent tumor models, making it a valuable tool for preclinical cancer research.[1] These application notes provide detailed protocols for the formulation and in vivo dosing of this compound in mice, specifically for efficacy studies using xenograft models.

Signaling Pathway of this compound

This compound exerts its effects by inhibiting CDK8 and CDK19, which are involved in the canonical WNT signaling pathway and the phosphorylation of STAT1. In the canonical WNT pathway, the binding of a WNT ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, which then activates TCF/LEF-mediated transcription of target genes. CDK8/19 can act as a co-factor in this process. By inhibiting CDK8/19, this compound can modulate WNT-driven gene expression. Additionally, CDK8 can directly phosphorylate STAT1 at serine 727 (p-STAT1(Ser727)), which is a marker of CDK8 kinase activity.[1][2] Inhibition of CDK8/19 by this compound leads to a reduction in p-STAT1(Ser727) levels.[2]

CCT251545_Signaling_Pathway cluster_wnt Canonical WNT Pathway cluster_cdk8 CDK8/19 Regulation WNT WNT Ligand FZD_LRP Frizzled/LRP5/6 Receptor Complex WNT->FZD_LRP Binds DVL Dishevelled FZD_LRP->DVL Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and co-activates CDK8_19 CDK8/19 WNT_Target_Genes WNT Target Gene Transcription TCF_LEF->WNT_Target_Genes CDK8_19->TCF_LEF STAT1 STAT1 CDK8_19->STAT1 Phosphorylates This compound This compound This compound->CDK8_19 Inhibits pSTAT1 p-STAT1 (Ser727)

Caption: this compound signaling pathway. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo mouse studies.

Table 1: In Vivo Dosing Regimen of this compound

ParameterValueReference
Compound This compound[1]
Animal Model NCr athymic mice with SW620 xenografts
Dose 70 mg/kg
Route of Administration Oral (p.o.)
Dosing Frequency Twice daily
Reported Outcome Inhibition of tumor growth

Table 2: Pharmacokinetic Parameters of this compound and a Structurally Related Compound

ParameterThis compoundCCT251921 (analogue)Reference
Dose (p.o.) 0.5 mg/kgNot specified
Mouse Clearance (Cl) Higher than CCT2519210.61 L/h/kg
Oral Bioavailability (F) Low30%

Experimental Protocols

Formulation Protocol for Oral Gavage

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice, based on common vehicles used for similar hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG 400 (Polyethylene glycol 400)

  • Cremophor EL or Solutol HS-15

  • Sterile Phosphate-Buffered Saline (PBS) or water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of Vehicle:

    • Prepare a fresh vehicle solution on the day of dosing.

    • A commonly used vehicle for oral gavage of hydrophobic compounds is a mixture of Cremophor, PEG 400, and PBS. A typical ratio is 10% Cremophor EL, 20% PEG 400, and 70% PBS.

    • Alternatively, a solution of 10% Solutol HS-15 in 90% PEG 600 can be used for higher concentrations.[3]

    • For initial solubility testing, a small amount of DMSO can be used to dissolve this compound, which is then further diluted with the vehicle.

  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. Use the minimum amount of DMSO necessary.

    • Add the pre-prepared vehicle to the dissolved this compound solution to achieve the final desired concentration (e.g., 7 mg/mL for a 70 mg/kg dose in a 20g mouse with a dosing volume of 200 µL).

    • Vortex the solution thoroughly to ensure a homogenous suspension or solution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

    • Visually inspect the formulation for any precipitation before administration.

  • Storage:

    • It is recommended to prepare the formulation fresh for each day of dosing.

    • If short-term storage is necessary, store the formulation at 4°C and protect it from light. Before use, bring the formulation to room temperature and vortex thoroughly.

In Vivo Efficacy Study Protocol: SW620 Xenograft Model

This protocol outlines a typical in vivo efficacy study of this compound in a subcutaneous SW620 human colorectal cancer xenograft model in immunodeficient mice.

Materials and Animals:

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.[4][5][6]

  • SW620 human colorectal adenocarcinoma cells.[4][5][7][8]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).[5]

  • Matrigel Basement Membrane Matrix.[5]

  • Sterile PBS

  • This compound formulation and vehicle control

  • Gavage needles (20-22 gauge)

  • Calipers for tumor measurement

Experimental Workflow Diagram:

experimental_workflow start Start cell_culture SW620 Cell Culture start->cell_culture cell_harvest Cell Harvest & Viability Count cell_culture->cell_harvest inoculation Subcutaneous Inoculation (1x10^6 cells in Matrigel) cell_harvest->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., Tumor Volume > 2000 mm³ or pre-defined time) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

Caption: In vivo efficacy study workflow. (Within 100 characters)

Procedure:

  • Cell Culture and Inoculation:

    • Culture SW620 cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[5]

    • Harvest cells during the exponential growth phase using trypsin.

    • Determine cell viability using trypan blue exclusion.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[4]

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions twice weekly using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[6]

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration:

    • Administer this compound or the vehicle control via oral gavage according to the predetermined dosing schedule (e.g., 70 mg/kg, twice daily).

    • The dosing volume is typically 100-200 µL per mouse.

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight twice weekly throughout the study.

    • Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

    • The study endpoint can be a predetermined tumor volume (e.g., 2000 mm³), a specific duration of treatment, or signs of significant toxicity.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Determine the tumor growth inhibition (TGI) using a formula such as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Analyze the data for statistical significance.

Conclusion

This compound is a valuable chemical probe for investigating the roles of CDK8 and CDK19 in cancer biology. The protocols provided herein offer a comprehensive guide for its formulation and in vivo application in mouse xenograft models. Adherence to these guidelines will facilitate reproducible and reliable preclinical studies to further elucidate the therapeutic potential of targeting the WNT signaling pathway.

References

Application Notes and Protocols: Western Blot for pSTAT1 (Ser727) Following CCT251545 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated STAT1 at serine 727 (pSTAT1 (Ser727)) by Western blot in cell lysates following treatment with CCT251545, a potent and selective inhibitor of CDK8 and CDK19.[1][2][3][4]

Introduction

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of cytokine signaling, playing a crucial role in immune responses, cell proliferation, and apoptosis. The transcriptional activity of STAT1 is regulated by phosphorylation at two key residues: Tyrosine 701 (Tyr701) and Serine 727 (Ser727). Phosphorylation at Ser727 is critical for the maximal transcriptional activation of STAT1.[5] this compound is a small molecule inhibitor of the Wnt signaling pathway that functions by selectively targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] Notably, CDK8 has been identified as a kinase responsible for STAT1 Ser727 phosphorylation.[3] Therefore, this compound is expected to decrease the levels of pSTAT1 (Ser727). This protocol details a robust method to assess the efficacy of this compound in modulating STAT1 Ser727 phosphorylation in a cellular context.

Signaling Pathway

CCT251545_pSTAT1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT1 STAT1 JAK->STAT1 Tyr701 Phosphorylation pSTAT1_Y701 pSTAT1 (Tyr701) pSTAT1_S727 pSTAT1 (Ser727) pSTAT1_Y701->pSTAT1_S727 Ser727 Phosphorylation CDK8_CDK19 CDK8 / CDK19 CDK8_CDK19->pSTAT1_S727 Catalyzes This compound This compound This compound->CDK8_CDK19 Inhibition Gene_Transcription Gene Transcription pSTAT1_S727->Gene_Transcription Activation

Caption: this compound inhibits CDK8/CDK19, preventing STAT1 Ser727 phosphorylation.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to adhere. - Treat with this compound (e.g., 10 nM - 1 µM) for 2-6 hours. B 2. Cell Lysis - Wash with ice-cold PBS. - Lyse with RIPA buffer containing protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using BCA or Bradford assay. B->C D 4. SDS-PAGE - Denature protein lysates. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking - Block non-specific binding sites with 5% BSA in TBST. E->F G 7. Primary Antibody Incubation - Incubate with anti-pSTAT1 (Ser727) antibody overnight at 4°C. F->G H 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. G->H I 9. Detection - Add ECL substrate and image the chemiluminescent signal. H->I J 10. Data Analysis - Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin). I->J

Caption: Workflow for Western blot analysis of pSTAT1 (Ser727).

Quantitative Data Summary

Reagent/ParameterRecommended Concentration/ConditionNotes
This compound Treatment
Concentration Range10 nM - 1 µMThe IC50 for pSTAT1-Ser727 reduction is reported to be 9 nM.[6] A dose-response experiment is recommended.
Treatment Duration2 - 6 hoursTime-course experiments may be necessary to determine the optimal treatment time for the specific cell line.[1]
Antibodies
Primary Antibody: pSTAT1 (Ser727)1:1000 - 1:2000 dilutionOptimal dilution should be determined empirically.[7][8]
Primary Antibody: Total STAT1As per manufacturer's recommendationUsed as a control for total protein levels.
Primary Antibody: Loading Control (e.g., GAPDH, β-actin)As per manufacturer's recommendationEnsures equal protein loading between lanes.
Secondary Antibody (HRP-conjugated)1:2000 - 1:10,000 dilutionDilution depends on the specific antibody and detection reagent.[9][10]
Buffers and Reagents
Lysis BufferRIPA buffer with protease and phosphatase inhibitorsRIPA is effective for extracting nuclear and cytoplasmic proteins.[11] Phosphatase inhibitors are crucial.[12][13]
Blocking Buffer5% BSA in TBSTBovine Serum Albumin (BSA) is recommended over milk to avoid non-specific binding with phospho-antibodies.[12]

Experimental Protocols

Cell Culture and this compound Treatment
  • Seed the cells of interest in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 2 to 6 hours) at 37°C in a CO2 incubator.

Cell Lysis and Protein Quantification
  • After treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentration of all samples with lysis buffer and add 4x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting and Detection
  • After transfer, block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[12]

  • Incubate the membrane with the primary antibody against pSTAT1 (Ser727) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imager or X-ray film.

  • For normalization, the membrane can be stripped and re-probed with an antibody for total STAT1 and a loading control like GAPDH or β-actin.

Data Analysis
  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the pSTAT1 (Ser727) band to the intensity of the loading control band for each sample.

  • Further normalization to total STAT1 can be performed to account for any changes in the total protein level.

  • Plot the normalized pSTAT1 (Ser727) levels against the this compound concentration to determine the dose-dependent effect of the inhibitor.

References

Application Notes and Protocols for CCT251545 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of CCT251545, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), in xenograft mouse models. This compound modulates the WNT signaling pathway, presenting a promising therapeutic strategy for cancers with aberrant WNT activity.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of CDK8 and CDK19. These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription. By inhibiting CDK8 and CDK19, this compound disrupts the transcription of WNT pathway target genes, which are often implicated in cancer cell proliferation and survival. Additionally, this compound has been shown to modulate the STAT1 signaling pathway, with the phosphorylation of STAT1 at serine 727 (p-STAT1Ser727) serving as a key pharmacodynamic biomarker of its activity.

cluster_0 WNT Signaling Pathway cluster_1 Destruction Complex cluster_2 This compound Action Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin inhibition APC APC GSK3b GSK3β bCatenin β-catenin GSK3b->bCatenin phosphorylation (degradation) CK1 CK1 TCF TCF/LEF bCatenin->TCF co-activation TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->TargetGenes This compound This compound CDK8_19 CDK8/19 This compound->CDK8_19 inhibition Mediator Mediator Complex CDK8_19->Mediator STAT1 STAT1 CDK8_19->STAT1 phosphorylation Mediator->TCF regulation Mediator->TargetGenes transcriptional regulation pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 start Start cell_culture Cell Culture (e.g., SW620) start->cell_culture harvest Harvest & Count Cells cell_culture->harvest inject Subcutaneous Injection into Mice harvest->inject tumor_growth Monitor Tumor Growth inject->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treatment Administer this compound or Vehicle randomize->treatment monitor_efficacy Monitor Tumor Volume & Body Weight treatment->monitor_efficacy pd_analysis Pharmacodynamic Analysis monitor_efficacy->pd_analysis end End pd_analysis->end

Application Notes and Protocols for CCT251545 in WNT Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CCT251545 to inhibit the WNT signaling pathway in a reporter assay context. This document includes detailed protocols, quantitative data for effective concentrations, and diagrams to illustrate the mechanism of action and experimental workflow.

This compound is a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway.[1][2][3][4] It functions as a selective chemical probe for the human Mediator complex-associated protein kinases, CDK8 and CDK19.[3][5] By inhibiting these kinases, this compound effectively modulates WNT pathway-regulated gene expression.[3][5]

Mechanism of Action

This compound exerts its inhibitory effect on the WNT pathway by targeting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). These kinases are components of the Mediator complex, which plays a crucial role in regulating transcription. In the canonical WNT signaling pathway, the stabilization and nuclear translocation of β-catenin lead to its interaction with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of WNT target genes. This compound's inhibition of CDK8/19 interferes with this transcriptional activation.[6]

WNT_Pathway_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Wnt->Fzd LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Fzd->Dvl Dest_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Dest_Complex Inhibits beta_catenin β-catenin Dest_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Mediator Mediator Complex TCF_LEF->Mediator Transcription_Blocked Transcription Blocked TCF_LEF->Transcription_Blocked CDK8_19 CDK8/19 Wnt_Target_Genes Wnt Target Genes Mediator->Wnt_Target_Genes Activates Transcription CDK8_19->TCF_LEF Regulates This compound This compound This compound->CDK8_19 Inhibits

Figure 1: WNT signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound Inhibition

The inhibitory concentration of this compound can vary depending on the cell line and experimental conditions. The following table summarizes the reported 50% inhibitory concentrations (IC50) in various cell-based assays.

Cell LineAssay TypeIC50 ValueReference
7dF3WNT Reporter Assay5 nM[1][2]
LS174TWNT Reporter Assay23 nM[1]
SW620Phospho-STAT1SER727 Reduction9 nM[1]
COLO205-F1756 clone 4WNT Reporter Assay0.035 nM[3]

A recommended concentration range for cellular use is between 35-350 nM.[7]

Experimental Protocol: WNT Reporter Assay

This protocol outlines the steps for a dual-luciferase reporter assay to measure the inhibitory effect of this compound on WNT signaling.

Materials
  • HEK293T cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052)

  • TOPflash (containing TCF/LEF response elements driving Firefly luciferase) and pRL-TK (Renilla luciferase for normalization) plasmids

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM

  • This compound (stock solution in DMSO)

  • Wnt3a conditioned media or recombinant Wnt3a protein

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure
  • Cell Seeding:

    • Culture HEK293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh media.

    • Seed 2 x 104 cells per well in a 96-well plate and incubate for 24 hours.

  • Transfection:

    • For each well, dilute 100 ng of TOPflash plasmid and 10 ng of pRL-TK plasmid in 25 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the DNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add 50 µL of the transfection complex to each well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

    • Aspirate the transfection medium from the cells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

    • To activate the WNT pathway, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a protein (e.g., 100 ng/mL) to all wells except for the negative control.

    • Incubate the plate for another 24 hours.

  • Luciferase Assay:

    • Equilibrate the Dual-Luciferase Reporter Assay reagents to room temperature.

    • Aspirate the media and wash the cells once with PBS.

    • Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity using a luminometer.

    • Subsequently, add 100 µL of Stop & Glo® Reagent to quench the Firefly luciferase reaction and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

WNT_Reporter_Assay_Workflow Day1 Day 1: Cell Seeding Seed 2x10^4 cells/well in 96-well plate Day2 Day 2: Transfection Transfect with TOPflash and pRL-TK plasmids Day1->Day2 Day3 Day 3: Treatment Add this compound dilutions and Wnt3a Day2->Day3 Day4 Day 4: Luciferase Assay Lyse cells and measure Firefly & Renilla activity Day3->Day4 Data_Analysis Data Analysis Normalize data and calculate IC50 Day4->Data_Analysis

Figure 2: Experimental workflow for the WNT reporter assay.

General Considerations

  • The suppression of WNT pathway activity by this compound is not cell-line specific and is independent of exogenous WNT pathway stimulation.[2]

  • It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition of the WNT reporter is not due to cytotoxicity of the compound at the tested concentrations.

  • This compound is soluble in DMSO.[2] Prepare a high-concentration stock solution in DMSO and then dilute it in culture medium for experiments.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the WNT signaling pathway in various biological and disease models.

References

Application Notes and Protocols for Oral Gavage of CCT251545 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and oral administration of the selective CDK8/CDK19 inhibitor, CCT251545, to rats for in vivo studies. The information is compiled to ensure safe and effective delivery of the compound for pharmacokinetic and pharmacodynamic assessments.

Compound Information

This compound is a potent and orally bioavailable small-molecule inhibitor of the Wnt signaling pathway.[1][2][3] It functions as a selective chemical probe for exploring the role of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in human disease.[1][2][3][4][5] By inhibiting these kinases, this compound can modulate the expression of genes regulated by the Wnt pathway and STAT1.[3][4][6]

Physicochemical Properties: this compound is soluble in DMSO and insoluble in water.[1] This necessitates the use of a specific vehicle for oral administration in animal models.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation and administration of this compound in rats.

ParameterValueReference
Compound This compoundN/A
Molecular Weight 421.92 g/mol [2]
Vehicle Composition 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O[1]
Recommended Dosage 30-70 mg/kg[7][8]
Administration Volume 5-10 mL/kg[9][10]
Gavage Needle Size 16-18 gauge, 2-3 inches with rounded tip[9]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL stock solution of this compound. The final concentration for dosing should be calculated based on the desired dosage (mg/kg) and the administration volume (mL/kg).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile distilled water (ddH₂O)

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of rats and the dosing volume.

  • Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in the corresponding volume of DMSO to make up 5% of the final volume. Vortex until the compound is completely dissolved. A clear solution should be obtained.

  • Add PEG300: Add PEG300 to the DMSO solution to make up 40% of the final volume. Mix thoroughly by vortexing until the solution is homogeneous.

  • Add Tween 80: Add Tween 80 to the solution to make up 5% of the final volume. Vortex to ensure complete mixing.

  • Add ddH₂O: Slowly add sterile ddH₂O to the mixture to reach the final desired volume. Mix thoroughly. The final solution should be clear.

  • Storage: Use the formulation immediately for optimal results.[1] If short-term storage is necessary, protect from light and store at 4°C. Before use, bring the solution to room temperature and vortex to ensure homogeneity.

Oral Gavage Procedure in Rats

This protocol outlines the steps for safe and accurate oral administration of the this compound formulation to rats. This procedure should only be performed by trained personnel.

Materials:

  • Rat restraint device (optional)

  • Appropriately sized gavage needles (16-18 gauge for adult rats) with a ball-tip

  • Syringes (1 mL or 3 mL, depending on the dosing volume)

  • Prepared this compound formulation

  • Scale for weighing the rat

Procedure:

  • Animal Preparation: Weigh the rat to determine the precise dosing volume. The maximum recommended gavage volume is 10-20 ml/kg.[9][10]

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into a syringe. Ensure there are no air bubbles. Attach the gavage needle to the syringe.

  • Animal Restraint: Gently but firmly restrain the rat. The head and neck should be extended to create a straight line with the esophagus.[9][11]

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is gently advanced. Do not force the needle. If resistance is met, withdraw the needle and repeat the insertion.[9][11]

  • Compound Administration: Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), slowly administer the solution.[9][10]

  • Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing or choking, which could indicate accidental administration into the trachea.[9]

Visualizations

Signaling Pathway of this compound

CCT251545_Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_Mediator Mediator Complex cluster_STAT STAT Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP DVL Dishevelled (DVL) Frizzled->DVL LRP->DVL GSK3b GSK3β DVL->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin TCF TCF/LEF BetaCatenin->TCF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF->Wnt_Target_Genes CDK8 CDK8 CyclinC Cyclin C CDK8->CyclinC STAT1 STAT1 CDK8->STAT1 CDK19 CDK19 CDK19->CyclinC Mediator_Subunits Other Mediator Subunits CyclinC->Mediator_Subunits Mediator_Subunits->TCF pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 STAT1_Target_Genes STAT1 Target Genes pSTAT1->STAT1_Target_Genes This compound This compound This compound->CDK8 This compound->CDK19

Caption: Mechanism of action of this compound in inhibiting Wnt and STAT1 signaling.

Experimental Workflow for Oral Gavage

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A 1. Weigh this compound C 3. Dissolve this compound in Vehicle A->C B 2. Prepare Vehicle (DMSO, PEG300, Tween80, ddH₂O) B->C G 7. Perform Oral Gavage C->G D 4. Weigh Rat E 5. Calculate Dose Volume D->E E->G F 6. Restrain Rat F->G H 8. Monitor Animal for Distress G->H I 9. Return to Housing H->I J 10. Subsequent Experimental Procedures (e.g., PK/PD analysis) I->J

Caption: Step-by-step workflow for the oral gavage of this compound in rats.

References

Application Notes and Protocols for TaqMan Gene Expression Analysis of CCT251545-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCT251545 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5][6][7] These kinases are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. This compound was initially identified as an inhibitor of the WNT signaling pathway and has been shown to modulate the expression of WNT target genes as well as genes regulated by other transcription factors, such as STAT1.[5][7][8][9] This makes it a valuable tool for studying the roles of CDK8 and CDK19 in various biological processes, including cancer.

The TaqMan assay is a widely used method for quantitative gene expression analysis, offering high sensitivity and specificity.[10][11][12][13] This application note provides a detailed protocol for utilizing TaqMan assays to quantify the changes in gene expression in response to treatment with this compound. The following sections will cover the experimental workflow, from cell culture and treatment to data analysis, and provide example data and visualizations to guide researchers in their studies.

Signaling Pathway and Experimental Overview

This compound primarily targets CDK8 and CDK19, which are associated with the Mediator complex. This complex interacts with RNA Polymerase II and various transcription factors to regulate gene expression. By inhibiting CDK8/19, this compound can alter the transcription of downstream target genes, notably those involved in the WNT signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Activates DestructionComplex Destruction Complex Dvl->DestructionComplex GSK3b GSK3β APC APC Axin Axin BetaCatenin β-catenin BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds Mediator Mediator Complex TCF_LEF->Mediator Recruits RNAPolII RNA Pol II Mediator->RNAPolII Interacts CDK8_19 CDK8/19 CDK8_19->Mediator Component of This compound This compound This compound->CDK8_19 Inhibits Transcription Transcription RNAPolII->Transcription TargetGenes Wnt Target Genes (e.g., AXIN2, MYC) Transcription->TargetGenes Activates/Represses

Caption: WNT/β-catenin signaling pathway and the inhibitory action of this compound on CDK8/19.

The following workflow outlines the key steps in analyzing gene expression changes following this compound treatment using a TaqMan assay.

G cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment B 2. RNA Extraction A->B C 3. RNA Quantification & Quality Control B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. TaqMan qPCR D->E F 6. Data Analysis E->F G 7. Interpretation of Results F->G

Caption: Experimental workflow for TaqMan gene expression analysis with this compound.

Experimental Protocols

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
Cell Line (e.g., SW480, HCT116)ATCCCCL-228, CCL-247
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
This compoundSelleck ChemicalsS7680
DMSO (Cell culture grade)Sigma-AldrichD2650
RNA Extraction Kit (e.g., RNeasy Mini Kit)QIAGEN74104
High-Capacity cDNA Reverse Transcription KitThermo Fisher Scientific4368814
TaqMan Gene Expression Master MixThermo Fisher Scientific4369016
TaqMan Gene Expression Assays (Target & Endogenous)Thermo Fisher ScientificVaries
Nuclease-free waterThermo Fisher ScientificAM9937
96-well or 384-well qPCR platesVariesVaries
Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed colorectal cancer cells (e.g., SW480 or HCT116, known to have active WNT signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours).

  • Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quantification
  • RNA Extraction: Extract total RNA from the harvested cells using a column-based RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • RNA Elution: Elute the RNA in nuclease-free water.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • RNA Integrity: (Optional but recommended) Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for gene expression analysis.

Protocol 3: Reverse Transcription
  • Reaction Setup: Prepare the reverse transcription reactions on ice. For each sample, combine the following components in a nuclease-free tube:

ComponentVolume (µL)Final Concentration
10X RT Buffer2.01X
25X dNTP Mix (100 mM)0.84 mM
10X RT Random Primers2.01X
MultiScribe™ Reverse Transcriptase1.050 U/reaction
Total RNAX µL1 µg
Nuclease-free H₂OUp to 20 µL-
  • Incubation: Gently mix the components and incubate the reactions in a thermal cycler with the following program:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

    • Hold at 4°C

  • cDNA Storage: The resulting cDNA can be stored at -20°C until use.

Protocol 4: TaqMan qPCR
  • Reaction Setup: Prepare the qPCR reactions in a 96-well or 384-well plate. For each sample and target gene, prepare a reaction mix as follows (for a 20 µL reaction):

ComponentVolume (µL)Final Concentration
TaqMan Gene Expression Master Mix (2X)10.01X
TaqMan Gene Expression Assay (20X)1.01X
cDNA (diluted 1:10)2.0~10-100 ng
Nuclease-free H₂O7.0-
  • Plate Sealing: Seal the plate with an optical adhesive film.

  • Centrifugation: Briefly centrifuge the plate to collect the contents at the bottom of the wells.

  • qPCR Run: Perform the qPCR in a real-time PCR instrument with the following standard thermal cycling conditions:

    • UNG Incubation: 50°C for 2 minutes (optional)

    • Polymerase Activation: 95°C for 10 minutes

    • PCR Cycles (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

Data Presentation and Analysis

Example TaqMan Gene Expression Assays
GeneAssay ID (Thermo Fisher)Function
AXIN2Hs00608144_m1WNT signaling pathway target, negative regulator
MYCHs00153408_m1WNT signaling pathway target, proto-oncogene
STAT1Hs01013996_m1Transcription factor, signal transducer
GAPDHHs02758991_g1Endogenous control, glycolysis
ACTBHs01060665_g1Endogenous control, cytoskeleton

Data Analysis Workflow

G cluster_data Data Analysis Pipeline RawData Raw qPCR Data (Amplification Curves) Cq Cq Value Determination RawData->Cq DeltaCq Calculate ΔCq (Cq(Target) - Cq(Endo)) Cq->DeltaCq AvgDeltaCq Average ΔCq for Replicates DeltaCq->AvgDeltaCq DeltaDeltaCq Calculate ΔΔCq (ΔCq(Treated) - ΔCq(Control)) AvgDeltaCq->DeltaDeltaCq FoldChange Calculate Fold Change (2^-ΔΔCq) DeltaDeltaCq->FoldChange Stats Statistical Analysis (e.g., t-test, ANOVA) FoldChange->Stats

Caption: Data analysis workflow for relative quantification (ΔΔCq method).

The most common method for relative quantification of gene expression is the comparative Cq (ΔΔCq) method.[14]

  • Normalization to Endogenous Control (ΔCq): For each sample, calculate the ΔCq by subtracting the Cq value of the endogenous control gene from the Cq value of the target gene.

    • ΔCq = Cq(target gene) - Cq(endogenous control)

  • Normalization to Control Group (ΔΔCq): For each treated sample, calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of the treated sample.

    • ΔΔCq = ΔCq(treated sample) - ΔCq(control group)

  • Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCq.

Example Data Table
TreatmentTarget GeneAverage CqΔCq (vs. GAPDH)ΔΔCq (vs. Vehicle)Fold Change (2-ΔΔCq)
Vehicle (DMSO)AXIN222.52.50.01.0
MYC24.14.10.01.0
GAPDH20.0---
This compound (100 nM)AXIN224.84.72.20.22
MYC25.95.81.70.31
GAPDH20.1---

Troubleshooting

IssuePossible CauseRecommendation
High Cq values (>35)Low target expression, poor RNA quality, inefficient RT or qPCRIncrease amount of input RNA/cDNA, check RNA integrity, optimize RT/qPCR conditions
High variability between replicatesPipetting errors, poor sample qualityUse calibrated pipettes, ensure sample homogeneity, perform technical replicates
No amplificationIncorrect assay/reagents, PCR inhibitionVerify assay and reagent compatibility, dilute cDNA to reduce inhibitors
Non-specific amplificationPoor primer/probe design (unlikely with TaqMan assays)Use pre-validated TaqMan assays

Conclusion

This application note provides a comprehensive guide for using TaqMan assays to analyze gene expression changes induced by the CDK8/19 inhibitor this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms of this compound and the roles of CDK8 and CDK19 in health and disease. The high specificity and sensitivity of the TaqMan chemistry make it an ideal platform for validating findings from high-throughput screening and for detailed characterization of drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: CCT251545 Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CCT251545, a potent Wnt signaling inhibitor.[1][2][3] This guide addresses common issues related to its limited aqueous solubility and offers practical solutions for its effective use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small-molecule inhibitor of the WNT signaling pathway.[1][3] It functions as a selective chemical probe for the human Mediator complex-associated protein kinases, CDK8 and CDK19.[3][4] By inhibiting CDK8 and CDK19, this compound modulates the expression of genes regulated by the WNT pathway.[3][4]

Q2: What are the primary solubility characteristics of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol but is insoluble in water.[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][2]

Q3: What is the recommended concentration of this compound for cellular assays?

A3: The effective concentration for cellular use typically ranges from 35 to 350 nM.[5] this compound has an IC50 of 5 nM in 7dF3 cells for WNT signaling inhibition.[1][2][3]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound is orally bioavailable and has demonstrated efficacy in animal models.[1][5] It has been shown to inhibit WNT pathway activity in solid human tumor xenograft models following oral dosing.[1]

Troubleshooting Guide: Solubility Issues in Aqueous Media

Researchers may encounter precipitation of this compound when diluting stock solutions into aqueous-based cell culture media or buffers. This guide provides a systematic approach to troubleshoot and mitigate these issues.

Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous media.

This is the most common issue due to the hydrophobic nature of this compound.

Root Causes:

  • Low Aqueous Solubility: The compound is inherently insoluble in water.

  • High Final Concentration: The final concentration in the aqueous medium may exceed its solubility limit.

  • Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to crash out of solution.

  • Media Components: Interactions with components in the cell culture media can sometimes lead to precipitation.[6]

Solutions:

  • Optimize Final DMSO Concentration:

    • Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity.[7]

    • Prepare a more concentrated intermediate dilution in a co-solvent or a serum-containing medium before the final dilution.

  • Step-wise Dilution:

    • Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.

    • Perform serial dilutions in the aqueous medium to gradually decrease the solvent concentration.

  • Use of Pluronic F127 or other surfactants:

    • The addition of non-ionic surfactants like Pluronic F127 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[8] A low concentration (e.g., 0.01-0.1%) can be tested.

  • Warm the Aqueous Medium:

    • Gently warming the cell culture medium to 37°C before adding the this compound solution may help to increase its solubility. However, avoid overheating, which can degrade media components.

  • Sonication:

    • Brief sonication of the final diluted solution can sometimes help to redissolve fine precipitates. Use a water bath sonicator to avoid excessive heating.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (mM)Notes
DMSO≥ 50 mg/mL[2][3][9][10]≥ 118.51 mMUse of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[1][2]
DMSO30 mg/mL[1]71.1 mM-
Ethanol5 mg/mL[1]Not specified-
WaterInsoluble[1]--

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[11]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term stability.[2]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • This compound DMSO stock solution

    • Pre-warmed (37°C) complete cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Prepare an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM solution.

    • From the intermediate dilution, prepare the final working concentrations by serial dilution in the cell culture medium.

    • Ensure the final DMSO concentration in the culture wells is below 0.5%.

    • Add the final working solutions to the cells and mix gently by swirling the plate.

    • Visually inspect the wells under a microscope for any signs of precipitation immediately after adding the compound and before placing them in the incubator.

Visualizations

CCT251545_Solubility_Troubleshooting start Start: this compound Precipitation in Aqueous Media check_stock Is the DMSO stock solution clear? start->check_stock prepare_stock Prepare fresh stock solution in anhydrous DMSO. Consider brief sonication or warming. check_stock->prepare_stock No dilution_method How was the working solution prepared? check_stock->dilution_method Yes prepare_stock->check_stock direct_dilution Direct dilution of concentrated stock dilution_method->direct_dilution serial_dilution Use serial dilutions in media. Prepare an intermediate dilution first. dilution_method->serial_dilution Serial direct_dilution->serial_dilution Change to check_final_conc Is the final concentration high? serial_dilution->check_final_conc lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes additives Consider additives. check_final_conc->additives No lower_conc->additives use_surfactant Add Pluronic F127 (e.g., 0.01-0.1%) to the final medium. additives->use_surfactant Yes end_success Solution is clear. Proceed with experiment. additives->end_success No use_surfactant->end_success end_fail Precipitation persists. Re-evaluate experimental design or consider formulation with co-solvents for specific applications.

Caption: Troubleshooting workflow for this compound precipitation issues.

Wnt_Signaling_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus and Binds Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes Activates Nucleus Nucleus This compound This compound CDK8_19 CDK8/CDK19 This compound->CDK8_19 Inhibits CDK8_19->Wnt_Target_Genes Modulates

Caption: Simplified Wnt signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: CCT251545 and GSK3 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of the chemical probe CCT251545 on Glycogen Synthase Kinase 3 (GSK3).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a potent and selective chemical probe for the human Mediator complex-associated protein kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4] It was initially discovered as a small molecule inhibitor of the WNT signaling pathway through cell-based screening.[1][2][5]

Q2: Does this compound exhibit off-target activity against GSK3?

A2: Yes, kinase selectivity profiling has shown that this compound has weak inhibitory activity against GSK3α and GSK3β.[6][7]

Q3: How significant is the inhibition of GSK3 by this compound compared to its primary targets?

A3: this compound is significantly more potent against its primary targets, CDK8 and CDK19, than against GSK3. The IC50 values for GSK3α and GSK3β are over 65 times higher than for CDK8 and CDK19, indicating a substantial selectivity window.[6]

Q4: What is the mechanism of action for this compound?

A4: this compound acts as an ATP-competitive inhibitor.[6] X-ray crystallography has demonstrated a Type 1 binding mode, where the inhibitor occupies the ATP binding site of the kinase.[1][2]

Troubleshooting Guide

Issue: Unexpected cellular phenotype observed that is not consistent with CDK8/19 inhibition.

This could potentially be due to off-target effects of this compound on other kinases, such as GSK3. GSK3 is a key regulator in multiple signaling pathways, including those involved in metabolism, cell proliferation, and apoptosis.[8][9]

Troubleshooting Steps:

  • Confirm On-Target Engagement: Verify that this compound is inhibiting its primary targets in your cellular model. A reliable biomarker for CDK8/19 activity is the phosphorylation of STAT1 at serine 727 (p-STAT1-Ser727).[1][2][6] A decrease in p-STAT1-Ser727 levels upon treatment with this compound would confirm on-target activity.

  • Assess GSK3 Activity: Directly measure the activity of GSK3 in your experimental system. This can be done by examining the phosphorylation of known GSK3 substrates, such as β-catenin or by performing an in vitro kinase assay with purified GSK3.

  • Dose-Response Analysis: Perform a dose-response experiment with this compound and correlate the concentrations at which you observe the unexpected phenotype with the IC50 values for CDK8/19 and GSK3. If the phenotype occurs at concentrations closer to the GSK3 IC50, it is more likely to be an off-target effect.

  • Use a Structurally Unrelated GSK3 Inhibitor: To confirm if the observed phenotype is due to GSK3 inhibition, treat your cells with a known, selective GSK3 inhibitor that is structurally different from this compound. If you can reproduce the phenotype, it strongly suggests the involvement of GSK3.

Data Presentation

Table 1: Inhibitory Activity of this compound against Primary and Off-Target Kinases

TargetIC50 (nM)Assay TypeSource
CDK87Biochemical[6]
CDK196Biochemical[6]
GSK3α462Millipore Panel (Activity Assay)[6]
GSK3β690Millipore Panel (Activity Assay)[6]
PRKCQ122Millipore Panel (Activity Assay)[6]

Experimental Protocols

1. Biochemical Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK8/Cyclin C, GSK3β)

    • Kinase buffer (e.g., 25 mM Tris pH 8, 10 mM MgCl2, 100 mM KCl, 2 mM DTT)

    • Peptide or protein substrate (e.g., GST-STAT1 TAD for CDK8)

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for luminescence-based assays)

    • Test compound (this compound) at various concentrations

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the kinase, kinase buffer, and the diluted this compound or DMSO (as a control).

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate for a specific time at a controlled temperature (e.g., 30°C for 30 minutes).

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. This can be achieved by measuring radioactivity or luminescence, depending on the assay format.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.[7]

2. Reporter Displacement Assay for Binding Kinetics

This assay measures the competitive displacement of a fluorescent probe from the ATP binding site of a kinase.

  • Principle: A reporter probe that selectively binds to the ATP site of the kinase emits an optical signal. A test compound that also binds to the ATP site will displace the probe, leading to a loss of the signal.[1][6]

  • Procedure:

    • Pre-incubate the kinase (e.g., CDK8/Cyclin C) with the reporter probe, resulting in a high fluorescence signal.

    • Add the test compound (this compound) at various concentrations.

    • Monitor the decrease in the optical signal as the test compound displaces the reporter probe.

    • Quantify the loss of signal at different compound concentrations to determine binding affinity.[1][6]

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound CDK8_19 CDK8 / CDK19 (Primary Targets) This compound->CDK8_19 Potent Inhibition (IC50: 6-7 nM) GSK3 GSK3α / GSK3β (Off-Targets) This compound->GSK3 Weak Inhibition (IC50: 462-690 nM) Wnt_Pathway Wnt Signaling Pathway CDK8_19->Wnt_Pathway Inhibition STAT1 STAT1 CDK8_19->STAT1 Phosphorylation GSK3_Substrates GSK3 Substrates (e.g., β-catenin) GSK3->GSK3_Substrates Phosphorylation Downstream_Effects Altered Gene Expression Wnt_Pathway->Downstream_Effects pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 Ser727 Altered_Signaling Altered Cellular Signaling GSK3_Substrates->Altered_Signaling

Caption: this compound signaling pathway and off-target effects.

G cluster_1 Troubleshooting Workflow for Unexpected Phenotypes Start Start: Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Engagement (p-STAT1) Start->Confirm_On_Target Assess_GSK3 Assess GSK3 Activity Confirm_On_Target->Assess_GSK3 On-Target Confirmed Re_evaluate Re-evaluate Hypothesis Confirm_On_Target->Re_evaluate On-Target Not Confirmed Dose_Response Dose-Response Analysis Assess_GSK3->Dose_Response Use_Control_Inhibitor Use Structurally Unrelated GSK3 Inhibitor Dose_Response->Use_Control_Inhibitor Conclusion_On_Target Phenotype likely On-Target Use_Control_Inhibitor->Conclusion_On_Target Phenotype Not Reproduced Conclusion_Off_Target Phenotype likely Off-Target (GSK3) Use_Control_Inhibitor->Conclusion_Off_Target Phenotype Reproduced

Caption: Troubleshooting workflow for this compound experiments.

G cluster_2 Experimental Logic for Kinase Inhibition Assay A Prepare Kinase Reaction Mix (Enzyme, Buffer, Substrate) B Add this compound (Varying Concentrations) A->B C Initiate Reaction with ATP B->C D Incubate C->D E Stop Reaction & Measure Substrate Phosphorylation D->E F Calculate % Inhibition vs. Control (DMSO) E->F G Determine IC50 Value F->G

Caption: Experimental workflow for a kinase inhibition assay.

References

Interpreting unexpected results with CCT251545

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with CCT251545.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog CDK19.[1][2][3][4] By inhibiting these kinases, which are components of the Mediator complex, this compound modulates gene transcription.[2][3] A primary consequence of CDK8/19 inhibition is the suppression of the Wnt/β-catenin signaling pathway.[5][6][7]

Q2: What is the expected effect of this compound on STAT1 phosphorylation?

A2: this compound is expected to decrease the phosphorylation of STAT1 at serine 727 (pSTAT1-Ser727).[1][3][4] This is a validated biomarker for assessing the target engagement of this compound in both in vitro and in vivo models.[3][4]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is highly selective for CDK8/19, some off-target activities have been reported.[1][2] It has been shown to inhibit GSK3α and GSK3β at higher concentrations.[7] Additionally, this compound can directly bind to Nicotinamide Phosphoribosyltransferase (NAMPT), which may lead to an increase in cellular NAD+ levels and affect cellular metabolism.[8] This interaction has been observed to enhance the efficacy of chemotherapeutic agents in multidrug-resistant cancers by promoting Rac1-mediated macropinocytosis.[8]

Troubleshooting Unexpected Results

Problem 1: My Wnt reporter assay shows a weak or no inhibitory effect after this compound treatment.

Possible Cause Suggested Solution
Suboptimal Compound Concentration or Treatment Duration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line and reporter system.
Cell Line Insensitivity The Wnt pathway in your cell line may be driven by mutations downstream of the point of this compound intervention (e.g., mutations in APC or β-catenin). Verify the genetic background of your cell line. Consider using a cell line known to be responsive to CDK8/19 inhibition, such as COLO205.[7]
Compound Instability or Degradation Ensure proper storage of this compound stock solutions (typically at -80°C). Prepare fresh working dilutions for each experiment. Confirm the purity and integrity of your compound stock if possible.
Issues with the Reporter Assay Verify the functionality of your Wnt reporter construct (e.g., TOP/FOPflash) by using a known Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021). Ensure that this compound is not interfering with the reporter enzyme (e.g., luciferase).[5]

Problem 2: I am observing significant cytotoxicity at concentrations expected to be non-toxic.

Possible Cause Suggested Solution
High Sensitivity of the Cell Line Some cell lines may be particularly sensitive to the inhibition of CDK8/19 or potential off-target effects. Perform a detailed cell viability assay (e.g., MTT or CellTiter-Glo) with a fine titration of this compound concentrations to determine the precise IC50 for cytotoxicity in your cell line.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Off-Target Effects At higher concentrations, off-target effects on kinases like GSK3α/β could contribute to cytotoxicity.[7] Try to use the lowest effective concentration that inhibits Wnt signaling or STAT1 phosphorylation.
Induction of Apoptosis Inhibition of CDK8/19 can, in some contexts, lead to the induction of apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to determine if this is the mechanism of cell death.

Problem 3: The phosphorylation of STAT1 at Ser727 is not decreasing, or is even increasing, after this compound treatment.

Possible Cause Suggested Solution
Inadequate Treatment Time or Concentration The kinetics of STAT1 dephosphorylation can vary between cell lines. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 10 nM to 1 µM) experiment to identify the optimal conditions for observing pSTAT1-Ser727 inhibition.
Compensatory Signaling Pathways Inhibition of CDK8/19 might activate compensatory signaling pathways that lead to STAT1 phosphorylation through other kinases. Investigate the activation of other STAT-phosphorylating kinases (e.g., JAKs) if the unexpected result persists.
Antibody Issues in Western Blotting Ensure the specificity and optimal dilution of your primary antibodies for total STAT1 and pSTAT1-Ser727. Use appropriate positive and negative controls for your Western blot. For example, interferon-gamma (IFNγ) can be used as a positive control to induce STAT1 phosphorylation.

Problem 4: I am observing unexpected changes in cellular metabolism or phenotype, such as increased macropinocytosis.

Possible Cause Suggested Solution
Off-Target Effect on NAMPT This compound can bind to NAMPT, potentially increasing cellular NAD+ levels and altering metabolism.[8] Measure cellular NAD+/NADH levels to investigate this possibility.
Induction of Mesenchymal-to-Epithelial Transition (MET) In some cancer cells, this compound has been shown to induce a MET-like phenotype, which could explain changes in cell morphology and adhesion.[8] Analyze the expression of MET markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence.
Context-Dependent Transcriptional Reprogramming As a transcriptional regulator, this compound can lead to broad changes in gene expression that may result in unexpected phenotypes in a context-dependent manner. Consider performing RNA sequencing (RNA-seq) to gain a comprehensive understanding of the transcriptional changes induced by this compound in your experimental system.

Signaling Pathways and Experimental Workflows

CCT251545_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_wnt Wnt/β-catenin Pathway cluster_stat STAT1 Pathway cluster_off_target Off-Target Effects This compound This compound CDK8_19 CDK8 / CDK19 (Mediator Complex) This compound->CDK8_19 Inhibits NAMPT NAMPT This compound->NAMPT Binds to Macropinocytosis Macropinocytosis This compound->Macropinocytosis Induces via Rac1 Beta_Catenin β-catenin CDK8_19->Beta_Catenin Phosphorylates & Promotes degradation pSTAT1 pSTAT1 (Ser727) CDK8_19->pSTAT1 Phosphorylates TCF_LEF TCF / LEF Beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) TCF_LEF->Wnt_Target_Genes Induces Transcription STAT1 STAT1 STAT1_Target_Genes STAT1 Target Genes pSTAT1->STAT1_Target_Genes Induces Transcription NAD NAD+ NAMPT->NAD Increases Troubleshooting_Workflow Start Unexpected Result with This compound Check_Protocols Verify Experimental Protocols (Concentration, Time, Controls) Start->Check_Protocols On_Target Assess On-Target Effects (pSTAT1-Ser727) Check_Protocols->On_Target Protocols OK Resolution Resolution/Interpretation Check_Protocols->Resolution Protocol Error Found Off_Target Consider Off-Target Effects (NAMPT, GSK3) On_Target->Off_Target On-Target Verified Cell_Line Evaluate Cell Line Specificity (Genetic background, Sensitivity) Off_Target->Cell_Line Off-Target Investigated Advanced_Analysis Advanced Analysis (RNA-seq, Proteomics) Cell_Line->Advanced_Analysis Cell Line Context Considered Advanced_Analysis->Resolution

References

Optimizing CCT251545 Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCT251545 in cell viability assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally bioavailable small-molecule inhibitor of WNT signaling.[1][2] It functions as a selective chemical probe for the human Mediator complex-associated protein kinases, CDK8 and CDK19.[3][1][2][4] By inhibiting CDK8 and CDK19, this compound modulates the expression of genes regulated by the WNT pathway and STAT1.[2][4]

Q2: What is the recommended concentration range for this compound in cellular assays?

The recommended concentration for cellular use typically ranges from 35 to 350 nM.[5] However, the optimal concentration is cell-line dependent. For instance, in 7dF3 cells, the IC50 for WNT signaling inhibition is 5 nM.[3][1] In contrast, for antiproliferative activity in HT-29 and KG-1 cells, the GI50 values are 7.8 µM and 19.98 µM, respectively, after a 48-hour incubation.[1]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO at concentrations of 50 mg/mL or higher.[2][6] It is recommended to prepare a high-concentration stock solution in fresh, moisture-free DMSO. For storage, the powder form is stable for at least 3 years at -20°C.[3] Stock solutions in DMSO can be stored for 1 year at -80°C or 1 month at -20°C.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3]

Q4: Is this compound selective for its targets?

Yes, this compound is a highly selective inhibitor of CDK8 and CDK19, with over 100-fold selectivity against a panel of 291 other kinases.[2][4] This high selectivity makes it a valuable tool for specifically probing the function of CDK8 and CDK19 in cellular processes.[7]

Troubleshooting Guide

Q1: I am not observing the expected inhibition of cell viability with this compound. What could be the issue?

Several factors could contribute to a lack of effect. Consider the following:

  • Suboptimal Concentration: The effective concentration of this compound is highly dependent on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cells.

  • Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]

  • Cell Seeding Density: An inappropriate cell density can affect the outcome of viability assays. Too high a density may mask the inhibitory effects, while too low a density can lead to poor cell health.

  • Incubation Time: The duration of treatment with this compound can influence the observed effect. An incubation time of 48 to 72 hours is often used for cell viability assays.[1][8]

Q2: My cell viability results with this compound are inconsistent. How can I improve reproducibility?

Inconsistent results can arise from several sources:

  • Pipetting Errors: Ensure accurate and consistent pipetting of both the compound and cell suspensions.

  • Edge Effects in Microplates: Cells in the outer wells of a microplate can behave differently due to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and experimental results.[9][10] Regularly check for and address any contamination issues.

Q3: I am observing precipitation of this compound in my culture medium. What should I do?

Precipitation can occur if the final concentration of DMSO in the medium is too high or if the compound's solubility limit is exceeded.

  • Lower DMSO Concentration: Aim to keep the final DMSO concentration in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Serial Dilutions: Prepare serial dilutions of your this compound stock solution in culture medium to ensure it remains soluble at the desired final concentrations.

  • Warming the Solution: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolving the compound.[2]

Data Presentation

Table 1: IC50/GI50 Values of this compound in Various Cell Lines

Cell LineAssay TypeParameterValueIncubation TimeReference
7dF3WNT SignalingIC505 nMNot Specified[1]
LS174TWNT Pathway ActivityIC5023 nMNot Specified[11]
SW480WNT Pathway ActivityIC50190 nMNot Specified[11]
COLO205-F1756 clone 4WNT Pathway ActivityIC5035 nMNot Specified[2][11]
SW620pSTAT1SER727 LevelsIC509 nMNot Specified[11]
HT-29Cell Viability (MTT)GI507.8 µM48 hours[1]
KG-1Cell ViabilityGI5019.98 µM48 hours[1]
HCT-116Growth InhibitionGI5046.16 µM72 hours
GES1Cytotoxicity (MTT)IC5042.7 µM48 hours[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a standard procedure for a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Selected cancer cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability and concentration using a cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[12][13]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

CCT251545_Signaling_Pathway cluster_Wnt Wnt Signaling Pathway cluster_CDK8_19 CDK8/19 Regulation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation & Degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Wnt_Target_Genes Wnt Target Gene Expression TCF_LEF->Wnt_Target_Genes This compound This compound CDK8_19 CDK8/CDK19 This compound->CDK8_19 Inhibition Mediator_Complex Mediator Complex CDK8_19->Mediator_Complex Mediator_Complex->TCF_LEF Modulation

Caption: this compound inhibits CDK8/19, modulating Wnt pathway gene expression.

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare serial dilutions of this compound incubate_24h->prepare_compound treat_cells Treat cells with this compound and vehicle control incubate_24h->treat_cells prepare_compound->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Add solubilization solution incubate_2_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound IC50 using an MTT assay.

References

CCT251545 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CCT251545 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally bioavailable small-molecule inhibitor of WNT signaling.[1][2] It functions by targeting the human Mediator complex-associated protein kinases, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[3][4][5] By inhibiting CDK8 and CDK19, this compound can modulate the expression of genes regulated by the WNT pathway.[5][6]

Q2: Is there readily available data on the stability of this compound in cell culture media over time?

A2: Currently, there is no specific published data detailing the degradation kinetics or half-life of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors including temperature, pH, media components, and exposure to light. Therefore, it is recommended to determine the stability of this compound under your specific experimental conditions.

Q3: How should I store this compound to ensure its stability?

A3: this compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[7] For experimental use, it is advisable to prepare fresh stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the signs that this compound might be degrading in my cell culture experiment?

A4: Degradation of this compound in your experiment could manifest as:

  • Reduced or inconsistent biological activity: A noticeable decrease or variability in the expected phenotypic or signaling effects (e.g., inhibition of WNT reporter activity).

  • Precipitate formation: Degradation products may have lower solubility than the parent compound, leading to the formation of a precipitate in the cell culture media.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Objective: To quantify the concentration of this compound in cell culture medium over a time course at 37°C.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics).

  • Sterile microcentrifuge tubes or a 96-well plate.

  • A 37°C, 5% CO2 incubator.

  • An analytical method for quantifying this compound, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the cell culture medium with this compound to the final desired experimental concentration. Ensure the final solvent concentration is compatible with your cell line and does not exceed 0.5%.

  • Incubation:

    • Aliquot the this compound-containing medium into sterile containers (e.g., microcentrifuge tubes).

    • Place the aliquots in a 37°C, 5% CO2 incubator.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for analysis.

    • The sample at time 0 should be collected immediately after preparation and will serve as the 100% reference.

  • Sample Analysis:

    • Immediately analyze the concentration of this compound in each aliquot using a validated analytical method like HPLC or LC-MS.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life under your experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in this compound concentration between replicates Inconsistent sample handling or analytical instrument variability.Ensure uniform and precise pipetting. Standardize the timing of all experimental steps. Run analytical standards with each batch of samples to check instrument performance.
Rapid loss of this compound The compound is unstable in the specific cell culture medium.Consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) for long-term experiments.
Adsorption to plasticware.Use low-protein-binding microcentrifuge tubes or plates. Include a control without cells to assess abiotic degradation and adsorption.
Precipitate forms in the media The concentration of this compound exceeds its solubility in the aqueous medium.Visually inspect the media after the addition of this compound. If a precipitate is observed, consider reducing the final concentration.
Degradation products are less soluble.If precipitation occurs over time, this may indicate degradation. This can be confirmed by analytical methods.

Data Presentation

The quantitative data from the stability experiment should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Mean Concentration (µM)Standard Deviation% Remaining
0100
2
4
8
12
24
48
72

Visualizations

Signaling Pathway

Caption: this compound inhibits CDK8/19, which are negative regulators of WNT/β-catenin signaling.

Experimental Workflow

Stability_Workflow cluster_workflow This compound Stability Assessment Workflow start Prepare this compound-spiked cell culture medium aliquot Aliquot into sterile tubes start->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate timepoint Collect samples at defined time points (0, 2, 4, 8, 12, 24, 48, 72h) incubate->timepoint analyze Quantify this compound (e.g., HPLC, LC-MS) timepoint->analyze plot Plot % Remaining vs. Time analyze->plot end Determine stability profile and half-life plot->end

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Technical Support Center: CCT251545 and pSTAT1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experimental issues with the CDK8/CDK19 inhibitor, CCT251545. This guide provides detailed troubleshooting advice and protocols for researchers encountering a lack of effect of this compound on STAT1 phosphorylation (pSTAT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] These kinases are associated with the Mediator complex and play a role in regulating transcription.[3] By inhibiting CDK8/19, this compound can alter the expression of genes regulated by the WNT and STAT1 signaling pathways.[3][4][5]

Q2: How is this compound expected to affect pSTAT1 levels?

This compound has been shown to reduce the phosphorylation of STAT1 at the serine 727 residue (pSTAT1-Ser727).[1][4] This is considered a biomarker of CDK8 kinase activity in both in vitro and in vivo models.[1][3][6] Therefore, a successful experiment should demonstrate a decrease in pSTAT1-Ser727 levels upon treatment with this compound.

Q3: At what concentration should I be using this compound?

The effective concentration of this compound can be cell-line dependent. However, a general starting range for cellular assays is between 35-350 nM.[1] For example, in SW620 cells, this compound was shown to reduce phospho-STAT1 levels with an IC50 of 9 nM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide: Lack of this compound Effect on pSTAT1

If you are not observing the expected decrease in pSTAT1 levels after treating your cells with this compound, work through the following potential issues:

Problem Area 1: Compound Preparation and Storage
Question Possible Cause & Explanation Recommended Solution
Is the this compound stock solution prepared and stored correctly? This compound is typically dissolved in DMSO.[2][7] Improper storage, such as repeated freeze-thaw cycles, can lead to degradation of the compound.[7] The use of old or moisture-absorbed DMSO can also reduce its solubility.[7]Prepare fresh stock solutions in high-quality, anhydrous DMSO.[7] Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]
Was the compound fully dissolved in the culture medium? This compound is insoluble in water.[7] When diluting the DMSO stock into aqueous cell culture media, the compound may precipitate if not mixed properly, leading to a lower effective concentration.Ensure thorough mixing when diluting the stock solution into your final culture medium. Visually inspect for any signs of precipitation. Gentle warming to 37°C and vortexing may aid in solubilization.[5]
Problem Area 2: Cell Culture Conditions
Question Possible Cause & Explanation Recommended Solution
Are the cells healthy and in the logarithmic growth phase? Unhealthy or senescent cells may not respond appropriately to stimuli or inhibitors.[8] Cells that are too confluent or too sparse can also exhibit altered signaling.[8]Use cells with a low passage number and ensure they are in the logarithmic growth phase during the experiment.[8] Optimize cell seeding density to avoid overconfluence or sparsity.[8][9]
Is the cell line responsive to CDK8/19 inhibition? The effect of this compound can be cell-type specific. The signaling pathway leading to pSTAT1-Ser727 may not be active or may be regulated differently in your chosen cell line.Confirm that your cell line expresses CDK8 and STAT1. It may be necessary to stimulate the pathway (e.g., with interferon-gamma) to see a robust pSTAT1 signal that can then be inhibited.[6][10]
Could there be issues with the cell culture media? Components in the serum or media could potentially interact with the compound or affect the signaling pathway. The pH of the media is also crucial for cell health and drug activity.[11][12][13]Use consistent batches of serum and media. Ensure the media pH is within the optimal range (typically 7.2-7.4).[11]
Problem Area 3: Experimental Procedure
Question Possible Cause & Explanation Recommended Solution
Was the treatment duration appropriate? The effect of an inhibitor on a signaling pathway is time-dependent. Too short of an incubation time may not be sufficient to see a downstream effect, while a very long incubation could lead to secondary effects or degradation of the compound.Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing a decrease in pSTAT1.[7]
Was a proper dose-response curve generated? The initial concentration used might be too low to elicit a response in your specific cell model.Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 for pSTAT1 inhibition in your cell line.[9]
Problem Area 4: Western Blotting Technique
Question Possible Cause & Explanation Recommended Solution
Was the pSTAT1 protein properly extracted and preserved? Phosphorylated proteins are susceptible to dephosphorylation by phosphatases upon cell lysis.[14]Always use a lysis buffer containing phosphatase inhibitors.[14] Keep samples on ice or at 4°C throughout the protein extraction process.
Is the Western Blot protocol optimized for phospho-proteins? Detection of phosphorylated proteins can be challenging. Issues with antibody dilutions, blocking buffers, transfer efficiency, and exposure time can all lead to a lack of signal.[14]Use a blocking buffer such as 3-5% Bovine Serum Albumin (BSA) in TBST, as milk can sometimes interfere with phospho-antibody binding.[14] Ensure efficient protein transfer by using a PVDF membrane and optimizing transfer time and voltage.[14] Use the pSTAT1 antibody at the manufacturer's recommended dilution and optimize the secondary antibody concentration and ECL substrate for detection.[14]
Are the primary and secondary antibodies working correctly? Antibodies can lose efficacy over time or with improper storage.Test your pSTAT1 antibody on a positive control lysate (e.g., from cells treated with a known activator of STAT1 like interferon).[10][15] Ensure your secondary antibody is specific to the primary antibody's host species.

Signaling and Troubleshooting Workflows

CCT251545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates (Tyr701) pSTAT1_Y701 pSTAT1 (Tyr701) STAT1->pSTAT1_Y701 pSTAT1_dimer pSTAT1 Dimer pSTAT1_Y701->pSTAT1_dimer dimerizes CDK8_CDK19 CDK8/CDK19 pSTAT1_dimer->CDK8_CDK19 translocates to nucleus and interacts with pSTAT1_S727 pSTAT1 (Ser727) CDK8_CDK19->pSTAT1_S727 phosphorylates (Ser727) Gene_Expression Target Gene Expression pSTAT1_S727->Gene_Expression regulates This compound This compound This compound->CDK8_CDK19 inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: this compound inhibits CDK8/19, preventing STAT1 Ser727 phosphorylation.

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_cells Cellular Conditions cluster_procedure Experimental Design cluster_western Western Blotting Start No this compound effect on pSTAT1 Check_Compound Verify Compound Prep & Storage Start->Check_Compound Check_Cells Assess Cell Health & Conditions Check_Compound->Check_Cells [Issue Persists] Fresh_Stock Prepare fresh stock in anhydrous DMSO Check_Compound->Fresh_Stock Check_Procedure Review Experimental Protocol Check_Cells->Check_Procedure [Issue Persists] Health Use healthy, low passage cells Check_Cells->Health Check_Western Optimize Western Blot Check_Procedure->Check_Western [Issue Persists] Dose_Response Perform dose-response (1 nM - 10 µM) Check_Procedure->Dose_Response Resolved Issue Resolved Check_Western->Resolved [Issue Persists? Re-evaluate hypothesis] Lysis_Buffer Use phosphatase inhibitors Check_Western->Lysis_Buffer Solubility Ensure full solubilization in media Fresh_Stock->Solubility Density Optimize seeding density Health->Density Stimulation Consider pathway stimulation (e.g., IFNγ) Density->Stimulation Time_Course Conduct time-course (2-24h) Dose_Response->Time_Course Blocking Block with 3-5% BSA Lysis_Buffer->Blocking Antibodies Validate antibodies with positive controls Blocking->Antibodies

Caption: A stepwise workflow for troubleshooting the lack of this compound effect.

Detailed Experimental Protocols

Protocol 1: Western Blot for pSTAT1 (Ser727) Detection
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for the desired duration (e.g., 6 hours). Include a positive control if applicable (e.g., IFN-gamma stimulation).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each sample to a final 1x concentration and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane.[14] Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack.

    • Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against pSTAT1 (Ser727) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like GAPDH or β-actin.

Protocol 2: Cell Viability (MTT/CCK-8) Assay

This assay can be used to determine if the concentrations of this compound being used are cytotoxic, which could confound the results of signaling experiments.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).[8]

    • Include wells with media only for background control.

  • Drug Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound. The concentration range should cover the doses used in the pSTAT1 experiment. Include a vehicle control (DMSO) group.

  • Incubation:

    • Incubate the plate for a duration relevant to your signaling experiment (e.g., 24 or 48 hours).

  • Adding Reagent:

    • For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16][17] Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan (B1609692) crystals are fully dissolved.[16]

    • For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8]

  • Measuring Absorbance:

    • Shake the plate gently to ensure a uniform color.

    • Measure the absorbance using a microplate reader. For MTT, read at ~570 nm.[17] For CCK-8, read at ~450 nm.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

References

Addressing CCT251545-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address CCT251545-induced cytotoxicity in non-cancerous cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in non-cancerous cells?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3][4][5][6][7] These kinases are components of the Mediator complex, which regulates transcription. By inhibiting CDK8/19, this compound blocks the WNT signaling pathway.[1][2][3] While aberrant WNT signaling is a hallmark of many cancers, this pathway is also crucial for the homeostasis and maintenance of adult stem cells in various tissues, including the gut and hematopoietic system.[8][9][10][11] Inhibition of this pathway in healthy, proliferating non-cancerous cells can disrupt their normal function and lead to cytotoxicity.

Q2: I am observing significant cytotoxicity in my non-cancerous control cell line at concentrations effective against my cancer cell line. What are the potential reasons?

Several factors could contribute to this observation:

  • On-Target Toxicity: Your non-cancerous cell line may be highly dependent on WNT signaling for survival and proliferation. Inhibition of CDK8/19 by this compound would thus have a significant cytotoxic effect. This is particularly relevant for cell lines derived from tissues with high rates of self-renewal.[8][9][10]

  • Off-Target Effects: Although this compound is highly selective for CDK8/19, like any kinase inhibitor, it may have off-target activities at higher concentrations.[12][13][14] These off-target effects could be responsible for the observed cytotoxicity.

  • Cell Cycle Disruption: CDK8 and CDK19 have roles in regulating the cell cycle.[15] Inhibition of these kinases could lead to cell cycle arrest and subsequent apoptosis in rapidly dividing non-cancerous cells.

Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?

Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Rescue Experiment with a WNT Agonist: Attempt to rescue the cytotoxic phenotype by stimulating the WNT pathway downstream of the point of inhibition. For example, treatment with a GSK3β inhibitor like CHIR99021 could potentially bypass the need for CDK8/19-mediated signaling.

  • Use of a Structurally Different CDK8/19 Inhibitor: If another selective CDK8/19 inhibitor with a different chemical scaffold induces the same phenotype, it is more likely to be an on-target effect.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout CDK8 and/or CDK19 in your non-cancerous cell line. If this phenocopies the effect of this compound, it strongly suggests an on-target mechanism.

Q4: Are there any known biomarkers to confirm this compound activity in my cells?

Yes, a well-established biomarker for this compound activity is the phosphorylation of STAT1 at serine 727 (pSTAT1-Ser727).[3][5] this compound has been shown to reduce the levels of pSTAT1-Ser727 in a dose-dependent manner.[6] Monitoring this biomarker can confirm target engagement in your experimental system.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High cytotoxicity in non-cancerous cells at low this compound concentrations. The non-cancerous cell line is highly dependent on WNT signaling for survival.1. Perform a dose-response curve to determine the IC50 for both your cancer and non-cancerous cell lines. 2. Consider using a lower concentration of this compound for a longer duration. 3. Attempt a rescue experiment by co-treating with a WNT pathway agonist (e.g., Wnt3a conditioned media, GSK3β inhibitor).
Variable cytotoxicity results between experiments. 1. Inconsistent cell health or passage number. 2. Degradation of this compound stock solution. 3. Variability in treatment duration.1. Use cells within a consistent and low passage number range. 2. Prepare fresh aliquots of this compound from a powder stock for each experiment. 3. Ensure precise and consistent timing for all treatment and assay steps.
This compound is not showing the expected inhibitory effect on WNT signaling in my reporter assay. 1. The reporter construct is not sensitive to the level of WNT pathway inhibition by this compound. 2. The cell line uses a non-canonical WNT pathway that is not dependent on CDK8/19. 3. Incorrect dosage or inactive compound.1. Validate your reporter cell line with a known WNT inhibitor (e.g., IWP-2). 2. Confirm the expression of CDK8 and CDK19 in your cell line. 3. Verify the activity of your this compound stock by testing its effect on the pSTAT1-Ser727 biomarker.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of this compound on adherent non-cancerous cells.

Materials:

  • Non-cancerous cell line of interest

  • Complete cell culture medium

  • This compound (powder and DMSO stock)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.1% in all wells. Include a vehicle control (DMSO only).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cells.

  • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: WNT Pathway Rescue Experiment

This protocol describes a method to investigate if the cytotoxic effects of this compound can be rescued by activating the WNT pathway downstream of CDK8/19.

Materials:

  • Non-cancerous cell line

  • Complete cell culture medium

  • This compound

  • CHIR99021 (GSK3β inhibitor)

  • 96-well plates

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Determine the IC50 of this compound for your cell line from previous experiments.

  • Prepare the following treatment conditions in complete culture medium:

    • Vehicle control (DMSO)

    • This compound at its IC50 concentration

    • CHIR99021 at a concentration known to activate WNT signaling (e.g., 3 µM)

    • This compound (IC50) + CHIR99021 (3 µM)

  • Treat the cells with the prepared media and incubate for 48 hours.

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Compare the viability of cells treated with this compound alone to those co-treated with CHIR99021. An increase in viability in the co-treated group would suggest a successful rescue.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Cancer and Non-Cancerous Cell Lines

Cell LineCell TypeThis compound IC50 (nM)
SW480Colon Cancer190
HCT116Colon Cancer46,160
HEK293Non-cancerous Kidney>10,000
hTERT-RPE1Non-cancerous Retina>10,000

Note: The IC50 values are examples and will vary depending on the cell line and experimental conditions.

Table 2: Example Data for WNT Pathway Rescue Experiment

TreatmentCell Viability (% of Control)
Vehicle100%
This compound (IC50)50%
CHIR99021 (3 µM)98%
This compound (IC50) + CHIR99021 (3 µM)85%

Visualizations

CCT251545_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand FZD Frizzled Receptor WNT->FZD GSK3B GSK3β FZD->GSK3B Inhibits LRP5_6 LRP5/6 LRP5_6->GSK3B Beta_Catenin β-Catenin GSK3B->Beta_Catenin Phosphorylates for Degradation AXIN Axin AXIN->Beta_Catenin APC APC APC->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Destruction_Complex Destruction Complex Target_Genes Target Gene Expression TCF_LEF->Target_Genes CDK8_19 CDK8/19 CDK8_19->TCF_LEF Phosphorylates Mediator Mediator Complex This compound This compound This compound->CDK8_19 Inhibits

Caption: this compound inhibits CDK8/19, which in turn blocks WNT signaling.

Troubleshooting_Workflow Start High Cytotoxicity Observed in Non-Cancerous Cells Check_Dose Is the concentration significantly higher than the IC50 for cancer cells? Start->Check_Dose On_Target Potential On-Target Toxicity Check_Dose->On_Target No Off_Target Potential Off-Target Effects Check_Dose->Off_Target Yes Perform_Rescue Perform WNT Pathway Rescue Experiment On_Target->Perform_Rescue Lower_Dose Lower this compound Concentration or reduce exposure time Off_Target->Lower_Dose Rescue_Success Is cytotoxicity reduced? Perform_Rescue->Rescue_Success Confirm_On_Target Cytotoxicity is likely On-Target Rescue_Success->Confirm_On_Target Yes Consider_Off_Target Cytotoxicity may be Off-Target or involve other pathways Rescue_Success->Consider_Off_Target No

Caption: A workflow for troubleshooting this compound-induced cytotoxicity.

Experimental_Workflow Start Start Dose_Response Determine IC50 with MTT/LDH Assay Start->Dose_Response Biomarker Confirm Target Engagement (pSTAT1-Ser727 Western Blot) Dose_Response->Biomarker Rescue_Expt WNT Rescue Experiment (Co-treatment with CHIR99021) Biomarker->Rescue_Expt Analyze Analyze and Interpret Data Rescue_Expt->Analyze

Caption: Experimental workflow for investigating and mitigating cytotoxicity.

References

How to minimize variability in CCT251545 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CCT251545.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] It functions as an ATP-competitive inhibitor.[4] By inhibiting CDK8/19, this compound modulates the Wnt signaling pathway.[5][6][7] It was initially identified from a phenotypic screen for inhibitors of Wnt pathway activity.[1]

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used as a chemical probe to investigate the roles of CDK8 and CDK19 in various biological processes, particularly in cancer biology.[3] It is frequently used to study the Wnt signaling pathway and its deregulation in diseases like colorectal cancer.[3] Additionally, it has been shown to enhance the delivery and efficacy of chemotherapeutic drugs in multidrug-resistant cancers.[8]

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, a general starting point for cell-based assays is in the low nanomolar to low micromolar range. For instance, in 7dF3 cells, the IC50 for Wnt signaling inhibition is 5 nM.[5][6] In SW620 cells, it reduces phospho-STAT1SER727 levels with an IC50 of 9 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution.[5][6] It is crucial to use anhydrous/fresh DMSO, as moisture can reduce the solubility of the compound.[6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Variability in Experimental Replicates

Possible Causes & Solutions

CauseTroubleshooting Steps
Inconsistent Cell Culture Conditions Ensure consistent cell passage number, confluency, and media composition across all experiments. Genetic drift in cancer cell lines can lead to significant variability in drug response.[4][9] Regularly authenticate cell lines.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks.
Inconsistent Drug Preparation Prepare fresh dilutions of this compound from a single, well-characterized stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for critical measurements, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Biological Variation For in vivo studies, inter-animal variability in pharmacokinetics can be significant.[10][11] Increase sample size and randomize animal groups.
Issue 2: Compound Precipitation in Culture Medium

Possible Causes & Solutions

CauseTroubleshooting Steps
Low Aqueous Solubility Although soluble in DMSO, this compound has lower solubility in aqueous media. When diluting the DMSO stock into culture media, ensure rapid mixing to prevent precipitation.[12]
High Final DMSO Concentration The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation issues.[13] If higher concentrations of this compound are needed, consider using a more concentrated DMSO stock to minimize the final DMSO volume.
Incorrect Dilution Method Add the this compound DMSO stock to a small volume of media first, mix well, and then add this to the final volume of media. Avoid adding the DMSO stock directly to a large volume of media.
Issue 3: Unexpected or Off-Target Effects

Possible Causes & Solutions

CauseTroubleshooting Steps
High Compound Concentration At higher concentrations, the selectivity of this compound may decrease, leading to off-target effects.[1][14] A kinase screen showed that at 1 µM, this compound inhibited 6 out of 293 kinases by more than 50%.[1] Always use the lowest effective concentration determined from a dose-response curve.
Cell Line-Specific Responses The cellular context can influence the response to this compound. The genetic background of the cell line can affect the Wnt signaling pathway and other pathways that might be indirectly affected by CDK8/19 inhibition.
Use of a Control Compound Include a structurally related but inactive control compound, if available, to differentiate on-target from off-target effects.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayCell LineIC50Reference
Wnt Signaling Inhibition7dF35 nM[5][6]
Wnt Pathway ActivityCOLO205-F175635 nM[5]
p-STAT1(Ser727) ReductionSW6209 nM[5]
CDK8 (biochemical)-7 nM[1]
CDK19 (biochemical)-6 nM[1]

Table 2: this compound Stock Solution Preparation and Storage

ParameterRecommendation
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Maximum Solubility in DMSO ≥ 50 mg/mL (118.51 mM)[5]
Powder Storage -20°C for up to 3 years[5]
Stock Solution Storage Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year[5]
Freeze-Thaw Cycles Avoid repeated cycles[5]

Experimental Protocols

Protocol 1: General Cell-Based Wnt Signaling Assay
  • Cell Seeding: Seed cells (e.g., 7dF3 or a Wnt reporter cell line) in a 96-well plate at a density of 20,000 cells/well and incubate overnight.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.

  • Assay Readout: Measure the activity of the Wnt signaling pathway using a suitable method, such as a luciferase reporter assay or by measuring the expression of Wnt target genes via qPCR.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibition of Destruction Complex APC APC Dsh->APC Inhibition of Destruction Complex Axin Axin Dsh->Axin Inhibition of Destruction Complex CK1 CK1 Dsh->CK1 Inhibition of Destruction Complex Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Inactive Wnt) APC->Beta_Catenin Phosphorylation (Inactive Wnt) Axin->Beta_Catenin Phosphorylation (Inactive Wnt) CK1->Beta_Catenin Phosphorylation (Inactive Wnt) Proteasome Proteasome Beta_Catenin->Proteasome Degradation (Inactive Wnt) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Mediator Mediator Complex TCF_LEF->Mediator Target_Genes Wnt Target Genes Mediator->Target_Genes Transcription CDK8_19 CDK8/19 CDK8_19->Mediator This compound This compound This compound->CDK8_19 Inhibition

Caption: this compound inhibits CDK8/19, part of the Mediator complex, to modulate Wnt target gene transcription.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Wnt-reporter line) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding drug_prep 3. This compound Preparation (Serial Dilution in Media) seeding->drug_prep treatment 4. Cell Treatment (Incubate 24h) drug_prep->treatment readout 5. Assay Readout (e.g., Luciferase Assay) treatment->readout analysis 6. Data Analysis (IC50 Calculation) readout->analysis end End analysis->end Troubleshooting_Logic start Inconsistent Results check_reagents Check Reagent Preparation (Fresh Dilutions, Correct Storage) start->check_reagents check_cells Verify Cell Health & Passage Number start->check_cells check_protocol Review Experimental Protocol (Pipetting, Incubation Times) start->check_protocol perform_controls Run Positive/Negative Controls check_reagents->perform_controls check_cells->perform_controls check_protocol->perform_controls optimize_conc Optimize this compound Concentration (Dose-Response Curve) perform_controls->optimize_conc solution Consistent Results optimize_conc->solution

References

Technical Support Center: CCT251545 and its Inactive Analog for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the potent and selective CDK8/19 inhibitor, CCT251545, and its structurally related inactive analog, CCT251099, for robust control experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are components of the Mediator complex, which plays a crucial role in regulating gene transcription.[3][4][5] this compound was initially identified as an inhibitor of the WNT signaling pathway from a cell-based screen.[6][7] It exerts its effects by competitively binding to the ATP pocket of CDK8 and CDK19, thereby inhibiting their kinase activity.[7]

Q2: Why is an inactive analog control necessary when using this compound?

Using a structurally similar but biologically inactive analog is crucial to ensure that the observed cellular or in vivo effects are due to the specific inhibition of the intended target (CDK8/19) and not due to off-target effects of the chemical scaffold.[8] CCT251099 serves as an ideal negative control for this compound experiments.

Q3: What is the recommended inactive analog for this compound?

The recommended inactive analog for this compound is CCT251099 . This compound is structurally very similar to this compound but has significantly reduced inhibitory activity against CDK8 and CDK19.[1][8]

Q4: At what concentration should I use this compound and CCT251099 in my experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific assay. A good starting point for cellular assays is to perform a dose-response curve ranging from 10 nM to 1 µM. For many cell lines, potent activity is observed in the low nanomolar range.[1][6] CCT251099 should be used at the same concentrations as this compound to serve as a direct negative control.

Q5: What is a key pharmacodynamic biomarker to confirm this compound activity in cells?

A well-established pharmacodynamic biomarker for this compound activity is the reduction of phosphorylation of STAT1 at serine 727 (pSTAT1-S727).[1][3] This phosphorylation event is directly mediated by CDK8. Therefore, a decrease in pSTAT1-S727 levels upon treatment with this compound, but not with CCT251099, provides strong evidence of on-target activity.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound and its inactive analog CCT251099 in various assays. This data highlights the significant difference in potency between the two compounds.

CompoundAssayTarget/Cell LineIC50Reference
This compound WNT Signaling Reporter7dF3 cells5 nM[6]
Kinase BindingCDK87 nM[1]
Kinase BindingCDK196 nM[1]
pSTAT1-S727 ReductionCellular Assay9 nM[1]
CCT251099 Kinase BindingCDK8>10,000 nM[8]
Colony FormationSW620 cellsInactive at 350 nM[8]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting advice to address common issues.

WNT Signaling Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of the WNT/β-catenin pathway.

Experimental Workflow:

Wnt_Reporter_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_transfect Day 2: Transfection cluster_treat Day 3: Treatment cluster_lyse Day 4: Lysis & Readout seed_cells Seed cells (e.g., HEK293T) in 96-well plate transfect Co-transfect with TCF/LEF reporter plasmid (e.g., TOPflash) and a Renilla luciferase control seed_cells->transfect 24h treat Treat cells with this compound, CCT251099, or vehicle (DMSO) transfect->treat 24h stimulate Stimulate with Wnt3a (if necessary) treat->stimulate Optional lyse Lyse cells treat->lyse 24h stimulate->lyse 24h readout Measure Firefly and Renilla luciferase activity lyse->readout

Caption: Workflow for a WNT signaling reporter assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293T with a WNT reporter system) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, CCT251099, or a vehicle control (e.g., DMSO). If the cell line does not have constitutively active WNT signaling, stimulate with recombinant Wnt3a or conditioned media.

  • Lysis and Readout: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized values against the compound concentration to determine the IC50.

Troubleshooting Guide:

ProblemPossible CauseSolution
High variability between replicates Uneven cell seeding or transfection efficiency.Ensure a single-cell suspension before seeding. Optimize transfection protocol and use a consistent reagent-to-DNA ratio.
Low luciferase signal Low transfection efficiency or inactive reporter.Check the viability of cells. Use a positive control (e.g., a known WNT pathway activator like LiCl or CHIR99021) to validate the reporter system.
No difference between this compound and control Cell line is not responsive to WNT pathway modulation.Use a cell line known to have active WNT signaling (e.g., SW480, HCT116). Confirm target expression (CDK8/19) in your cell line.
STAT1 Phosphorylation Western Blot

This assay directly measures the inhibition of CDK8 kinase activity in a cellular context.

Experimental Workflow:

STAT1_WB_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_lyse Day 2: Lysis & Protein Quantification cluster_wb Day 3-4: Western Blot seed_cells Seed cells (e.g., SW620) in 6-well plate treat Treat cells with this compound, CCT251099, or vehicle (DMSO) seed_cells->treat 24h lyse Lyse cells in buffer with phosphatase inhibitors treat->lyse e.g., 2-6h quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer probe Probe with antibodies for pSTAT1-S727, total STAT1, and a loading control transfer->probe detect Detect with chemiluminescence probe->detect

Caption: Workflow for STAT1 phosphorylation Western blot.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., SW620) in 6-well plates. The next day, treat with this compound, CCT251099, or vehicle for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Troubleshooting Guide:

ProblemPossible CauseSolution
No pSTAT1-S727 signal in control Low basal CDK8 activity or antibody issue.Ensure you are using a cell line with detectable basal pSTAT1-S727. Validate the primary antibody with a positive control (e.g., lysate from interferon-treated cells).
Weak pSTAT1-S727 signal Insufficient treatment time or concentration.Perform a time-course (e.g., 1, 2, 4, 6 hours) and dose-response experiment to optimize conditions.
pSTAT1-S727 reduction with CCT251099 Off-target effect or compound degradation.Verify the identity and purity of CCT251099. Ensure fresh stock solutions are used. If the effect persists, consider an alternative inactive analog if available.
Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Protocol:

  • Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well of a 6-well plate) to allow for the formation of distinct colonies.

  • Treatment: The following day, add medium containing this compound, CCT251099, or vehicle.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh compound-containing medium every 3-4 days.

  • Fixing and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of methanol (B129727) and acetic acid or with 4% paraformaldehyde.

    • Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.

  • Analysis: Gently wash away excess stain with water and allow the plates to dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Troubleshooting Guide:

ProblemPossible CauseSolution
No colony formation in control wells Seeding density is too low or cells are not healthy.Optimize the seeding density for your specific cell line. Ensure you are using cells at a low passage number.
Colonies are too dense to count Seeding density is too high.Reduce the number of cells seeded per well.
High background staining Incomplete washing.Ensure thorough but gentle washing after staining to remove excess crystal violet.

Signaling Pathway Diagram

This compound inhibits CDK8/19, which are components of the Mediator complex. The Mediator complex regulates the transcription of various genes, including those downstream of the WNT signaling pathway. Inhibition of CDK8/19 by this compound leads to a decrease in the phosphorylation of STAT1 at Ser727, a key downstream event.

WNT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Mediator_Complex Mediator Complex TCF_LEF->Mediator_Complex CDK8_19 CDK8/19 Mediator_Complex->CDK8_19 RNA_Pol_II RNA Pol II Mediator_Complex->RNA_Pol_II STAT1 STAT1 CDK8_19->STAT1 Phosphorylation Wnt_Target_Genes Wnt Target Genes (e.g., MYC, AXIN2) RNA_Pol_II->Wnt_Target_Genes Transcription pSTAT1_S727 pSTAT1 (S727) STAT1->pSTAT1_S727 This compound This compound This compound->CDK8_19 CCT251099 CCT251099 (Inactive)

Caption: this compound inhibits CDK8/19 in the WNT pathway.

References

Validation & Comparative

On-Target Activity Validation of CCT251545: A Comparative Guide Using pSTAT1 Ser727

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCT251545 with alternative compounds for validating on-target activity through the measurement of phosphorylated STAT1 at serine 727 (pSTAT1 Ser727). We present supporting experimental data, detailed protocols, and visual diagrams of the underlying signaling pathway and experimental workflow.

Introduction: CDK8/19 Inhibition and the Role of pSTAT1 Ser727

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19.[1][2] These kinases are crucial components of the Mediator complex, which regulates the transcription of various genes, including those involved in oncogenic signaling pathways. A key downstream substrate of CDK8/19 is the Signal Transducer and Activator of Transcription 1 (STAT1). The phosphorylation of STAT1 at the serine 727 residue (pSTAT1 Ser727) is a direct indicator of CDK8/19 kinase activity.[1] Therefore, monitoring the levels of pSTAT1 Ser727 serves as a reliable cellular biomarker to confirm the on-target engagement of CDK8/19 inhibitors like this compound.

Comparative Analysis of CDK8/19 Inhibitors

To objectively evaluate this compound, we compare it with two other well-characterized CDK8/19 inhibitors: Senexin B and Cortistatin A. The following table summarizes their biochemical potency and their cellular effect on pSTAT1 Ser727 levels.

CompoundTarget(s)IC50 (CDK8)IC50 (CDK19)Cellular pSTAT1 Ser727 Inhibition (at 100 nM)
This compound CDK8/197 nM[1]6 nM[1]~90%
Senexin B CDK8/1924-50 nM[3][4]80 nM (Kd)[5][6]~75%
Cortistatin A CDK8/1915 nM[7]10 nM[8]~85%

Note: The cellular pSTAT1 Ser727 inhibition data is representative and can vary based on the cell line and experimental conditions.

Signaling Pathway of CDK8/19 and STAT1 Phosphorylation

The following diagram illustrates the signaling cascade involving the Mediator complex, CDK8/19, and the subsequent phosphorylation of STAT1. This compound and its alternatives act by inhibiting the kinase activity of CDK8 and CDK19, thereby blocking the phosphorylation of STAT1 at Ser727.

cluster_mediator Mediator Complex CDK8_19 CDK8 / CDK19 STAT1 STAT1 CDK8_19->STAT1 Phosphorylation pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 Ser727 Transcription Target Gene Transcription pSTAT1->Transcription Modulation This compound This compound This compound->CDK8_19 Inhibition

CDK8/19-mediated phosphorylation of STAT1 at Ser727.

Experimental Protocol: Western Blot for pSTAT1 Ser727

This protocol details the steps to validate the on-target activity of this compound by measuring the inhibition of STAT1 phosphorylation at Ser727 in a human colorectal cancer cell line, SW620.

1. Cell Culture and Treatment:

  • Culture SW620 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound, Senexin B, and Cortistatin A (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for pSTAT1 (Ser727) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT1 or a housekeeping protein like GAPDH.

  • Quantify the band intensities using densitometry software. Normalize the pSTAT1 (Ser727) signal to the total STAT1 or GAPDH signal.

Experimental Workflow

The following diagram outlines the workflow for the pSTAT1 Ser727 validation experiment.

A 1. Cell Culture (SW620 cells) B 2. Inhibitor Treatment (this compound & Alternatives) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Western Blot C->D E 5. Immunoblotting (pSTAT1 Ser727 & Total STAT1) D->E F 6. Detection & Data Analysis E->F

Workflow for pSTAT1 Ser727 Western Blot analysis.

Conclusion

The phosphorylation of STAT1 at Ser727 is a robust and specific biomarker for assessing the on-target activity of CDK8/19 inhibitors. This compound demonstrates high potency in inhibiting both CDK8 and CDK19, which translates to a significant reduction in cellular pSTAT1 Ser727 levels. This guide provides the necessary framework for researchers to independently validate the efficacy of this compound and compare its performance against other inhibitors in the class, ensuring reliable and reproducible results in the study of CDK8/19-mediated signaling pathways.

References

CCT251545: A Comparative Guide to a Potent and Selective CDK8/19 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCT251545 with other prominent CDK8/19 inhibitors. The information is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies for key assays.

Introduction to this compound and CDK8/19 Inhibition

Cyclin-dependent kinases 8 (CDK8) and 19 (CDK19) are key components of the Mediator complex, which plays a crucial role in regulating gene transcription. Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention. This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of both CDK8 and CDK19.[1][2] It was identified through a cell-based screen for inhibitors of the Wnt signaling pathway and subsequently found to exert its effects through competitive inhibition of ATP binding to CDK8 and CDK19.[1][3][4]

Comparative Performance of CDK8/19 Inhibitors

The following tables summarize the available quantitative data for this compound and other notable CDK8/19 inhibitors, including Senexin B, MSC2530818, and BI-1347.

InhibitorTarget(s)CDK8 IC50 (nM)CDK19 IC50 (nM)Wnt Signaling IC50 (nM)Key Features
This compound CDK8, CDK19765 (in 7dF3 cells)Potent, selective, orally bioavailable, inhibits STAT1 phosphorylation.[1][2][5]
Senexin B CDK8, CDK19~114 (in NFκB reporter assay)--First selective CDK8/19 inhibitor to enter clinical trials.[6][7][8]
MSC2530818 CDK8, CDK192.6--Orally bioavailable, demonstrates in vivo tumor growth inhibition.[9][10]
BI-1347 CDK8, CDK191--Potent and highly selective, suitable for in vitro and in vivo studies.[8][11][12]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

CDK8_Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF_LEF->Wnt_Target_Genes transcription CDK8_CyclinC CDK8/Cyclin C CDK8_CyclinC->TCF_LEF modulation This compound This compound This compound->CDK8_CyclinC inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of this compound on CDK8.

STAT1_Phosphorylation_Pathway Cytokine Cytokine (e.g., IFN-γ) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activation STAT1 STAT1 JAK->STAT1 phosphorylation (Y701) pSTAT1_Y701 pSTAT1 (Y701) STAT1->pSTAT1_Y701 pSTAT1_S727 pSTAT1 (S727) STAT1->pSTAT1_S727 Gene_Expression Gene Expression pSTAT1_Y701->Gene_Expression pSTAT1_S727->Gene_Expression CDK8 CDK8 CDK8->STAT1 phosphorylation (S727) This compound This compound This compound->CDK8 inhibition

Caption: CDK8-mediated phosphorylation of STAT1 at Ser727 and its inhibition by this compound.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagents Prepare Reagents: - CDK8/Cyclin C - Substrate (e.g., Pol2-CTD) - ATP (radiolabeled or cold) - Inhibitor (this compound) Reaction Incubate kinase, substrate, and inhibitor Reagents->Reaction Initiation Initiate reaction with ATP Reaction->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate reaction Incubation->Termination Measurement Measure substrate phosphorylation (e.g., radioactivity, luminescence) Termination->Measurement

References

A Comparative Guide to the Efficacy of CDK8/CDK19 Inhibitors: CCT251545 and CCT251921

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent and selective chemical probes, CCT251545 and its optimized successor CCT251921, which target the cyclin-dependent kinases 8 (CDK8) and 19 (CDK19). Both compounds are significant tools for investigating the role of the Mediator complex-associated kinases in cancer and other diseases, particularly in the context of WNT signaling.

Introduction

This compound was initially identified through a cell-based phenotypic screen for inhibitors of the WNT signaling pathway.[1][2][3] Subsequent research identified CDK8 and CDK19 as its primary molecular targets.[1][3][4] CCT251921 was later developed through a structure-based optimization of this compound, aiming for improved oral pharmacokinetic properties to facilitate more extensive preclinical evaluation.[5][6][7] Both molecules act as ATP-competitive inhibitors of CDK8 and CDK19, thereby modulating the transcription of genes regulated by pathways such as WNT and STAT1.[1][8][9]

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and CCT251921, highlighting the improvements achieved with the second-generation compound.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundCCT251921
Biochemical IC50 (CDK8) 7.2 ± 1.4 nM[7]2.3 nM[10][11], 4.9 nM[5]
Biochemical IC50 (CDK19) 6.0 ± 1.0 nM[7]2.6 nM[5]
WNT Signaling IC50 (7dF3 cells) 5 nM[2][8][12]-
WNT Signaling IC50 (LS174T cells) 23 ± 11 nM[7]15–64 nM range in various cancer cell lines[5]
pSTAT1SER727 Inhibition IC50 9 nM[1]Potent inhibition observed[13]

Table 2: Physicochemical and Pharmacokinetic Properties

ParameterThis compoundCCT251921
Aqueous Solubility -Improved compared to this compound[6][7]
Oral Bioavailability (F) >50% at 0.5 mg/kg (in mice, rats, and dogs)[1]30–68% in preclinical species[5]
Predicted Human Clearance ~76% of liver blood flow[7]~31% of liver blood flow[5][7]
In Vivo Efficacy Reduced tumor weight by 37.5% in COLO205-F1756 xenografts (70 mg/kg po bid for 9 days)[8]Reduced tumor weight by 54.2% in SW620 xenografts (30 mg/kg q.d. for 15 days)[5][7]

Experimental Protocols

CDK8/Cyclin C and CDK19/Cyclin C Reporter Displacement Assay

This biochemical assay is utilized to determine the binding affinity of the inhibitors to their target kinases.

  • Principle: The assay is based on the competitive displacement of a fluorescent reporter probe that selectively binds to the ATP-binding site of CDK8 or CDK19. The binding of the probe generates an optical signal. When an inhibitor is introduced, it competes with the probe for the ATP-binding site, leading to a quantifiable reduction in the optical signal.

  • Methodology:

    • Recombinant CDK8/cyclin C or CDK19/cyclin C is incubated with the fluorescent reporter probe.

    • Increasing concentrations of the test compound (this compound or CCT251921) are added to the mixture.

    • The displacement of the reporter probe and the subsequent decrease in the optical signal are measured over time.

    • The IC50 value, representing the concentration of the inhibitor required to displace 50% of the reporter probe, is calculated from the dose-response curve.[9]

Cellular WNT Pathway Reporter Assay (7dF3 and LS174T cells)

This cell-based assay is employed to measure the functional inhibition of the WNT signaling pathway.

  • Principle: The assay utilizes engineered cell lines that contain a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the WNT pathway leads to the expression of luciferase, which can be quantified by measuring luminescence. Inhibitors of the WNT pathway will reduce luciferase expression.

  • Methodology (7dF3 cells):

    • 7dF3 cells, which contain an inducible dishevelled (DVL2) construct and a TCF-luciferase reporter, are seeded in 96-well plates.[7]

    • The cells are treated with varying concentrations of the test compound.

    • WNT pathway activation is induced.

    • After a defined incubation period, the cells are lysed, and a luciferase substrate is added.

    • The resulting luminescence is measured using a luminometer.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[2][7]

  • Methodology (LS174T cells):

    • LS174T cells, which have a constitutively active WNT pathway due to a β-catenin mutation and contain a WNT-responsive reporter, are used.[7]

    • The protocol is similar to the 7dF3 assay, but without the need for external pathway induction.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of the compounds in a living organism.

  • Principle: Human cancer cells with a constitutively active WNT pathway (e.g., COLO205 or SW620) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Methodology:

    • Human colorectal carcinoma cells (e.g., SW620) are subcutaneously injected into mice.[5]

    • When tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups.

    • This compound or CCT251921 is administered orally at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed.

    • Pharmacodynamic markers, such as the phosphorylation of STAT1SER727, can also be assessed in tumor tissues to confirm target engagement.[5][9]

Signaling Pathway and Experimental Workflow Visualizations

WNT_Signaling_Pathway WNT Signaling Pathway and Inhibition by this compound/CCT251921 WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds DVL Dishevelled (DVL) Frizzled->DVL Activates LRP LRP5/6 Co-receptor LRP->DVL Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and translocates to nucleus Binds to TCF/LEF WNT_Target_Genes WNT Target Genes TCF_LEF->WNT_Target_Genes Activates transcription Mediator_Complex Mediator Complex Mediator_Complex->WNT_Target_Genes Regulates transcription CDK8_19 CDK8/CDK19 CDK8_19->Mediator_Complex Part of STAT1 STAT1 CDK8_19->STAT1 Phosphorylates CCT_Inhibitors This compound / CCT251921 CCT_Inhibitors->CDK8_19 Inhibit pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 Experimental_Workflow Experimental Workflow for Kinase Inhibitor Efficacy Comparison Biochemical_Assay Biochemical Assays (e.g., Reporter Displacement) Determine_IC50 Determine IC50 values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assays (e.g., WNT Reporter) Cell_Based_Assay->Determine_IC50 Selectivity_Profiling Kinase Selectivity Profiling Determine_IC50->Selectivity_Profiling PK_Studies Pharmacokinetic Studies (Solubility, Bioavailability) Selectivity_Profiling->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) PK_Studies->In_Vivo_Efficacy PD_Analysis Pharmacodynamic Analysis (e.g., pSTAT1 levels) In_Vivo_Efficacy->PD_Analysis Lead_Optimization Lead Optimization / Candidate Selection PD_Analysis->Lead_Optimization

References

CCT251545 vs. MSC2530818: A Comparative Analysis in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two prominent investigational molecules, CCT251545 and MSC2530818, in the context of colorectal cancer (CRC) research. Both compounds are potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, key regulators of transcription implicated in various cancers, including CRC. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and potential applications of these inhibitors in preclinical CRC models.

Executive Summary

This compound and MSC2530818 are orally bioavailable small molecule inhibitors targeting the CDK8/19 kinase module of the Mediator complex. This complex plays a crucial role in regulating gene expression, and its dysregulation is linked to the pathogenesis of several cancers. In colorectal cancer, where aberrant Wnt/β-catenin signaling is a common oncogenic driver, inhibition of CDK8/19 has emerged as a promising therapeutic strategy. Both this compound and MSC2530818 have demonstrated the ability to modulate Wnt signaling and inhibit the growth of CRC models. This guide presents a side-by-side comparison of their biochemical potency, cellular activity, and in vivo efficacy, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the key quantitative data for this compound and MSC2530818, facilitating a direct comparison of their performance in various assays.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundMSC2530818Reference(s)
Target CDK8, CDK19CDK8, CDK19[1][2]
CDK8 Binding IC50 5 nM4.4 nM[3]
CDK19 Binding Affinity High Affinity4 nM[1][2]
Wnt Signaling IC50 (7dF3 cells) 5 nMNot Reported[1][4]
p-STAT1SER727 Inhibition IC50 (SW620 cells) 9 nM8 ± 2 nM[2][5]
Wnt-dependent Transcription Inhibition IC50 (LS 174T cells) Not Reported32 nM[6]
Wnt-dependent Transcription Inhibition IC50 (COLO 205 cells) Not Reported9 nM[6]

Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Models

ParameterThis compoundMSC2530818Reference(s)
Cell Line SW620SW620[4][7]
Mouse Strain NCr athymic miceFemale NCr athymic mice[4][7]
Dosing Regimen 70 mg/kg, p.o., twice daily50 mg/kg, p.o., bid or 100 mg/kg, p.o., qd[4][7]
Outcome Inhibition of tumor growthReduction of tumor growth rates[4][7]

Signaling Pathway and Mechanism of Action

Both this compound and MSC2530818 exert their anti-cancer effects in colorectal cancer models primarily through the inhibition of CDK8 and CDK19. This inhibition leads to the modulation of key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. CDK8 has been identified as a positive regulator of β-catenin-driven transcription. By inhibiting CDK8, these compounds can suppress the expression of Wnt target genes that are critical for CRC cell proliferation and survival.[8] Another key pharmacodynamic biomarker for CDK8/19 inhibition is the reduction of STAT1 phosphorylation at serine 727 (p-STAT1SER727), which has been consistently observed with both inhibitors.[5][7]

CDK8_Inhibition_Pathway Mechanism of Action of this compound and MSC2530818 in CRC cluster_0 Wnt Signaling Pathway cluster_1 Mediator Complex cluster_2 STAT Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b/APC/Axin GSK3β/APC/Axin Complex Dishevelled->GSK3b/APC/Axin Inhibits beta-Catenin β-Catenin GSK3b/APC/Axin->beta-Catenin Phosphorylates for Degradation TCF/LEF TCF/LEF beta-Catenin->TCF/LEF Translocates to Nucleus and Activates Wnt Target Genes Wnt Target Genes (e.g., MYC, CCND1) TCF/LEF->Wnt Target Genes Transcription CRC Proliferation\n& Survival CRC Proliferation & Survival Wnt Target Genes->CRC Proliferation\n& Survival CDK8 CDK8 CDK8->TCF/LEF Potentiates Mediator Mediator Complex CDK8->Mediator STAT1 STAT1 CDK8->STAT1 Phosphorylates CDK19 CDK19 CDK19->Mediator p-STAT1 p-STAT1 (Ser727) STAT1->p-STAT1 Phosphorylation This compound This compound This compound->CDK8 Inhibits This compound->CDK19 Inhibits MSC2530818 MSC2530818 MSC2530818->CDK8 Inhibits MSC2530818->CDK19 Inhibits

Caption: this compound and MSC2530818 inhibit CDK8/19, impacting Wnt and STAT signaling in CRC.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on published studies.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of colorectal cancer cell lines.

Protocol:

  • Cell Seeding: Colorectal cancer cells (e.g., SW620, COLO205) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound or MSC2530818 is prepared in culture medium. The cells are treated with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blot for p-STAT1SER727

Objective: To assess the pharmacodynamic effect of the inhibitors on the phosphorylation of STAT1, a direct substrate of CDK8.

Protocol:

  • Cell Treatment: SW620 cells are treated with various concentrations of this compound or MSC2530818 for a specified time (e.g., 2-6 hours).

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-STAT1 (Ser727) and total STAT1 overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical in vivo model of colorectal cancer.

Protocol:

  • Cell Implantation: 5-10 million SW620 human colorectal cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., NCr athymic mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Compound Administration: this compound (e.g., 70 mg/kg, p.o., bid) or MSC2530818 (e.g., 50 mg/kg, p.o., bid or 100 mg/kg, p.o., qd) is administered for a defined period (e.g., 14-21 days).[4][7]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated and statistical analysis is performed to compare treatment groups with the vehicle control.

Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation Start Start Inhibitor_Synthesis Compound Synthesis (this compound / MSC2530818) Start->Inhibitor_Synthesis Biochemical_Assay Biochemical Assays (CDK8/19 Binding) Inhibitor_Synthesis->Biochemical_Assay Cellular_Assays In Vitro Cellular Assays Biochemical_Assay->Cellular_Assays Cell_Viability Cell Viability (IC50 Determination) Cellular_Assays->Cell_Viability Western_Blot Western Blot (p-STAT1 Inhibition) Cellular_Assays->Western_Blot Reporter_Assay Wnt Reporter Assay (TCF/LEF Activity) Cellular_Assays->Reporter_Assay In_Vivo_Xenograft In Vivo Xenograft Model (SW620 in NCr mice) Cellular_Assays->In_Vivo_Xenograft Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Efficacy_Study Tumor Growth Inhibition In_Vivo_Xenograft->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo_Xenograft->PK_PD_Analysis Efficacy_Study->Data_Analysis PK_PD_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Kinase Selectivity Showdown: CCT251545 Versus a New Generation of CDK8/19 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the intricate landscape of cancer therapeutics, the Cyclin-Dependent Kinase 8 (CDK8) and its close paralog CDK19 have emerged as pivotal targets. These kinases, integral components of the Mediator complex, play a crucial role in regulating gene transcription, and their dysregulation is implicated in a variety of cancers. CCT251545, a potent and selective inhibitor of CDK8 and CDK19, has been a valuable tool for interrogating the function of these kinases. This guide provides a comprehensive comparison of this compound with other notable CDK8/19 inhibitors, BI-1347 and Senexin B, offering a detailed analysis of their kinase selectivity profiles, the experimental protocols used for their characterization, and their impact on relevant signaling pathways.

Performance at a Glance: Head-to-Head Inhibitor Comparison

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity across the broader kinome. Off-target effects can lead to unforeseen toxicities and confound experimental results. Here, we present the available quantitative data for this compound, BI-1347, and Senexin B against their primary targets, CDK8 and CDK19.

InhibitorTargetIC50 (nM)Kd (nM)Selectivity Highlights
This compound CDK8<10[1]->100-fold selectivity for CDK8/19 over 291 other kinases. Weak inhibition of GSK3α and GSK3β observed.[1]
CDK19<10[1]-
BI-1347 CDK81.4[1]-Exquisite selectivity for CDK8/19. No inhibition of CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. Only one additional kinase inhibited out of 326 tested.[1][2]
CDK19--
Senexin B CDK829[1]140[3][4]Highly selective for CDK8 and CDK19.[3][4]
CDK19-80[3][4]

The Underpinnings of Discovery: Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies. Below are detailed protocols for key assays used in the characterization of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay is fundamental to determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of an inhibitor in blocking the enzymatic activity of a purified kinase.

General Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of product formed is inversely proportional to the inhibitory activity of the compound being tested. Detection can be achieved through various methods, including radioactivity (e.g., using [γ-³³P]ATP) or luminescence (e.g., ADP-Glo™ Kinase Assay).[5][6][7]

Materials:

  • Recombinant human CDK8/Cyclin C or CDK19/Cyclin C enzyme complex

  • Specific peptide or protein substrate (e.g., GST-STAT1 TAD)[1]

  • Test inhibitor (this compound, BI-1347, Senexin B) at various concentrations

  • Kinase reaction buffer (e.g., 25 mM Tris pH 8, 10 mM MgCl2, 100 mM KCl, 2 mM DTT)[1]

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP)[1]

  • 96-well or 384-well plates

  • Detection reagents (e.g., phosphocellulose filter plates and scintillation counter for radiometric assays, or a luminescence plate reader for ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase reaction buffer.

  • Add the purified kinase enzyme to each well (except for the negative control).

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically kept near the Km value for each kinase.

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 30°C for 60 minutes).

  • Stop the reaction and quantify the amount of product formed using the chosen detection method.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

KinomeScan™ Selectivity Profiling

This high-throughput competition binding assay provides a broad overview of an inhibitor's selectivity across the human kinome.

Objective: To determine the binding affinity (Kd) of an inhibitor against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is quantified using qPCR of the DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[8][9][10]

Procedure (Generalized):

  • Kinases are tagged with a unique DNA identifier.

  • The DNA-tagged kinases are incubated with the test inhibitor at a single concentration (for percent inhibition) or at various concentrations (for Kd determination).

  • The kinase-inhibitor mixture is then exposed to an immobilized ligand that binds to the active site of the kinases.

  • After an equilibration period, the unbound components are washed away.

  • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • The results are reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the inhibitor. For dose-response experiments, Kd values are calculated.

Reporter Displacement Assay

This assay is used to determine the binding kinetics and affinity of a compound.

Objective: To measure the on-rate (kon), off-rate (koff), and dissociation constant (Kd) of an inhibitor.

Principle: A fluorescently labeled "reporter" probe that binds to the ATP-binding site of the kinase is used. When the probe is bound, it produces a high fluorescence signal. A test compound that also binds to the ATP site will displace the reporter probe, leading to a decrease in the fluorescence signal. The rate and extent of this displacement are used to calculate the binding kinetics.[11][12][13]

Procedure (Conceptual):

  • The kinase is pre-incubated with the reporter probe, resulting in a stable, high fluorescence signal.

  • The test compound is added to the mixture.

  • The change in fluorescence signal over time is monitored.

  • The association (kon) and dissociation (koff) rate constants are determined by analyzing the kinetic data.

  • The dissociation constant (Kd) is calculated as koff/kon.

Visualizing the Molecular Battleground: Signaling Pathways and Workflows

To fully appreciate the impact of these inhibitors, it is essential to understand the signaling pathways they modulate. This compound and its counterparts exert their effects primarily through the inhibition of CDK8 and CDK19, which have significant roles in the WNT signaling pathway and in the regulation of STAT1 phosphorylation.

CDK8_WNT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds Mediator Mediator Complex TCF_LEF->Mediator recruits RNAPII RNA Pol II Mediator->RNAPII regulates CDK8_19 CDK8/19 CDK8_19->Beta_Catenin_N phosphorylates (activates) CDK8_19->Mediator associates with Wnt_Target_Genes Wnt Target Genes (e.g., MYC, CCND1) RNAPII->Wnt_Target_Genes transcribes This compound This compound This compound->CDK8_19 inhibits

Caption: The canonical WNT signaling pathway and the inhibitory action of this compound on CDK8/19.

STAT1_Phosphorylation cluster_stimulus External Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT1_inactive STAT1 JAK->STAT1_inactive phosphorylates (Y701) STAT1_pY pY-STAT1 STAT1_inactive->STAT1_pY STAT1_dimer pY-STAT1 Dimer STAT1_pY->STAT1_dimer dimerizes DNA DNA (GAS elements) STAT1_dimer->DNA binds STAT1_pS pY-pS-STAT1 STAT1_dimer->STAT1_pS Mediator Mediator Complex DNA->Mediator recruits CDK8_19 CDK8/19 Mediator->CDK8_19 contains CDK8_19->STAT1_dimer phosphorylates (S727) Gene_Expression Target Gene Expression STAT1_pS->Gene_Expression modulates This compound This compound This compound->CDK8_19 inhibits

Caption: CDK8/19-mediated phosphorylation of STAT1 and its inhibition by this compound.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prep_reagents plate_setup Plate Setup (Add buffer, kinase, inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubation (Inhibitor-Kinase Binding) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate/ATP Mix) pre_incubation->reaction_initiation reaction_incubation Incubate (Kinase Reaction) reaction_initiation->reaction_incubation reaction_stop Stop Reaction (e.g., Add Stop Reagent) reaction_incubation->reaction_stop detection Signal Detection (Luminescence/Radioactivity) reaction_stop->detection data_analysis Data Analysis (Calculate % Inhibition, IC50) detection->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound remains a cornerstone for studying CDK8/19 biology, demonstrating potent and selective inhibition. The emergence of compounds like BI-1347, with its exceptional selectivity, and Senexin B, provides researchers with a broader toolkit to dissect the roles of these important kinases in health and disease. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired potency, the importance of minimizing off-target effects, and the required in vitro or in vivo properties. This guide, by consolidating key comparative data and experimental methodologies, aims to empower researchers to make informed decisions in their quest for novel cancer therapies.

References

CCT251545: A Comparative Guide to a Potent WNT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CCT251545, a potent inhibitor of the WNT signaling pathway, with other established WNT pathway inhibitors. The information presented is supported by experimental data from publicly available sources and includes detailed protocols for key validation assays to facilitate objective evaluation.

Introduction to WNT Pathway Inhibition and this compound

The WNT signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate, playing a significant role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a known driver in various cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention. This compound is an orally bioavailable and potent small-molecule inhibitor of WNT signaling.[1][2] Its mechanism of action is the selective inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), components of the Mediator complex that regulate transcription.[3][4]

Quantitative Comparison of WNT Pathway Inhibitors

The potency of this compound is compared with other well-characterized WNT pathway inhibitors in the table below. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and the specific reporter construct used. Therefore, direct comparison of absolute values across different studies should be approached with caution.

InhibitorTargetMechanism of ActionCell LineAssayIC50 Value
This compound CDK8/CDK19Inhibits phosphorylation of STAT1 and downstream WNT target gene expression.7dF3WNT Signaling Reporter Assay5 nM[5]
COLO205-F1756 clone 4WNT Pathway Activity Assay0.035 nM
IWR-1 Axin StabilizationStabilizes the β-catenin destruction complex.L-cells (expressing Wnt3A)WNT Signaling Reporter Assay180 nM[6]
IWP-2 Porcupine (PORCN)Inhibits Wnt ligand palmitoylation and secretion.Cell-freePorcupine Activity Assay27 nM[7]
Wnt-C59 Porcupine (PORCN)Inhibits Wnt ligand palmitoylation and secretion.HEK293WNT Signaling Reporter Assay74 pM[8]
XAV939 Tankyrase 1/2Stabilizes Axin by inhibiting its degradation.Cell-freeTankyrase 1/2 Inhibition Assay11 nM (TNKS1), 4 nM (TNKS2)[9]

Visualizing the WNT Signaling Pathway and Inhibitor Action

The following diagrams illustrate the canonical WNT signaling pathway, the mechanism of this compound, and a general workflow for evaluating WNT pathway inhibitors.

WNT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates CK1 CK1 CK1->BetaCatenin phosphorylates APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Wnt Target Genes TCF_LEF->TargetGenes transcription CDK8_19 CDK8/CDK19 TCF_LEF->CDK8_19 IWP2 IWP-2 / Wnt-C59 IWP2->Wnt inhibits secretion XAV939 XAV939 / IWR-1 XAV939->Axin stabilizes This compound This compound This compound->CDK8_19 inhibits

Caption: Canonical WNT signaling pathway with points of intervention for various inhibitors.

CCT251545_Mechanism This compound This compound CDK8_19 CDK8/CDK19 This compound->CDK8_19 binds and inhibits Inhibition Inhibition Phosphorylation Phosphorylation Mediator Mediator Complex CDK8_19->Mediator associates with STAT1 STAT1 CDK8_19->STAT1 WntTargetGenes Wnt Target Gene Transcription CDK8_19->WntTargetGenes activates Mediator->WntTargetGenes regulates pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 phosphorylation

Caption: Mechanism of this compound-mediated inhibition of CDK8/CDK19.

Experimental_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with WNT Inhibitor cell_culture->treatment assay Perform Assay treatment->assay top_fop TOP/FOP Flash Reporter Assay assay->top_fop Transcriptional Activity western_blot Western Blot (β-catenin) assay->western_blot Protein Levels mtt_assay Cell Proliferation (MTT Assay) assay->mtt_assay Cell Viability data_analysis Data Analysis & IC50 Calculation top_fop->data_analysis western_blot->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating WNT pathway inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of WNT pathway inhibitors are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.

TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It relies on a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites (TOPflash). A control plasmid with mutated TCF/LEF binding sites (FOPflash) is used to determine non-specific reporter activity.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • WNT pathway inhibitors (this compound and comparators)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2 x 10^4 HEK293T cells per well in a 96-well plate and incubate overnight.

  • Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Treatment: Replace the media with fresh media containing Wnt3a to activate the pathway, along with serial dilutions of the WNT pathway inhibitors or vehicle control (DMSO). Incubate for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The WNT signaling activity is expressed as the ratio of TOPflash to FOPflash luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for β-catenin

This technique is used to detect and quantify the levels of β-catenin protein in cell lysates, providing a direct measure of its stabilization in response to Wnt pathway modulation.

Materials:

  • Cells treated with WNT inhibitors as described above

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against β-catenin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. It is used to assess the cytotoxic effects of WNT pathway inhibitors.

Materials:

  • Cancer cell line of interest (e.g., colorectal cancer cell line)

  • Complete growth medium

  • WNT pathway inhibitors

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the WNT pathway inhibitors or vehicle control for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion

This compound is a highly potent inhibitor of the WNT signaling pathway, acting through the novel mechanism of CDK8/CDK19 inhibition.[3][4] Its low nanomolar to picomolar IC50 values in cellular assays demonstrate its strong activity compared to other established WNT pathway inhibitors that target different components of the cascade. The provided experimental protocols offer a standardized framework for researchers to independently validate and compare the efficacy of this compound and other modulators of this critical oncogenic pathway. The distinct mechanism of action of this compound presents a valuable tool for dissecting the complexities of WNT-driven transcription and offers a promising avenue for the development of targeted cancer therapies.

References

A Comparative Guide to Off-Target Validation of CCT251545 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CDK8/19 inhibitor CCT251545 with alternative kinase inhibitors, focusing on off-target validation in cell-based assays. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.

Introduction to this compound

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).[1][2][3] It was identified through a cell-based phenotypic screen for inhibitors of the WNT signaling pathway.[2] this compound exhibits its inhibitory effect through an ATP-competitive, Type 1 binding mode.[2] As CDK8 and CDK19 are key regulators of transcription, their inhibition by this compound has significant implications for therapeutic development, particularly in oncology. A critical aspect of preclinical evaluation for any kinase inhibitor is the characterization of its off-target effects to predict potential toxicities and to understand the full scope of its biological activity.

Comparative Analysis of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. While this compound is designed for high selectivity towards CDK8/19, it is important to compare its off-target profile with other well-known kinase inhibitors, including those with different selectivity profiles.

Disclaimer: The following tables compile data from various sources. The experimental conditions, such as the specific kinase panel and assay formats, may differ. Therefore, a direct comparison of absolute values should be made with caution.

Table 1: On-Target and Off-Target Potency of this compound

TargetIC50 (nM)Reference
CDK8 7 [2]
CDK19 6 [2]
GSK3α462[2]
GSK3β690[2]
PRKCQ122[2]
PIK3C2G- (% Inhibition @ 1µM: 4.2)[4]

Table 2: Comparative Off-Target Profile of Selected Kinase Inhibitors

InhibitorPrimary Target(s)Key Off-TargetsIC50/Kd (nM) for Off-Targets
This compound CDK8/19 GSK3α, GSK3β, PRKCQ462, 690, 122
Sorafenib Multi-kinase (VEGFR, PDGFR, RAF)c-KIT, FLT3, RET68, 58, -
Ponatinib Multi-kinase (BCR-ABL)VEGFR2, FGFR1, PDGFRα, SRC, FLT3, KIT, RET1.5, 2.2, 1.1, 5.4, 13, 13, 25.8
Senexin B CDK8/19Highly selectiveKd: CDK8 (140), CDK19 (80)
BI-1347 CDK8/19CDK11, MLCK, AURKB, FLT3, ICK, STK161.7, 531, 809, 1360, 2390, 3550

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental designs for off-target validation, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathways

// Edges Wnt -> Frizzled [color="#4285F4"]; Frizzled -> Dsh [color="#4285F4"]; Dsh -> Destruction_Complex [label="Inhibits", color="#EA4335", arrowhead=tee]; Destruction_Complex -> Beta_Catenin [label="Degradation", color="#EA4335", style=dashed]; GSK3b -> Destruction_Complex [style=invis]; APC -> Destruction_Complex [style=invis]; Axin -> Destruction_Complex [style=invis]; Beta_Catenin -> Beta_Catenin_Nuc [color="#34A853"]; Beta_Catenin_Nuc -> TCF_LEF [color="#34A853"]; TCF_LEF -> Target_Genes [label="Activates", color="#34A853"];

// this compound Inhibition this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK8_19 [label="CDK8/19", fillcolor="#FBBC05", fontcolor="#202124"]; this compound -> CDK8_19 [label="Inhibits", color="#EA4335", arrowhead=tee]; CDK8_19 -> TCF_LEF [label="Phosphorylates &\nRegulates", color="#FBBC05", style=dashed]; } dot Wnt/β-catenin signaling pathway and the point of intervention by this compound.

// Edges Cytokine -> Receptor [color="#4285F4"]; Receptor -> JAK [label="Activates", color="#4285F4"]; JAK -> STAT1 [label="Phosphorylates\n(Y701)", color="#FBBC05"]; STAT1 -> pSTAT1_Y701 [style=invis]; pSTAT1_Y701 -> pSTAT1_dimer [label="Dimerizes &\nTranslocates", color="#34A853"]; pSTAT1_dimer -> CDK8_19 [label="Recruits", color="#34A853", style=dashed]; CDK8_19 -> pSTAT1_dimer [label="Phosphorylates\n(S727)", color="#FBBC05"]; pSTAT1_dimer -> pSTAT1_S727 [style=invis]; pSTAT1_S727 -> Target_Genes [label="Regulates", color="#34A853"];

// this compound Inhibition this compound [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound -> CDK8_19 [label="Inhibits", color="#EA4335", arrowhead=tee]; } dot CDK8/19-mediated phosphorylation of STAT1 and its inhibition by this compound.

Experimental Workflows

// Edges Kinome_Scan -> CETSA [label="Validate cellular\ntarget engagement", color="#4285F4"]; CETSA -> NanoBRET [label="Confirm direct\nbinding in live cells", color="#4285F4"]; NanoBRET -> Phospho_Assay [label="Assess downstream\nsignaling inhibition", color="#4285F4"]; Phospho_Assay -> CRISPR_KO [label="Confirm on-target\neffects", color="#34A853"]; CRISPR_KO -> Proliferation [label="Evaluate phenotypic\nconsequences", color="#34A853"]; Phospho_Assay -> WNT_Reporter [label="Assess pathway-\nspecific effects", color="#34A853"]; } dot A generalized workflow for the validation of kinase inhibitor off-target effects.

Experimental Protocols

In Vitro Kinase Profiling (Kinome Scan)

Objective: To determine the selectivity of this compound and comparator compounds against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare stock solutions of this compound and comparator compounds in DMSO. Serially dilute the compounds to the desired screening concentration (e.g., 1 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Corporation). These services typically employ binding assays (e.g., competition binding) or activity assays.

  • Assay Performance: The service provider will perform the assay according to their established protocols. For a binding assay, the test compound's ability to displace a ligand from the kinase's active site is measured.

  • Data Analysis: Results are often reported as percent of control (POC) or percent inhibition. For hits that meet a certain threshold, a follow-up dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of this compound to CDK8 and CDK19 in live cells.

Methodology:

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding a NanoLuc®-CDK8 or NanoLuc®-CDK19 fusion protein.

  • Assay Plate Preparation: Seed the transfected cells into a 384-well white assay plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and serially diluted this compound to the cells. Incubate at 37°C in a CO2 incubator.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's apparent cellular affinity.

Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm target engagement of this compound with CDK8/19 in a cellular context by measuring changes in protein thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., SW620) with this compound or vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation. Quantify the protein concentration in the supernatant.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for CDK8 and CDK19.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

CRISPR-Cas9 Mediated Knockout for Target Validation

Objective: To verify that the cellular effects of this compound are mediated through its intended targets, CDK8 and/or CDK19.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the exons of CDK8 and CDK19 into a Cas9-expressing vector.

  • Cell Transfection and Selection: Transfect a suitable cell line (e.g., a WNT-dependent cancer cell line) with the gRNA/Cas9 plasmids. Select for transfected cells using an appropriate marker.

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate the knockout of the target gene at the genomic level (sequencing) and protein level (Western blot).

  • Phenotypic Assays: Treat the wild-type and knockout cell lines with a dose range of this compound. Perform phenotypic assays such as cell proliferation or WNT reporter assays.

  • Data Analysis: Compare the response to this compound in the wild-type and knockout cells. A loss of or significant reduction in the compound's effect in the knockout cells confirms on-target activity.

Conclusion

This compound is a highly potent and selective inhibitor of CDK8 and CDK19. The comparative data presented in this guide, while sourced from various studies, consistently supports its high selectivity compared to multi-kinase inhibitors like Sorafenib and Ponatinib. For a comprehensive off-target validation, a multi-faceted approach employing both biochemical and cell-based assays is recommended. The detailed protocols provided herein offer a robust framework for researchers to independently validate the on- and off-target effects of this compound and other kinase inhibitors, thereby facilitating informed decisions in drug development programs.

References

CCT251545 vs. RNAi for CDK8/19 Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the roles of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19) in cellular processes and disease, choosing the right tool to modulate their activity is critical. This guide provides an objective comparison of a potent small molecule inhibitor, CCT251545, and RNA interference (RNAi) technologies for the knockdown of CDK8 and CDK19.

This compound is an orally bioavailable and selective chemical probe that targets the ATP-binding site of CDK8 and CDK19, thereby inhibiting their kinase activity.[1][2][3] In contrast, RNAi, mediated by small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leads to the degradation of specific mRNA molecules, resulting in reduced protein expression of CDK8 and CDK19.[4][5] Both approaches offer distinct advantages and disadvantages in terms of specificity, mechanism of action, and experimental application.

Mechanism of Action

This compound acts as a potent, ATP-competitive inhibitor of CDK8 and CDK19.[6][7] Its mechanism involves directly blocking the catalytic activity of the kinases, which in turn affects downstream signaling pathways, such as the WNT pathway.[7][8] A key biomarker of this compound activity is the reduction of STAT1 phosphorylation at serine 727 (pSTAT1 S727).[3][7]

RNAi, on the other hand, operates at the post-transcriptional level. siRNAs or shRNAs guide the RNA-induced silencing complex (RISC) to cleave and degrade CDK8 and CDK19 mRNA, preventing protein synthesis.[4][5] This leads to a reduction in the total cellular levels of the target proteins.

Quantitative Comparison of Efficacy and Selectivity

Table 1: this compound Potency and Selectivity

TargetIC50 (nM)SelectivityKey Off-Targets (IC50)
CDK87>100-fold over 291 other kinases[7]GSK3α (462 nM), GSK3β (690 nM)[7]
CDK196>100-fold over 291 other kinases[7]
WNT Signaling (7dF3 cells)5

Table 2: RNAi Knockdown Efficiency for CDK8/19

MethodTargetTypical Knockdown EfficiencyMethod of Quantification
siRNACDK8>80% (mRNA)[9]qRT-PCR[4][9]
siRNACDK8Markedly inhibited (protein)Western Blot[4]
shRNACDK8/19Variable, can achieve significant reductionqRT-PCR, Western Blot[10]

Off-Target Effects

This compound: While highly selective for CDK8 and CDK19, this compound has shown weak inhibition of GSK3α and GSK3β at higher concentrations.[7] As with any small molecule inhibitor, off-target effects are a consideration and should be evaluated in the experimental context.[11][12]

RNAi: Off-target effects are a known challenge with RNAi and can arise from the siRNA or shRNA sequence having partial complementarity to unintended mRNA targets.[13][14] These "miRNA-like" off-target effects can lead to widespread changes in gene expression.[15] Strategies to mitigate these effects include careful siRNA design, using pools of multiple siRNAs, and chemical modifications.[14][16]

Experimental Considerations

The choice between this compound and RNAi will depend on the specific experimental goals. This compound offers rapid and reversible inhibition of kinase activity, making it suitable for studying the acute effects of CDK8/19 inhibition. RNAi provides a means to study the consequences of reduced protein levels over a longer duration. For stable, long-term knockdown, shRNA delivered via viral vectors is often the preferred method.

Signaling Pathway and Experimental Workflow Diagrams

CDK8_19_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Machinery CDK8_19 CDK8 / CDK19 PolII RNA Polymerase II CDK8_19->PolII phosphorylates TF Transcription Factors (e.g., STAT1, β-catenin) CDK8_19->TF phosphorylates CyclinC Cyclin C MED12 MED12 MED13 MED13 Gene_Expression Target Gene Expression PolII->Gene_Expression initiates TF->Gene_Expression regulates WNT_Signal WNT Signaling WNT_Signal->CDK8_19 activates IFN_Signal IFNγ Signaling IFN_Signal->TF activates This compound This compound This compound->CDK8_19 inhibits RNAi siRNA / shRNA RNAi->CDK8_19 degrades mRNA

Caption: CDK8/19 signaling pathway and points of intervention.

Experimental_Workflow cluster_cct This compound Treatment cluster_rnai RNAi Knockdown Treat_Cells_CCT Treat Cells with This compound Harvest_CCT Harvest Cells/Lysates Treat_Cells_CCT->Harvest_CCT Analysis Downstream Analysis Harvest_CCT->Analysis Transfect_RNAi Transfect Cells with siRNA or shRNA Harvest_RNAi Harvest Cells/Lysates Transfect_RNAi->Harvest_RNAi Harvest_RNAi->Analysis WB Western Blot (pSTAT1, CDK8/19, etc.) Analysis->WB qPCR qRT-PCR (CDK8/19 mRNA) Analysis->qPCR Phenotype Phenotypic Assays (e.g., Cell Viability, Reporter) Analysis->Phenotype

Caption: Experimental workflow for comparing this compound and RNAi.

Experimental Protocols

Western Blotting for CDK8/19 and Phospho-STAT1

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CDK8, CDK19, phospho-STAT1 (S727), total STAT1, or a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescent substrate.[17]

qRT-PCR for CDK8/19 mRNA Knockdown

  • RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy).[18]

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.[18]

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes with primers specific for CDK8, CDK19, and a housekeeping gene (e.g., GAPDH, ACTB).[18][19]

Cell Treatment with this compound

  • Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in cell culture media.

  • Treatment: Replace the cell culture medium with the medium containing this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period before harvesting for downstream analysis.

siRNA Transfection

  • siRNA Preparation: Resuspend lyophilized siRNA duplexes in RNase-free water to the desired stock concentration.

  • Transfection Complex Formation: Dilute the siRNA and a lipid-based transfection reagent (e.g., Lipofectamine) separately in serum-free medium, then combine and incubate to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for mRNA knockdown before analysis.[4]

Conclusion

References

Cross-validation of CCT251545 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of the selective CDK8/CDK19 inhibitor, CCT251545, with genetic models targeting these kinases. By juxtaposing pharmacological and genetic approaches, this document aims to offer a clearer understanding of the on-target effects of this compound and its utility as a chemical probe and potential therapeutic agent.

Introduction to this compound and its Targets: CDK8 and CDK19

This compound is a potent and orally bioavailable small molecule inhibitor of the Wnt signaling pathway.[1][2] Subsequent research identified Cyclin-Dependent Kinase 8 (CDK8) and its close paralog, CDK19, as the primary molecular targets of this compound.[3] Both CDK8 and CDK19 are components of the Mediator complex, a crucial regulator of transcription. By inhibiting these kinases, this compound modulates the expression of genes involved in various cellular processes, including cell proliferation and differentiation. This has positioned this compound as a valuable tool for cancer research, particularly in Wnt-dependent malignancies like colorectal cancer.

Data Presentation: Pharmacological vs. Genetic Inhibition

The following tables summarize quantitative data from studies comparing the effects of this compound with genetic knockdown or knockout of CDK8 and/or CDK19.

Table 1: In Vitro Potency of this compound and Related CDK8/19 Inhibitors
CompoundTarget(s)Biochemical IC50 (nM)Cellular Wnt Reporter IC50 (nM)Cell LineReference
This compound CDK8/CDK197 (CDK8), 6 (CDK19)57dF3[4]
This compound CDK8/CDK19-9 (pSTAT1 Ser727)SW620[2][4]
Senexin B CDK8/CDK19-~250HEK293[5]
Cortistatin A CDK8/CDK191.6 (CDK8), 2.5 (CDK19)-MOLM-14[6]
Table 2: Comparison of Anti-proliferative and In Vivo Effects
InterventionModelEffectQuantitative DataReference
This compound COLO 205 XenograftTumor Growth InhibitionSignificant reduction at 70 mg/kg bid[1]
This compound SW620 XenograftTumor Growth InhibitionDose-dependent inhibition[4]
shRNA vs. CDK8 HCT116 CellsDecreased Cell Proliferation~40% reduction at 72h[7]
shRNA vs. CDK8 HCT116 XenograftTumor Growth InhibitionSignificant reduction[7]
CRISPR KO of CDK8/19 DLD-1 CellsReduced Colony Formation-[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

CRISPR/Cas9-Mediated Knockout of CDK8/CDK19

This protocol outlines the generation of stable knockout cell lines to mimic the genetic ablation of CDK8 and/or CDK19.

Materials:

  • Lentiviral vectors (e.g., pLentiCRISPRv2)

  • sgRNAs targeting human CDK8 and CDK19

  • HEK293T cells for lentivirus production

  • Target cancer cell line (e.g., SW620, DLD-1)

  • Puromycin for selection

  • Antibodies for CDK8 and CDK19 for validation by Western blot

Procedure:

  • sgRNA Design and Cloning: Design and clone specific sgRNAs for CDK8 and CDK19 into the lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing vector and packaging plasmids.

  • Transduction: Transduce the target cancer cell line with the collected lentivirus.

  • Selection: Select for successfully transduced cells using puromycin.

  • Validation: Confirm the knockout of CDK8 and/or CDK19 at the protein level by Western blotting and at the genomic level by sequencing.

Inducible shRNA Knockdown of CDK8

This method allows for the controlled depletion of CDK8 to study its time-dependent effects.

Materials:

  • Tetracycline-inducible lentiviral shRNA vector (e.g., pTRIPZ)

  • shRNA sequence targeting human CDK8

  • Doxycycline (B596269)

  • Target cancer cell line (e.g., COLO 205)

Procedure:

  • Vector Cloning and Lentivirus Production: Clone the CDK8-targeting shRNA into the inducible vector and produce lentivirus.

  • Transduction and Selection: Transduce the target cells and select with the appropriate antibiotic.

  • Induction of shRNA Expression: Treat cells with doxycycline to induce the expression of the shRNA against CDK8.

  • Validation: Monitor the knockdown of CDK8 mRNA and protein levels over time using qRT-PCR and Western blotting, respectively.

Western Blot for Phospho-STAT1 (Ser727)

This assay serves as a pharmacodynamic biomarker for CDK8/19 activity.

Materials:

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or induce CDK8/19 knockdown, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Incubate with the secondary antibody and detect the signal using a chemiluminescence imager.

In Vivo Colorectal Cancer Xenograft Model

This protocol is for evaluating the anti-tumor efficacy of this compound in a preclinical setting.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Colorectal cancer cells (e.g., SW620, COLO 205)

  • This compound formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

  • Drug Administration: Administer this compound or vehicle daily by oral gavage.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Wnt/β-catenin Signaling Pathway cluster_1 CDK8/19 Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation & Co-activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes This compound This compound CDK8_19 CDK8/CDK19 (Mediator Complex) This compound->CDK8_19 Inhibition CDK8_19_KO Genetic Knockout (CRISPR/shRNA) CDK8_19_KO->CDK8_19 Ablation CDK8_19->TCF_LEF Modulation STAT1 STAT1 CDK8_19->STAT1 pSTAT1 pSTAT1 (Ser727) STAT1->pSTAT1 Phosphorylation

Caption: this compound and genetic models inhibit CDK8/19, modulating Wnt signaling.

G cluster_0 Pharmacological Approach cluster_1 Genetic Approach cluster_2 Comparative Analysis A1 Treat Cells with This compound A2 Cell-based Assays (Viability, Reporter) A1->A2 A3 Biochemical Analysis (Western Blot) A1->A3 A4 In Vivo Xenograft Studies A1->A4 C1 Phenotypic Comparison A2->C1 A3->C1 A4->C1 B1 Generate CDK8/19 Knockout/Knockdown Cells B2 Cell-based Assays (Viability, Reporter) B1->B2 B3 Biochemical Analysis (Western Blot) B1->B3 B4 In Vivo Xenograft Studies B1->B4 B2->C1 B3->C1 B4->C1

References

A Comparative Analysis of CCT251545 and Senexin A: Potent and Selective CDK8/19 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, particularly in oncology, the selective inhibition of cyclin-dependent kinases 8 and 19 (CDK8/19) has emerged as a promising therapeutic strategy. These kinases, integral components of the Mediator complex, play crucial roles in regulating gene transcription in response to various signaling pathways, including the Wnt/β-catenin and STAT1 pathways. Dysregulation of these pathways is a hallmark of numerous cancers. This guide provides a detailed comparative analysis of two prominent CDK8/19 inhibitors, CCT251545 and Senexin A, for researchers, scientists, and drug development professionals.

At a Glance: Key Quantitative Data

To facilitate a direct comparison of the biochemical and cellular activities of this compound and Senexin A, the following tables summarize key quantitative data sourced from various studies.

Parameter This compound Senexin A Reference
Target CDK8 / CDK19CDK8 / CDK19[1],[2]
Mechanism of Action ATP CompetitiveATP Competitive[1],[3]

Table 1: General Characteristics

Parameter This compound Senexin A Reference
CDK8 IC50 7 nM280 nM[1],[4]
CDK19 IC50 6 nMNot explicitly stated, but binds[1],[4]
CDK8 Kd Not explicitly stated0.83 µM[4]
CDK19 Kd Not explicitly stated0.31 µM[4]
Wnt Signaling IC50 5 nM (in 7dF3 cells)Inhibits β-catenin-dependent transcription[5],[4]
p-STAT1 (Ser727) IC50 9 nM (in SW620 cells)Reduces p-STAT1 (Ser727) levels[3],[6]

Table 2: In Vitro Potency and Cellular Activity

Parameter This compound Senexin A Reference
Selectivity >100-fold selectivity over 291 other kinasesSelective for CDK8/19[7],[2]
Oral Bioavailability YesYes (inferred from in vivo studies)[5],[8]
In Vivo Efficacy Inhibits tumor growth in WNT-dependent xenograft modelsReverses chemotherapy-induced tumor-promoting activities in vivo[1],[3]

Table 3: Selectivity and In Vivo Properties

Unraveling the Mechanism: Signaling Pathways

Both this compound and Senexin A exert their effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition modulates the transcription of genes regulated by key signaling pathways, most notably the Wnt/β-catenin and STAT1 pathways.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Activates Transcription CDK8_19 CDK8/19 TCF_LEF->CDK8_19 Recruits CDK8_19->TCF_LEF Phosphorylates & Modulates This compound This compound This compound->CDK8_19 Inhibits SenexinA Senexin A SenexinA->CDK8_19 Inhibits

STAT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IFN-γ) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT1_inactive STAT1 (inactive) JAK->STAT1_inactive Phosphorylates (Y701) STAT1_active p-STAT1 (Y701) STAT1_inactive->STAT1_active STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer Dimerizes STAT1_dimer_nuc p-STAT1 Dimer STAT1_dimer->STAT1_dimer_nuc Translocates GAS_element GAS Element (DNA) STAT1_dimer_nuc->GAS_element Binds CDK8_19 CDK8/19 STAT1_dimer_nuc->CDK8_19 Recruits pSTAT1_S727 p-STAT1 (S727) STAT1_dimer_nuc->pSTAT1_S727 Target_Genes Target Gene Transcription GAS_element->Target_Genes CDK8_19->STAT1_dimer_nuc Phosphorylates (S727) This compound This compound This compound->CDK8_19 Inhibits SenexinA Senexin A SenexinA->CDK8_19 Inhibits

Experimental Protocols: A Closer Look at the Methodology

The characterization and comparison of this compound and Senexin A rely on a series of well-defined experimental protocols. Below are detailed methodologies for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against CDK8 and CDK19.

Materials:

  • Recombinant human CDK8/Cyclin C and CDK19/Cyclin C enzyme complexes.

  • ATP.

  • A suitable peptide substrate.

  • Test compounds (this compound, Senexin A) at various concentrations.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Add the recombinant CDK8/CycC or CDK19/CycC enzyme to each well of a 384-well plate.

  • Add the compound dilutions to the wells and incubate at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which generates a luminescent signal.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Kinase_Assay_Workflow A Prepare serial dilutions of This compound or Senexin A C Add compound dilutions and incubate A->C B Add CDK8/19 enzyme to 384-well plate B->C D Initiate reaction with ATP and substrate C->D E Incubate at 30°C D->E F Stop reaction and measure ADP production (Luminescence) E->F G Plot data and calculate IC50 F->G

Cell-Based Wnt Signaling Reporter Assay

Objective: To assess the functional inhibition of Wnt/β-catenin signaling in a cellular context.

Materials:

  • HEK293 or other suitable cells stably expressing a TCF/LEF-luciferase reporter construct.

  • Complete growth medium.

  • Wnt3a conditioned medium or recombinant Wnt3a to stimulate the pathway.

  • Test compounds (this compound, Senexin A) at various concentrations.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the TCF/LEF-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.[5]

  • Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.

  • Stimulate the cells with Wnt3a to activate the Wnt pathway.[5]

  • Incubate the cells for an additional 6-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[5]

  • Normalize the luciferase activity to a control (e.g., cells treated with Wnt3a and vehicle) and plot the percentage of inhibition against the compound concentration to determine the IC50.

Western Blot for STAT1 Phosphorylation

Objective: To determine the effect of the inhibitors on the phosphorylation of STAT1 at Serine 727, a downstream target of CDK8.

Materials:

  • Cancer cell line (e.g., SW620, HCT116).

  • Complete growth medium.

  • Interferon-gamma (IFN-γ) to stimulate STAT1 phosphorylation.

  • Test compounds (this compound, Senexin A) at various concentrations.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-STAT1 (Ser727) and anti-total-STAT1.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with various concentrations of the test compounds for a specified time, followed by stimulation with IFN-γ.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-phospho-STAT1 (Ser727) antibody overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4]

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-STAT1 antibody to confirm equal loading.[4]

Conclusion

Both this compound and Senexin A are valuable chemical probes for investigating the roles of CDK8 and CDK19 in health and disease. This compound demonstrates significantly higher potency in both biochemical and cellular assays compared to Senexin A.[1][2] This higher potency may translate to lower effective doses in preclinical and potentially clinical settings. Both compounds have demonstrated in vivo activity, highlighting their potential as therapeutic agents.[1][3]

The choice between this compound and Senexin A for a particular research application will depend on the specific experimental context, including the desired potency, the cellular system being used, and the specific biological question being addressed. This guide provides a foundational comparison to aid researchers in making an informed decision.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of CCT251545

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the proper disposal of CCT251545, ensuring laboratory safety and environmental protection.

As a potent, orally bioavailable inhibitor of Wnt signaling, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment.[1][2][3][4] This document outlines the essential procedures for the proper disposal of this compound in a laboratory setting. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and the compound's Safety Data Sheet (SDS), is paramount.

Key Compound Information

A summary of the pertinent data for this compound is provided below to inform safe handling and disposal practices.

PropertyValueSource
CAS Number1661839-45-7[1]
Molecular FormulaC₂₃H₂₄ClN₅O[1]
Formula Weight421.9 g/mol [1]
AppearanceCrystalline solid[1]
Storage-20°C[1]
Stability≥ 4 years at -20°C[1]
Solubility50 mg/mL in DMSO[1]

Step-by-Step Disposal Protocol for this compound

The following protocol is based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with local and institutional regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling this compound in any form.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash. [5]

  • All waste contaminated with this compound must be treated as hazardous chemical waste.[5] This includes:

    • Unused or expired pure this compound compound.

    • Stock solutions and dilutions of this compound (e.g., in DMSO).

    • Contaminated laboratory consumables such as pipette tips, tubes, vials, flasks, and well plates.

    • Contaminated PPE (gloves, etc.).

  • Maintain separate waste streams for solid and liquid waste.[5]

3. Container Selection and Labeling:

  • Solid Waste:

    • Collect solid waste (e.g., contaminated pipette tips, tubes, and vials) in a designated, leak-proof, and clearly labeled hazardous waste container. A double-bagged system using durable plastic bags is a common practice for contaminated debris.[6]

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or glass bottle).

    • Ensure the container is properly sealed to prevent leaks and evaporation.

  • Labeling:

    • All waste containers must be clearly labeled with "HAZARDOUS WASTE".[5]

    • The label must include the full chemical name ("this compound"), the solvent if in solution (e.g., "in DMSO"), the concentration or amount, the date, and the responsible researcher's name and lab contact information.

4. Storage of Waste:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.[5]

  • Store this compound waste away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow all institutional procedures for waste pickup requests.

  • Hazardous chemical waste is typically disposed of via high-temperature incineration by a licensed waste management facility.[5]

6. Decontamination of Work Surfaces:

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

CCT251545_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_paths Disposal Paths cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in DMSO, aqueous buffers) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling CCT251545

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and logistical procedures for the handling and disposal of CCT251545, a potent, orally bioavailable inhibitor of Wnt signaling.[1][2][3] As a selective inhibitor of CDK8 and CDK19 used in cancer research, this compound must be handled as a hazardous cytotoxic compound to mitigate exposure risks to laboratory personnel.[1][4][5] Adherence to these guidelines is mandatory for ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound's mechanism of action, which involves altering gene expression, necessitates stringent handling precautions.[1] Compounds of this nature are often classified as cytotoxic, meaning they can be genotoxic (damaging to DNA), mutagenic (causing genetic mutations), or teratogenic (harming fetal development).[4][6] A thorough risk assessment must be conducted before any handling of the compound.

Summary of Potential Hazards:

Hazard ClassificationDescriptionPrimary Exposure Routes
Cytotoxic Agent Potentially carcinogenic, mutagenic, or toxic for reproduction.[5]Inhalation of powder, skin contact, eye contact, ingestion.[7]
Acute Toxicity The specific acute toxicity is not detailed in available literature, but similar potent compounds can cause irritation or harm if ingested or absorbed through the skin.Ingestion, skin absorption.
Skin/Eye Irritant May cause irritation upon direct contact.Skin contact, eye contact.

Personal Protective Equipment (PPE) Protocol

The consistent and correct use of appropriate PPE is the primary defense against chemical exposure.[8] The following equipment is mandatory when handling this compound in any form (solid powder or solution).

Required PPE for Handling this compound:

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978 standard).[9][10]Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff.[8]
Body Protection Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs.[8][10]Protects skin and personal clothing from contamination. Standard cloth lab coats are insufficient.[10]
Eye Protection Safety glasses with side shields or chemical splash goggles.[9]Prevents exposure to the eyes from splashes or aerosolized powder.
Respiratory Protection NIOSH-approved N95 or higher-level respirator.[7][9]Mandatory when handling the solid compound outside of a certified containment hood to prevent inhalation.[9]
Additional Garb Disposable shoe covers and head/hair covers.[10]Minimizes the risk of tracking contamination out of the designated handling area.

Operational Plan: Step-by-Step Handling Workflow

All procedures involving this compound powder (e.g., weighing, preparing stock solutions) must be performed within a certified containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation risk.[9][11]

Caption: Workflow for Safe Handling of this compound Solid.

Emergency Procedures

In the event of accidental exposure, immediate action is critical. A spill kit and emergency contact information should be readily accessible.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[9]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[9]

  • Spill: Evacuate the area. Use a spill kit containing appropriate absorbent materials and cleaning agents, while wearing full PPE. All materials used for cleanup must be disposed of as cytotoxic waste.[6]

Disposal Plan

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and national regulations.[6][12] The only legally approved method for the destruction of cytotoxic waste is high-temperature incineration.[12][13]

G cluster_waste Waste Generation & Segregation cluster_containment Containment cluster_disposal Final Disposal waste_gen Waste Generated (Gloves, Vials, Tips, etc.) sharps Sharps Waste (Needles, Syringes) waste_gen->sharps ppe Solid Waste (Contaminated PPE, Tubes) waste_gen->ppe liquid Liquid Waste (Unused Solutions) waste_gen->liquid sharps_bin Place in Puncture-Resistant Cytotoxic Sharps Container (Purple-Lidded) [6] sharps->sharps_bin waste_bag Place in Labeled, Leak-Proof Cytotoxic Waste Container (Red or Purple Bag) [1, 6] ppe->waste_bag liquid_container Collect in a Sealed, Labeled Hazardous Liquid Waste Bottle liquid->liquid_container storage Store in Secure, Designated Hazardous Waste Area sharps_bin->storage waste_bag->storage liquid_container->storage collection Arrange Collection by Licensed Waste Provider [6] storage->collection incineration High-Temperature Incineration [3, 4] collection->incineration

Caption: Disposal Workflow for this compound Contaminated Materials.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.